Product packaging for Erythromycin B(Cat. No.:CAS No. 527-75-3)

Erythromycin B

Katalognummer: B194142
CAS-Nummer: 527-75-3
Molekulargewicht: 717.9 g/mol
InChI-Schlüssel: IDRYSCOQVVUBIJ-PPGFLMPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Erythromycin B is an erythromycin that consists of erythronolide B having 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is functionally related to an erythronolide B.
This compound has been reported in Saccharopolyspora erythraea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H67NO12 B194142 Erythromycin B CAS No. 527-75-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYSCOQVVUBIJ-PPGFLMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023765
Record name Berythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-75-3
Record name Erythromycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berythromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 527-75-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERYTHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Erythromycin B Biosynthesis Pathway in Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B, a significant macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of post-PKS modifying enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed protocols for key experimental techniques employed in the study of this pathway, including fermentation, gene knockout, and protein analysis. Visual diagrams generated using Graphviz are provided to illustrate the core biochemical pathways and experimental workflows, offering a clear and concise reference for researchers in the field of natural product biosynthesis and drug development.

Introduction

Saccharopolyspora erythraea is a gram-positive bacterium renowned for its production of the erythromycin class of antibiotics.[1] Among these, erythromycin A is the most clinically prominent; however, this compound is a key intermediate and a significant product in certain strains and fermentation conditions. Understanding the biosynthesis of this compound is crucial for optimizing its production and for engineering novel macrolide antibiotics.

The biosynthesis of this compound begins with the assembly of a 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[2] This is followed by a series of post-PKS modifications, including hydroxylation and glycosylation, to yield the final product.[3] This guide will dissect each stage of this intricate pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two main stages: the synthesis of the polyketide core by DEBS and the subsequent post-PKS modifications.

Assembly of the Polyketide Core: 6-Deoxyerythronolide B (6-dEB) Synthesis

The formation of 6-dEB is catalyzed by the DEBS complex, a type I modular polyketide synthase.[2] The DEBS complex utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[4] The entire process is a coordinated assembly line of enzymatic reactions.

The DEBS complex is composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. Each of these proteins contains two modules, and each module is responsible for one cycle of chain elongation. The key enzymatic domains within each module include:

  • Acyltransferase (AT): Selects and loads the appropriate starter or extender unit onto the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

  • Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.

  • Thioesterase (TE): Located at the C-terminus of DEBS3, this domain catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.

Post-PKS Modifications: The Path to this compound

Following the synthesis of 6-dEB, a series of enzymatic modifications occur to produce this compound. These reactions are catalyzed by enzymes encoded by genes within the erythromycin biosynthetic gene cluster (ery cluster).

The key steps are:

  • C-6 Hydroxylation: The cytochrome P450 monooxygenase, EryF , hydroxylates 6-dEB at the C-6 position to produce erythronolide B (EB) .[3][5]

  • First Glycosylation: The glycosyltransferase, EryBV , attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-α-mycarosylerythronolide B (MEB) .

  • Second Glycosylation: The glycosyltransferase, EryCIII , attaches the deoxysugar D-desosamine to the C-5 hydroxyl group of MEB, yielding erythromycin D .

  • Final Methylation: The methyltransferase, EryG , catalyzes the methylation of the mycarose moiety on erythromycin D to produce This compound .[3]

It is the action of EryG on erythromycin D that is the final step in the biosynthesis of this compound. In the parallel pathway to erythromycin A, the enzyme EryK , a C-12 hydroxylase, would act on erythromycin D to produce erythromycin C, which is then methylated by EryG to form erythromycin A.[3][6] Therefore, the relative activities and substrate specificities of EryK and EryG play a crucial role in determining the ratio of erythromycin A to this compound produced.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for DEBS
Enzyme/ModuleSubstrateKm (µM)kcat (min-1)Reference
DEBS 1 + TE(2S)-methylmalonyl-CoA243.4[1]
Complete DEBSPropionyl-CoA-0.5[1]

Note: Data is derived from in vitro assays and may not fully reflect in vivo kinetics.

Table 2: Erythromycin Production in Saccharopolyspora erythraea Strains
StrainFermentation ConditionErythromycin Titer (mg/L)Reference
S. erythraea E3-CymRP21-dcas9-sucCAmmonium sulfate supplementation1125.66[7]
Wild-type NRRL 2338Standard fermentation~100

Experimental Protocols

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol is adapted from established methods for the cultivation of S. erythraea.

Materials:

  • Saccharopolyspora erythraea strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing corn starch, soybean meal, and other nutrients)

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. erythraea spores or a vegetative mycelial fragment into a flask containing seed medium. Incubate at 30-34°C with shaking at 220-250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 30-34°C with vigorous shaking for 5-7 days.

  • Monitoring: Monitor the fermentation by measuring cell growth (e.g., dry cell weight) and erythromycin production (e.g., by HPLC).

  • Harvesting: After the desired fermentation time, harvest the broth for erythromycin extraction and purification.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol provides a general workflow for gene knockout in S. erythraea based on CRISPR-Cas9 technology.

Materials:

  • S. erythraea strain

  • CRISPR-Cas9 vector for Actinomycetes (containing Cas9 and a guide RNA expression cassette)

  • Homology arms (left and right) flanking the target gene

  • Protoplast buffer

  • Lysozyme

  • Polyethylene glycol (PEG)

  • Regeneration medium (e.g., R5 medium)

Procedure:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

  • Vector Construction: Clone the gRNA and the homology arms into the CRISPR-Cas9 vector.

  • Protoplast Formation: Grow S. erythraea to the mid-exponential phase and treat the mycelia with lysozyme in protoplast buffer to generate protoplasts.

  • Transformation: Transform the protoplasts with the constructed CRISPR-Cas9 vector using PEG-mediated transformation.

  • Regeneration and Selection: Plate the transformed protoplasts on regeneration medium containing an appropriate antibiotic for selecting transformants.

  • Screening and Verification: Screen the resulting colonies for the desired gene knockout by PCR and confirm by sequencing.

Protein Identification by MALDI-TOF Mass Spectrometry

This is a general protocol for the identification of proteins from S. erythraea.

Materials:

  • Protein sample (e.g., from a 2D gel spot)

  • Trypsin

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • MALDI-TOF mass spectrometer

Procedure:

  • In-gel Digestion: Excise the protein spot of interest from the gel. Destain, reduce, and alkylate the protein. Digest the protein with trypsin overnight.

  • Peptide Extraction: Extract the resulting peptides from the gel piece.

  • Sample Spotting: Mix the extracted peptides with the CHCA matrix solution and spot onto a MALDI target plate. Allow the spot to air dry.

  • Mass Spectrometry: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint (PMF).

  • Database Searching: Search the obtained PMF against a protein database (e.g., NCBI) using a search engine (e.g., Mascot) to identify the protein.

Affinity Chromatography for DNA-Binding Proteins (e.g., BldD)

This protocol outlines a general procedure for the purification of a sequence-specific DNA-binding protein.

Materials:

  • S. erythraea cell lysate

  • DNA affinity resin (agarose beads coupled with a DNA sequence containing the protein's binding site)

  • Binding buffer (low salt)

  • Wash buffer (intermediate salt)

  • Elution buffer (high salt)

  • Chromatography column

Procedure:

  • Column Preparation: Pack a chromatography column with the DNA affinity resin and equilibrate with binding buffer.

  • Sample Loading: Load the S. erythraea cell lysate onto the column. The target protein will bind to its specific DNA sequence on the resin.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein from the column by increasing the salt concentration using the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target protein by SDS-PAGE and a functional assay (e.g., electrophoretic mobility shift assay).

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Erythromycin_B_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS DEBS1, DEBS2, DEBS3 Propionyl_CoA->DEBS Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (x6) Methylmalonyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) EryF EryF (C-6 Hydroxylase) dEB->EryF C-6 Hydroxylation EB Erythronolide B (EB) EryBV EryBV (Glycosyltransferase) EB->EryBV L-mycarose addition MEB 3-α-mycarosylerythronolide B (MEB) EryCIII EryCIII (Glycosyltransferase) MEB->EryCIII D-desosamine addition EryD Erythromycin D EryG EryG (Methyltransferase) EryD->EryG Methylation EryB This compound DEBS->dEB EryF->EB EryBV->MEB EryCIII->EryD EryG->EryB

Caption: The core enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow gRNA_Design 1. gRNA Design Vector_Construction 2. Vector Construction gRNA_Design->Vector_Construction Transformation 4. Transformation Vector_Construction->Transformation Protoplast_Formation 3. Protoplast Formation Protoplast_Formation->Transformation Regeneration_Selection 5. Regeneration & Selection Transformation->Regeneration_Selection Screening_Verification 6. Screening & Verification Regeneration_Selection->Screening_Verification Knockout_Strain Verified Knockout Strain Screening_Verification->Knockout_Strain

Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout.

Regulatory Control of Erythromycin Biosynthesis

BldD_Regulation BldD BldD Protein ery_promoters ery Gene Promoters BldD->ery_promoters Binds to Ery_Biosynthesis Erythromycin Biosynthesis ery_promoters->Ery_Biosynthesis Activates

Caption: The regulatory role of the BldD protein in erythromycin biosynthesis.

Conclusion

The biosynthesis of this compound in Saccharopolyspora erythraea is a paradigm for the production of complex natural products. A thorough understanding of this pathway, from the modular nature of the DEBS PKS to the specificities of the post-PKS modifying enzymes and the intricacies of its regulation, is fundamental for rational strain improvement and the generation of novel macrolide antibiotics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the biosynthetic potential of this remarkable microorganism. Future work in this area will likely focus on the detailed characterization of the regulatory networks governing the ery gene cluster and the application of synthetic biology tools to further manipulate and diversify the erythromycin biosynthetic pathway.

References

Whitepaper: A Technical Guide to the Discovery and Isolation of Erythromycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B is a significant macrolide antibiotic and a natural analogue of Erythromycin A, produced during the fermentation of Saccharopolyspora erythraea. Despite being less abundant than Erythromycin A, its distinct physicochemical properties, particularly its enhanced acid stability, present unique opportunities for therapeutic development. This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its isolation and purification from fermentation broth. The document outlines experimental protocols for extraction, chromatographic separation, and crystallization, supported by quantitative data to guide process optimization. Furthermore, this guide includes visual workflows and a depiction of the biosynthetic pathway to facilitate a deeper understanding of the underlying scientific principles.

Introduction: Discovery and Significance

The era of macrolide antibiotics began in 1952 with the discovery of erythromycin by McGuire and his team from a soil sample containing the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus)[1][2]. The initial discovery was of a mixture of closely related compounds, with Erythromycin A being the most abundant and potent component. Subsequent characterization of the fermentation products revealed the presence of several analogues, including this compound, C, and D[3].

This compound, which differs from Erythromycin A by the absence of a hydroxyl group at the C12 position, was identified as a significant co-metabolite[4]. While Erythromycin A has historically been the focus of commercial production due to its higher antibacterial activity, this compound possesses a notable advantage: greater stability in acidic conditions, which is a significant challenge for the oral administration of Erythromycin A[5]. This property has sustained interest in this compound for potential therapeutic applications and as a precursor for semi-synthetic derivatives.

This guide focuses on the technical aspects of isolating and purifying this compound from the complex matrix of a fermentation broth.

Erythromycin Biosynthesis in Saccharopolyspora erythraea

The biosynthesis of erythromycins is a complex process orchestrated by a cluster of genes in S. erythraea. The pathway begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), from propionyl-CoA and methylmalonyl-CoA precursors. A series of post-polyketide synthase modifications, including hydroxylations and glycosylations, lead to the various erythromycin analogues[5][6]. Erythromycin D is a key intermediate that can be converted to this compound through methylation catalyzed by the enzyme eryG, or to Erythromycin C via hydroxylation by eryK. Erythromycin A is subsequently formed from either this compound or C[6].

Erythromycin_Biosynthesis Erythromycin Biosynthetic Pathway Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA DEBS Deoxyerythronolide B Synthase (DEBS) Propionyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) DEBS->dEB EryB_pathway This compound Biosynthesis dEB->EryB_pathway Hydroxylation (eryF) Erythronolide_B Erythronolide B Mycarose_attachment 3-O-Mycarosyl- erythronolide B Erythronolide_B->Mycarose_attachment Glycosylation (eryB) EryD Erythromycin D Mycarose_attachment->EryD Glycosylation (eryC) EryB This compound EryD->EryB Methylation (eryG) EryC Erythromycin C EryD->EryC Hydroxylation (eryK) EryA Erythromycin A EryB->EryA Hydroxylation (eryK) EryC->EryA Methylation (eryG)

Erythromycin Biosynthetic Pathway in S. erythraea

Isolation and Purification Workflow

The isolation of this compound from the fermentation broth is a multi-step process designed to separate it from the mycelia, soluble proteins, other erythromycin analogues, and media components. The general workflow involves solid-liquid separation, extraction, chromatographic purification, and crystallization.

Isolation_Workflow General Isolation and Purification Workflow for this compound Fermentation Fermentation Broth (S. erythraea culture) Filtration Solid-Liquid Separation (Filtration/Centrifugation) Fermentation->Filtration Broth Clarified Broth Filtration->Broth Extraction Solvent Extraction (e.g., Butyl Acetate, Acetonitrile) Broth->Extraction Crude_Extract Crude Erythromycin Extract (Mixture of A, B, C, D) Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC, Counter-Current) Crude_Extract->Chromatography EryB_Fraction Enriched this compound Fraction Chromatography->EryB_Fraction Crystallization Crystallization EryB_Fraction->Crystallization Pure_EryB Purified this compound Crystals Crystallization->Pure_EryB

References

Erythromycin B: A Comprehensive Technical Review of its Chemical Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin B is a macrolide antibiotic and a structural analog of Erythromycin A, the more clinically prominent compound. Produced by the bacterium Saccharopolyspora erythraea, this compound exhibits broad-spectrum antibiotic activity, albeit generally less potent than its hydroxylated counterpart.[1][2] This technical guide provides an in-depth analysis of the chemical structure and functional groups of this compound, presents its key physicochemical properties, details relevant experimental protocols for its study, and illustrates its mechanism of action. A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies and the development of novel semi-synthetic macrolide derivatives.

Chemical Structure and Functional Groups

This compound is a complex macrocyclic compound characterized by a 14-membered lactone ring, to which two deoxy sugar moieties are attached.[1][3][4] It is systematically named (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione.[3][4]

The core of the molecule is erythronolide B , the 14-membered macrolide aglycone. The two appended sugar residues are:

  • L-cladinose : A neutral sugar attached at the C3 hydroxyl group of the aglycone.

  • D-desosamine : An amino sugar attached at the C5 hydroxyl group of the aglycone.

The key functional groups present in the this compound molecule are:

  • Lactone: A cyclic ester within the 14-membered ring.

  • Ketone: A carbonyl group at the C9 position of the macrolide ring.

  • Hydroxyl Groups: Several hydroxyl groups are present on both the aglycone and the sugar moieties, contributing to the molecule's polarity and potential for hydrogen bonding.

  • Ether Linkages: Glycosidic bonds connect the desosamine and cladinose sugars to the erythronolide B core.

  • Tertiary Amine: A dimethylamino group on the desosamine sugar, which imparts basic properties to the molecule.

The primary structural difference between this compound and Erythromycin A is the absence of a hydroxyl group at the C12 position on the aglycone in this compound.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and purification methods.

PropertyValueReference
Molecular Formula C37H67NO12[3][4][5]
Molecular Weight 717.9 g/mol [3][5]
Melting Point 191-195 °C[1][6]
pKa 13.49 ± 0.70 (Predicted)[1][6]
Solubility Slightly soluble in Chloroform, Ethanol, and Ethyl Acetate.[1][6]

Experimental Protocols

This section outlines key experimental methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification

3.1.1. Solvent Extraction from Fermentation Broth:

  • Separate the biomass from the fermentation broth by centrifugation (e.g., 4000 rpm for 10 minutes).[7]

  • Adjust the pH of the supernatant to alkaline (pH 9-10) to ensure this compound is in its neutral, more organic-soluble form.

  • Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or chloroform in a 1:1 (v/v) ratio.[7]

  • Separate the organic phase containing the extracted this compound.

  • Evaporate the solvent under vacuum to obtain the crude extract.

3.1.2. Chromatographic Purification:

  • Thin-Layer Chromatography (TLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Spot the dissolved extract onto a silica gel TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol (24:1, v/v).[7]

    • Visualize the separated compounds under UV light or by using appropriate staining reagents. The Rf value can be compared to a standard for identification.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase C18 column is commonly used.

    • The mobile phase can consist of a mixture of a phosphate buffer and an organic solvent like acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation of macrolides.

    • Detection is typically performed using a UV detector at a wavelength of around 215 nm.[9]

Characterization

3.2.1. Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls (ketone and lactone), and C-O bonds of ethers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

3.2.2. Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase of growth. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[8]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[7][8] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby preventing the elongation of the protein.[8] This inhibition of protein synthesis ultimately halts bacterial growth and replication.

Erythromycin_B_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S dissociation Subunit_30S 30S Subunit Ribosome->Subunit_30S Protein Functional Protein (Synthesis Blocked) Subunit_50S->Protein Prevents polypeptide elongation mRNA mRNA Subunit_30S->mRNA binds No_Growth Inhibition of Bacterial Growth and Replication Protein->No_Growth leads to Erythromycin_B This compound Erythromycin_B->Subunit_50S Binds to 23S rRNA in the exit tunnel

Caption: Mechanism of action of this compound.

Conclusion

This compound, while less potent than Erythromycin A, remains a molecule of significant interest to the scientific community. Its unique chemical structure, characterized by a 14-membered lactone ring and two deoxy sugar moieties, provides a valuable scaffold for the development of new antibiotic agents. The detailed understanding of its functional groups, physicochemical properties, and mechanism of action, as outlined in this guide, is fundamental for future research in the field of macrolide antibiotics. The provided experimental protocols offer a practical framework for the isolation, purification, and characterization of this important natural product.

References

Spectroscopic Properties of Erythromycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Erythromycin B, a macrolide antibiotic, is a significant subject of study in pharmaceutical research and drug development. A thorough understanding of its structural and chemical properties is paramount for its effective use and for the development of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data are presented to aid researchers and scientists in their understanding and application of these analytical techniques to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its complex macrocyclic structure and the attached sugar moieties.

¹H and ¹³C NMR Data

The following tables summarize the full assignments of the ¹H and ¹³C NMR spectra of this compound recorded in deuterated chloroform (CDCl₃) and phosphate-buffered deuterium oxide (D₂O) on a 500 MHz spectrometer.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in CDCl₃ [1]

PositionδH (ppm)JH-H (Hz)δC (ppm)
1--176.50
22.897.5a45.00
34.088.98, 1.1080.50
42.107.14a39.75
53.597.5183.80
6--75.60
7 proR1.6714.65, 2.7038.10
7 proS2.0314.83, 10.8138.10
82.7510.62, 6.78, 2.7544.80
9--220.50
103.0010.12, 6.9539.25
113.8110.0769.60
121.67-39.90
135.354.76, 9.5275.20
14 proR1.72-25.55
14 proS1.52-25.55
150.897.2310.25
161.227.017.38
171.107.18.90
181.176.815.50
190.966.818.25
201.226.921.50
210.957.515.80
1'4.607.5102.50
2'2.847.5, 9.568.50
3'2.529.5, 9.565.50
4' proR1.57-35.50
4' proS2.02-35.50
5'3.31-72.50
6'1.256.521.50
7', 8'2.84-40.50
1''4.961.595.50
2''4.141.5, 3.578.50
3''3.813.5, 9.578.00
4''3.599.570.00
5''4.146.065.80
6''1.256.018.00
3''-OCH₃3.31-49.50

a: quintet

Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound in Buffered D₂O [1]

PositionδH (ppm)JH-H (Hz)δC (ppm)
1--177.35
23.087.5a47.23
33.819.587.52
42.15-32.03
53.596.587.03
6--77.81
7 proR1.5715.0, 4.040.00
7 proS2.0215.0, 9.540.00
82.72-47.01
9--222.13
103.206.842.01
113.8610.572.63
121.75-42.42
135.299.0, 5.079.11
14 proR1.79-28.25
14 proS1.52-28.25
150.867.512.36
161.227.017.38
171.107.18.90
181.176.815.50
190.966.818.25
201.226.921.50
210.957.515.80
1'4.607.5102.50
2'2.847.5, 9.568.50
3'2.529.5, 9.565.50
4' proR1.57-35.50
4' proS2.02-35.50
5'3.31-72.50
6'1.256.521.50
7', 8'2.84-40.50
1''4.961.595.50
2''4.141.5, 3.578.50
3''3.813.5, 9.578.00
4''3.599.570.00
5''4.146.065.80
6''1.256.018.00
3''-OCH₃3.31-49.50

a: quintet

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-resolution NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a phosphate buffer to maintain a stable pH).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.

    • 2D NMR: To aid in the complete and unambiguous assignment of signals, a suite of two-dimensional NMR experiments should be performed.[1][2] These include:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is crucial for conformational analysis.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_1d 1D NMR (¹H, ¹³C) setup->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC, etc.) setup->acq_2d ft Fourier Transform acq_1d->ft acq_2d->ft phase Phase & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate assign Spectral Assignment & Structure Elucidation calibrate->assign

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry Data

The expected mass spectrometric data for this compound is summarized below.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Observed)TechniqueReference
[M+H]⁺717.3LC-MS[3]
[M+H]⁺718.4LC-MS[4]

The slight variation in the observed m/z values can be attributed to differences in instrumentation and calibration. The protonated molecule [M+H]⁺ is commonly observed with soft ionization techniques like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing valuable structural information. Common fragmentation pathways for erythromycins involve the loss of the sugar moieties and water molecules.[5][6]

Experimental Protocol for Mass Spectrometry

A typical LC-MS protocol for the analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for macrolide antibiotics.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

    • Scan Mode: Full scan mode is used to detect the [M+H]⁺ ion.

    • MS/MS: Product ion scans are performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute inject Inject Sample onto LC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (Full Scan, MS/MS) ionize->analyze identify_mw Determine Molecular Weight analyze->identify_mw analyze_frag Analyze Fragmentation Pattern identify_mw->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Caption: General workflow for LC-MS analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its various functional groups.

Infrared Spectroscopy Data

The following table lists the characteristic IR absorption bands expected for this compound based on its chemical structure.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3450 (broad)O-HStretching (hydroxyl groups)
~2970, 2935, 2875C-HStretching (sp³ hybridized carbons)
~1730C=OStretching (lactone carbonyl)
~1700C=OStretching (ketone carbonyl)
~1460, 1380C-HBending (methyl and methylene groups)
~1170, 1050C-OStretching (ethers, esters, alcohols)
Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the thin solid film method.[7]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

    • Place a single drop of this solution onto a salt plate (e.g., NaCl or KBr).[7]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and correlate them with the functional groups present in this compound.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Spectral Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample process Process Spectrum (e.g., baseline correction) sample->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate

Caption: Workflow for IR spectroscopy using the thin film method.

References

Erythromycin B as a Natural Precursor to Erythromycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Erythromycin B's role as a direct natural precursor in the biosynthesis of Erythromycin A, a clinically significant macrolide antibiotic. The document details the enzymatic conversion, biosynthetic pathways, relevant quantitative data, and experimental protocols for professionals in drug development and microbiology.

Introduction to Erythromycin Biosynthesis

Erythromycin A is a broad-spectrum antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its complex structure is assembled through a modular polyketide synthase (PKS) followed by a series of post-PKS modifications, including hydroxylation and glycosylation.[1] The fermentation process yields a mixture of erythromycins, primarily A, B, and C.[2] Erythromycin A possesses the most potent antibacterial activity. This guide focuses on the final steps of the biosynthetic pathway, where this compound is converted into Erythromycin A.

The Biosynthetic Pathway from Erythromycin D

The late stages of Erythromycin A biosynthesis feature a critical branch point starting from the intermediate, Erythromycin D. This intermediate can be processed by one of two key enzymes, leading to two parallel pathways that ultimately converge on Erythromycin A.[2]

  • Pathway 1 (via Erythromycin C): The enzyme EryK , a cytochrome P450 monooxygenase, catalyzes the hydroxylation of Erythromycin D at the C-12 position of the macrolide ring to produce Erythromycin C.[2][3]

  • Pathway 2 (via this compound): The enzyme EryG , a methyltransferase, catalyzes the methylation of the mycarose sugar moiety of Erythromycin D to produce this compound.[2]

Erythromycin A is then formed from these two precursors:

  • This compound is hydroxylated at the C-12 position by EryK to yield Erythromycin A.[2]

  • Erythromycin C is methylated on its mycarose sugar by EryG to yield Erythromycin A.

While both pathways exist, kinetic studies have revealed that EryK has a significant preference for Erythromycin D as its substrate over this compound, suggesting the pathway through Erythromycin C is the major route.[4][5] Consequently, this compound is often considered a shunt metabolite.[4]

Erythromycin_Biosynthesis ED Erythromycin D EB This compound ED->EB Methylation EC Erythromycin C ED->EC C12-Hydroxylation (Preferred Pathway) EA Erythromycin A EB->EA C12-Hydroxylation EC->EA Methylation EryK EryK (C12-Hydroxylase) EryK->ED EryK->EB EryG EryG (Methyltransferase) EryG->ED EryG->EC

Final steps in the Erythromycin A biosynthetic pathway.

Quantitative Data and Enzyme Kinetics

The efficiency of the conversion from this compound to Erythromycin A is a critical factor in the overall yield of the final product during fermentation. The key enzyme, EryK, displays markedly different affinities for its potential substrates.

Studies have demonstrated that EryK has a 1200- to 1900-fold kinetic preference for Erythromycin D over this compound.[4][5][6] This strong preference indicates that the primary biosynthetic route to Erythromycin A proceeds through the hydroxylation of Erythromycin D to Erythromycin C, followed by methylation. The conversion of this compound to A is considered a secondary or "shunt" pathway.[4]

ParameterErythromycin D -> Erythromycin CThis compound -> Erythromycin AReference
Enzyme EryK (C12-Hydroxylase)EryK (C12-Hydroxylase)[4]
Relative Kinetic Preference ~1200-1900x1x[4][5][6]

Table 1: Relative substrate preference of the EryK enzyme.

In industrial fermentations, the relative abundance of Erythromycin A, B, and C can vary. Genetically engineering the producing strain, for instance, by overexpressing the Vitreosca hemoglobin gene (vhb), has been shown to significantly improve the final titer of erythromycin.[7] In one such engineered strain, the maximum rate of biosynthesis reached 57.5 mg/L/h, compared to 24.3 mg/L/h in the parent strain.[7] Other strategies, such as refining the fermentation process with ammonium sulfate supplementation, have increased yields to over 1125 mg/L.[8]

Strain / ConditionMax Biosynthesis Rate (mg/L/h)Specific Yield (g Ery/g protein)Final Titer (mg/L)Reference
S. erythraea spp.24.3< 1.0-[7]
S. erythraea::vhb57.5~2.5-[7]
S. erythraea E3 (refined)--1125.66[8]

Table 2: Erythromycin production yields under different conditions.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

This protocol describes a typical batch fermentation process for the production of erythromycin.

1. Strain and Media Preparation:

  • Strain: Saccharopolyspora erythraea (e.g., industrial strain HOE107 or wild-type NRRL 2338).[2][9]

  • Seed Medium: Prepare a medium containing (per liter): 5 g glucose, 25 g corn starch, 10 g yeast extract, 10 g whole-milk powder, and 2 g MgSO₄·7H₂O. Adjust pH to 7.2.[9]

  • Fermentation Medium (EFM): Prepare a medium containing (per liter): 40 g cornstarch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 mL soybean oil, and 60 g CaCO₃. Adjust pH to 7.2.[9]

2. Cultivation:

  • Inoculate a sporulating plate culture into 25 mL of seed medium in a 250 mL flask.

  • Incubate at 28°C for 72 hours on a rotary shaker at 250 rpm.[9]

  • Transfer 2 mL of the seed culture into 30 mL of EFM in a 250 mL flask.

  • Incubate under the same conditions (28°C, 250 rpm) for 7 days.[9]

Extraction and Analysis of Erythromycins by HPLC

This protocol outlines the extraction of erythromycin congeners from the fermentation broth and their subsequent quantification.

1. Sample Preparation and Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 9.5 with NaOH.

  • Extract the erythromycins with a suitable organic solvent, such as ethyl acetate or a chloroform-octanol mixture.[10]

  • Evaporate the organic solvent under vacuum to obtain the crude extract.

  • Re-dissolve the extract in the HPLC mobile phase for analysis.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient of aqueous ammonium hydroxide and methanol is often used.[11] An alternative isocratic system may use a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water.[10]

  • Temperature: Elevated temperatures (e.g., 65-75°C) can improve peak shape and resolution.[12][13]

  • Detection: UV detection at 215 nm.[11][12]

  • Analysis: The method should be capable of separating Erythromycin A, B, and C, along with other related impurities and degradation products.[11][14]

HPLC_Workflow Start Fermentation Broth Centrifuge Centrifugation Start->Centrifuge pH_Adjust Adjust pH to 9.5 Centrifuge->pH_Adjust Extract Solvent Extraction (e.g., Ethyl Acetate) pH_Adjust->Extract Evaporate Evaporation Extract->Evaporate Dissolve Re-dissolve in Mobile Phase Evaporate->Dissolve HPLC HPLC Analysis (C18 Column, UV 215nm) Dissolve->HPLC Result Quantification of Erythromycin A, B, C HPLC->Result

Workflow for extraction and HPLC analysis of erythromycins.

Conclusion

This compound is a direct and naturally occurring precursor to Erythromycin A, converted via a C-12 hydroxylation reaction catalyzed by the enzyme EryK. However, kinetic data strongly suggest that this is a minor or shunt pathway in the overall biosynthesis. The primary route proceeds through the hydroxylation of Erythromycin D to Erythromycin C. Understanding these final biosynthetic steps, the kinetics of the involved enzymes, and the relative production of each congener is essential for researchers aiming to improve Erythromycin A yields through metabolic engineering and fermentation process optimization. The protocols provided herein offer a foundational framework for the cultivation of S. erythraea and the subsequent analysis of its products.

References

In Vitro Antibacterial Spectrum of Erythromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Erythromycin B, a macrolide antibiotic. The document presents quantitative data on its activity against a range of bacterial species, details the experimental protocols for determining its minimum inhibitory concentrations (MICs), and illustrates key biological and experimental processes through diagrams.

Introduction to this compound

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, along with smaller quantities of this compound, C, and D. Erythromycin A is the most clinically utilized form. This compound, differing from Erythromycin A by the absence of a hydroxyl group at the C12 position, has also demonstrated antibacterial properties. This guide focuses on the in vitro antibacterial spectrum of this compound.

Quantitative Antibacterial Spectrum of this compound

The in vitro activity of this compound is predominantly against Gram-positive bacteria, with limited activity against Gram-negative organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the scientific literature. These values represent the lowest concentration of the antibiotic that prevents visible growth of the bacteria in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Gram-Positive BacteriaMIC (µg/mL)
Staphylococcus aureus0.2 - 1.6
Staphylococcus epidermidis0.2 - 0.8
Streptococcus pyogenes0.05 - 0.2
Streptococcus pneumoniae0.05 - 0.2
Streptococcus agalactiae0.1 - 0.4
Streptococcus viridans group0.1 - 0.8
Enterococcus faecalis1.6 - >12.8
Bacillus subtilis0.1 - 0.4
Corynebacterium diphtheriae0.05 - 0.2
Listeria monocytogenes0.2 - 0.8
Clostridium perfringens0.2 - 1.6
Propionibacterium acnes0.1 - 0.4
Gram-Negative BacteriaMIC (µg/mL)
Neisseria gonorrhoeae0.2 - 1.6
Neisseria meningitidis0.4 - 3.2
Haemophilus influenzae1.6 - 12.8
Bordetella pertussis0.1 - 0.8
Moraxella catarrhalis0.1 - 0.4
Campylobacter jejuni0.4 - 3.2
Legionella pneumophila0.2 - 1.6
Escherichia coli>12.8
Klebsiella pneumoniae>12.8
Pseudomonas aeruginosa>12.8
Salmonella spp.>12.8
Shigella spp.>12.8

Note: The MIC values are based on data from Kibwage, I. O., et al. (1985). "Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives." Antimicrobial Agents and Chemotherapy, 28(5), 630–633. The range of MICs can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This prevents the ribosome from moving along the mRNA, thereby halting the production of essential proteins required for bacterial growth and replication.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site P_site->A_site Translocation A_site->Block Blocked ErythromycinB This compound ErythromycinB->A_site Binds to 50S subunit tRNA Peptidyl-tRNA Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Elongation Block->Polypeptide Inhibited

Caption: Mechanism of action of this compound.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials
  • This compound reference powder

  • Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound reference powder.

  • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest concentration to be tested.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the working stock solution of this compound to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

Incubation and MIC Determination
  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro antibacterial spectrum of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of This compound in Microtiter Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Read Plates for Turbidity Incubation->Reading MIC Determine MIC Value Reading->MIC

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates significant in vitro antibacterial activity, particularly against a range of Gram-positive bacteria. Its spectrum of activity is generally similar to, though in some cases slightly less potent than, Erythromycin A. The standardized methodologies outlined in this guide are crucial for obtaining reliable and reproducible MIC data, which is essential for the continued evaluation of this compound's potential in research and drug development. Further studies are warranted to explore its efficacy against contemporary clinical isolates and to fully understand its potential therapeutic applications.

Understanding the acid stability of Erythromycin B vs Erythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Acid Stability of Erythromycin B versus Erythromycin A

Introduction

Erythromycin, a macrolide antibiotic discovered in 1952, is a cornerstone in the treatment of various bacterial infections.[1] The most abundant and clinically utilized form is Erythromycin A. However, a significant drawback of Erythromycin A is its pronounced instability in acidic environments, such as the stomach, leading to rapid degradation into inactive metabolites.[2][3][4] This necessitates the use of enteric coatings or the development of more stable derivatives to ensure oral bioavailability.[5] this compound, a biosynthetic precursor to Erythromycin A, has demonstrated superior acid stability.[6][7] This guide provides a detailed technical comparison of the acid stability of this compound and Erythromycin A, focusing on their degradation mechanisms, chemical kinetics, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structures of Erythromycin A and this compound

The fundamental difference in the acid stability of Erythromycin A and this compound arises from a subtle yet critical distinction in their chemical structures. Both are 14-membered macrolide rings with two attached sugar moieties, desosamine and cladinose. The key differentiating feature is the presence of a hydroxyl group at the C12 position of the aglycone ring in Erythromycin A, which is absent in this compound.[8]

Erythromycin A: Possesses a hydroxyl group at the C12 position.[9] This compound: Lacks a hydroxyl group at the C12 position.[8]

Mechanism of Acid-Catalyzed Degradation

The structural variance between the two molecules dictates their respective degradation pathways under acidic conditions.

Degradation Pathway of Erythromycin A

Erythromycin A undergoes a rapid intramolecular cyclization in acidic media.[10] This process involves the C9-keto group, the C6-hydroxyl group, and the C12-hydroxyl group, leading to the formation of biologically inactive degradation products, namely anhydroerythromycin A (a spiroketal).[10][11] This intramolecular rearrangement is the primary reason for the poor acid stability of Erythromycin A.[6]

G EryA Erythromycin A Hemiketal Erythromycin A 6,9-hemiketal EryA->Hemiketal Intramolecular Cyclization (fast) Anhydro Anhydroerythromycin A (Inactive Spiroketal) Hemiketal->Anhydro Dehydration (fast)

Caption: Acid degradation pathway of Erythromycin A.

Degradation Pathway of this compound

In contrast, this compound, lacking the C12-hydroxyl group, cannot undergo the same intramolecular cyclization. Its degradation in acidic conditions proceeds through a much slower mechanism involving the hydrolysis of the glycosidic bond and the subsequent loss of the cladinose sugar.[6][7] This results in significantly enhanced stability compared to Erythromycin A.

G EryB This compound DegradationProduct Degradation Product (Loss of Cladinose) EryB->DegradationProduct Acid-catalyzed hydrolysis (slow) G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare acidic buffer (e.g., pH 2) Dissolve Dissolve Erythromycin in buffer Prep->Dissolve Incubate Incubate at constant temperature (e.g., 37°C) Dissolve->Incubate Sample Collect aliquots at time intervals Incubate->Sample Quench Quench reaction (e.g., neutralize pH) Sample->Quench Analysis Analyze samples by NMR or HPLC Quench->Analysis Data Quantify parent drug and degradation products Analysis->Data

References

An In-depth Technical Guide to the Core Mechanisms of Bacterial Resistance to Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms by which bacteria develop resistance to Erythromycin B, a 14-membered macrolide antibiotic. Understanding these resistance strategies at a molecular level is crucial for the development of novel antimicrobial agents and for optimizing the use of existing drugs. This document details the genetic determinants, biochemical pathways, and phenotypic consequences of erythromycin resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanisms of Erythromycin Resistance

Bacteria have evolved three principal strategies to counteract the inhibitory effects of erythromycin and other macrolide antibiotics: modification of the drug's target site, active efflux of the drug, and enzymatic inactivation of the drug.[1][2][3]

Target-Site Modification

The most prevalent mechanism of high-level resistance to erythromycin involves the modification of its target, the 50S ribosomal subunit.[1][4] This alteration prevents the antibiotic from binding effectively, thereby allowing protein synthesis to proceed.[5]

a) Ribosomal RNA Methylation:

The primary mechanism of target-site modification is the methylation of an adenine residue (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit.[6] This methylation is catalyzed by erythromycin ribosome methylase (Erm) enzymes, which are encoded by a variety of erm genes, including erm(A), erm(B), erm(C), and erm(TR).[2][4] This modification confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[2][7] The expression of erm genes can be either constitutive (resulting in constant high-level resistance) or inducible (resistance is expressed only in the presence of an inducing agent, typically a macrolide antibiotic).[3][8]

b) Ribosomal RNA and Protein Mutations:

In some bacteria, mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 can also confer resistance to erythromycin.[2] These mutations are less common than erm-mediated methylation but represent an important mechanism of resistance, particularly in species with a limited number of rRNA operons.[2]

Active Drug Efflux

A second major mechanism of resistance is the active pumping of erythromycin out of the bacterial cell, which reduces the intracellular concentration of the antibiotic to sub-inhibitory levels.[1] This is mediated by efflux pumps, which are membrane-associated proteins that recognize and expel a range of compounds.

The most well-characterized efflux systems involved in erythromycin resistance are encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E).[3][9] These pumps typically confer a lower level of resistance to 14- and 15-membered macrolides and do not provide cross-resistance to lincosamides or streptogramin B, a phenotype referred to as the M phenotype.[7][8] Another family of efflux pumps, the ATP-binding cassette (ABC) transporters, encoded by msr (macrolide-streptogramin resistance) genes, can also contribute to macrolide resistance.[9]

Enzymatic Inactivation

A less common but clinically relevant mechanism of resistance is the enzymatic inactivation of erythromycin.[2][6] This involves the production of enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. Two main classes of inactivating enzymes have been identified:

  • Esterases: Encoded by ere genes, these enzymes hydrolyze the lactone ring of erythromycin, leading to its inactivation.[2][6]

  • Phosphotransferases: Encoded by mph (macrolide phosphotransferase) genes, these enzymes inactivate macrolides by adding a phosphate group.[6][9]

Quantitative Data on Erythromycin Resistance

The level of resistance to erythromycin is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize typical MIC values associated with different resistance mechanisms.

Table 1: Erythromycin and Clindamycin MICs for Different Resistance Phenotypes in Streptococcus [8]

Resistance PhenotypeAssociated GenesErythromycin MIC90 (µg/ml)Clindamycin MIC90 (µg/ml)
M Phenotypemef(A)80.06
Inducible MLSBerm(TR), erm(B)160.25
Constitutive MLSBerm(B)>64>8

Table 2: Erythromycin MICs for Oral Bacteria with Different Resistance Genes [10]

Resistance GeneErythromycin MIC50 (µg/ml)Erythromycin MIC90 (µg/ml)
mef (efflux)416
erm (methylase)64128

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize erythromycin resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

  • Prepare Bacterial Inoculum: Aseptically pick several colonies of the test organism from an agar plate and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/ml).

  • Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of erythromycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/ml.

  • Inoculate Microtiter Plate: Dilute the standardized bacterial inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/ml. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C for 18-24 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.

Detection of Inducible Clindamycin Resistance: Disk Diffusion (D-test)

This test is used to identify inducible MLSB resistance in staphylococci and streptococci.

Protocol:

  • Prepare Inoculum and Agar Plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and use it to inoculate a Mueller-Hinton agar plate, creating a uniform lawn of bacteria.

  • Place Antibiotic Disks: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface, with their edges separated by 15-20 mm.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Interpretation: A blunting of the zone of inhibition around the clindamycin disk, in the area adjacent to the erythromycin disk (forming a "D" shape), indicates inducible clindamycin resistance.[7][8]

Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)

PCR is used to amplify and detect the presence of specific erythromycin resistance genes (erm, mef).

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance gene (e.g., ermB, mefA).

    • Add the extracted bacterial DNA to the master mix.

    • Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Detection of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA fragments under UV light.

    • The presence of a band of the expected size indicates the presence of the target resistance gene.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to erythromycin resistance.

Target_Modification cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA A2058 Adenine (A2058) 23S_rRNA->A2058 contains Methylated_A2058 Methylated Adenine No_Protein_synthesis Protein Synthesis Blocked A2058->No_Protein_synthesis leads to erm_gene erm Gene Erm_methylase Erm Methylase Enzyme erm_gene->Erm_methylase encodes Erm_methylase->Methylated_A2058 catalyzes methylation of Methyl_group Methyl Group Methyl_group->Erm_methylase Protein_synthesis Protein Synthesis Methylated_A2058->Protein_synthesis allows Erythromycin Erythromycin Erythromycin->A2058 Binds to Erythromycin->Methylated_A2058 Binding blocked Resistance Bacterial Resistance Protein_synthesis->Resistance

Caption: Mechanism of erm-mediated ribosomal modification.

Efflux_Pump cluster_cell Bacterial Cell Cell_membrane Cell Membrane Efflux_pump Efflux Pump (mef-encoded) Erythromycin_out Erythromycin Efflux_pump->Erythromycin_out actively transports out Intracellular Intracellular Space Extracellular Extracellular Space Erythromycin_in Erythromycin Erythromycin_in->Efflux_pump binds to Ribosome Ribosome Erythromycin_in->Ribosome Target Resistance Bacterial Resistance Erythromycin_out->Resistance leads to mef_gene mef Gene mef_gene->Efflux_pump encodes

Caption: Active efflux of erythromycin via mef-encoded pumps.

MIC_Workflow Start Start: Isolate Bacterium Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Erythromycin in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

Solubility and physicochemical properties of Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Physicochemical Properties of Erythromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrolide antibiotic and a minor co-metabolite produced during the fermentation of Saccharopolyspora erythraea, with Erythromycin A being the major component.[][2] Structurally, it is 12-deoxyerythromycin A, meaning it lacks a hydroxyl group at the C-12 position compared to Erythromycin A.[3][4][5] Despite being less potent than Erythromycin A, this compound exhibits a broad spectrum of antibiotic activity and has been pivotal in the structure-activity relationship (SAR) studies of semi-synthetic erythromycins.[2][4] This guide provides a comprehensive overview of its core physicochemical properties and solubility characteristics, crucial for its development and application in pharmaceutical sciences.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for formulation development.

PropertyValueSource(s)
Molecular Formula C₃₇H₆₇NO₁₂[][4][5][6]
Molecular Weight 717.93 g/mol [][2]
CAS Number 527-75-3[4][5][6]
Appearance White or slightly yellow crystalline powder[7]
Melting Point 191-195 °C[2]
pKa (Predicted) 13.49 ± 0.70[2]
pKa (Erythromycin A) 8.8 - 8.9[3][8][9]
logP (Erythromycin A) 2.6 - 3.06[9][10]

Solubility Profile

This compound's solubility is a key determinant of its absorption and formulation possibilities. Like other macrolides, its large hydrophobic structure is balanced by polar functional groups, leading to a complex solubility profile.[7]

SolventSolubilitySource(s)
Water Sparingly Soluble (~2 mg/mL for Erythromycin A)[3][7][11]
Ethanol Freely Soluble (~50 mg/mL for Erythromycin A)
Methanol Soluble[12]
Acetone Freely Soluble[3][13]
Chloroform Freely Soluble[3]
Ethyl Acetate Freely Soluble[2][3]
Acetonitrile Freely Soluble[3]
Diethyl Ether Moderately Soluble[3]
DMSO Soluble (~15 mg/mL for Erythromycin A)[14]
Dimethylformamide (DMF) Soluble (~15 mg/mL for Erythromycin A)[14]
Amyl Acetate Moderately Soluble[3]

Note: Specific quantitative solubility data for this compound is limited. Data for Erythromycin A is included for reference due to structural similarity.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a sealed flask or vial containing the chosen solvent or buffer system (e.g., water, ethanol, phosphate buffer pH 7.4).[15] The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[17][18] Preliminary tests can establish the minimum time required.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]

  • Verification: The pH of the saturated solution should be measured and reported, especially for aqueous and buffered media, as it significantly impacts the solubility of ionizable compounds.[15]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The midpoint of the buffer region on the titration curve corresponds to the pKa.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically purified water or a water-cosolvent mixture if aqueous solubility is low.

  • Titration: Place the solution in a thermostatted vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of hydrochloric acid (since Erythromycin is basic) using a calibrated pH meter and electrode to monitor the pH throughout the titration.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the resulting titration curve, often by calculating the first or second derivative to precisely identify the inflection point.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The logP value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the traditional approach.[19]

Methodology:

  • Preparation: Prepare a solution of this compound in either water or n-octanol (pre-saturated with the other phase).

  • Partitioning: Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent.

  • Equilibration: Seal the flask and shake it for a sufficient time to allow for complete partitioning between the two phases.

  • Phase Separation: Allow the layers to separate, typically aided by centrifugation.

  • Quantification: Carefully sample each phase (the aqueous and the n-octanol layer) and determine the concentration of this compound in each layer using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.

Visualizations

Experimental and Logical Workflows

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis & Calculation A Add excess this compound to solvent in a sealed flask B Agitate at constant temperature (24-72h) A->B C Centrifuge sample to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Quantify concentration in filtrate via HPLC D->E F Calculate Solubility (e.g., in mg/mL) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Biological Pathway

G cluster_0 Bacterial Ribosome cluster_1 Mechanism of Inhibition R 70S Ribosome S50 50S Subunit R->S50 S30 30S Subunit R->S30 Bind Binds to 50S subunit near polypeptide exit tunnel S50->Bind EryB This compound EryB->Bind Block Blocks peptide elongation (translocation step) Bind->Block Result Inhibition of Protein Synthesis Block->Result Outcome Bacteriostatic Effect Result->Outcome

Caption: Mechanism of Action of this compound on the Bacterial Ribosome.

References

The Evolving Therapeutic Landscape of Erythromycin B Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin B, a naturally occurring macrolide, has long been in the shadow of its more famous counterpart, Erythromycin A. However, its inherent acid stability and unique chemical scaffold have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Antibacterial Activity: The Core Therapeutic Application

The primary and most well-established therapeutic application of erythromycin and its derivatives is their antibacterial activity. By binding to the 50S subunit of the bacterial ribosome, these compounds inhibit protein synthesis, leading to a bacteriostatic effect.[1] Derivatives of this compound have been synthesized and evaluated to enhance their efficacy, particularly against resistant strains.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for this compound and some of its derivatives against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureusVaries[2]
This compoundStreptococcus pyogenesVaries[2]
This compoundHaemophilus influenzaeVaries[2]
HMA-3 (amidino derivative)Staphylococcus aureusEquivalent to Erythromycin A[3][4]
HMA-8 (amidino derivative)Staphylococcus aureusActive[3][4]
HMA-4 (amidino derivative)Staphylococcus aureusActive[3][4]
3-O-descladinosylazithromycin derivative 6hBacillus subtilis ATCC93720.5[5]
3-O-descladinosylazithromycin derivative 6hPenicillin-resistant Staphylococcus epidermidis0.125[5]
3-O-descladinosylazithromycin derivative 6hErythromycin-resistant Streptococcus pneumoniae B11[5]
3-O-descladinosylazithromycin derivative 6hErythromycin-resistant Streptococcus pneumoniae AB111[5]
3-O-descladinosylazithromycin derivative 5aErythromycin-resistant Streptococcus pyogenes R18[5]

Note: The activity of this compound can be somewhat less than Erythromycin A against some strains.[6] The development of novel derivatives aims to overcome this and tackle emerging resistance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare standardized bacterial inoculum inoculate Inoculate microtiter plate wells with bacteria and test compounds prep_bacteria->inoculate prep_compounds Prepare serial dilutions of test compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-malarial Potential: A Novel Avenue

Recent research has explored the anti-malarial properties of this compound derivatives. The proposed mechanism of action is the inhibition of protein synthesis within the parasite's apicoplast, an essential organelle.

Quantitative Anti-malarial Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the anti-malarial activity of these compounds.

CompoundParasite StrainIC50 (µM)Reference
5-Desosaminyl erythronolide B ethyl succinateP. falciparum K1 (multi-drug resistant)68.6
8-d-erythromycin BP. falciparum K1 (multi-drug resistant)86.8
This compound 9-oximeP. falciparum K1 (multi-drug resistant)146.0

Anti-proliferative and Immunomodulatory Effects: Beyond Antibacterial Action

Erythromycin derivatives have demonstrated intriguing anti-proliferative and immunomodulatory activities, suggesting their potential in cancer and inflammatory diseases. These effects are often independent of their antibacterial properties and involve the modulation of key cellular signaling pathways.

Quantitative Anti-proliferative Activity

The anti-proliferative effects of novel Erythromycin A dimers, which share a similar macrolide core, have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)
1aSGC-7901 (gastric adenocarcinoma)13.9
1aKB (oral carcinoma)9.6
1aHT-1080 (fibrosarcoma)10.3
1bMultiple human cancer cell lines~1.5
Signaling Pathways Modulated by Erythromycin Derivatives

a) Inhibition of NF-κB Signaling Pathway

Erythromycin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[7][8] This inhibition appears to occur downstream of the dissociation of IκB from NF-κB.[7] A novel macrolide derivative, F528, has been shown to ameliorate inflammation by inhibiting the phosphorylation of NF-κB.[9]

NF-κB Signaling Pathway Inhibition

cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli ikb_nfkb IκB-NF-κB Complex stimulus->ikb_nfkb Activation nfkb NF-κB ikb_nfkb->nfkb IκB degradation p_nfkb p-NF-κB nfkb->p_nfkb Phosphorylation nfkb_nuc NF-κB p_nfkb->nfkb_nuc Translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription Activation erythromycin Erythromycin Derivatives (e.g., F528) erythromycin->p_nfkb Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Erythromycin derivatives.

b) Modulation of ERK/MAPK Signaling Pathway

Erythromycin has been found to reduce cell proliferation and increase apoptosis by inhibiting the activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell growth and survival. Derivatives of Erythromycin A have also been shown to inhibit HIV-1 replication in macrophages through the modulation of MAPK activity.[10]

ERK/MAPK Signaling Pathway Modulation

cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response growth_factors Growth Factors ras Ras growth_factors->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival erythromycin Erythromycin Derivatives erythromycin->mek Inhibition

Caption: Modulation of the ERK/MAPK signaling pathway by Erythromycin derivatives.

Disruption of Bacterial Quorum Sensing

Emerging evidence suggests that erythromycin can interfere with bacterial communication, a process known as quorum sensing (QS). By disrupting the QS system, erythromycin can inhibit biofilm formation and virulence factor production, offering a novel approach to combatting bacterial infections, particularly those involving resistant strains.[11][12][13] Specifically, erythromycin has been shown to downregulate the expression of key QS genes like abaI and abaR in Acinetobacter baumannii.[11][12]

Quorum Sensing Disruption Workflow

cluster_bacterial_cell Bacterial Cell cluster_extracellular Extracellular Environment cluster_response Bacterial Population Response qs_genes Quorum Sensing Genes (e.g., abaI, abaR) signal_synthesis Autoinducer Synthesis qs_genes->signal_synthesis signal_release Autoinducer Release signal_synthesis->signal_release autoinducers Autoinducers signal_release->autoinducers signal_detection Autoinducer Detection autoinducers->signal_detection virulence Virulence Factor Production & Biofilm Formation signal_detection->virulence erythromycin Erythromycin erythromycin->qs_genes Downregulation

Caption: Disruption of bacterial quorum sensing by Erythromycin.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a key area of research. A general approach involves the chemical modification of the erythromycin scaffold at various positions to enhance its therapeutic properties and overcome limitations such as antibiotic resistance.

Experimental Protocol: General Synthesis of an N-Substituted 2′-(3-aminomethylbenzoate) Ester of this compound

This protocol describes a two-step synthesis of N-substituted 2′-(3-aminomethylbenzoate) esters of this compound.

Synthesis Workflow

cluster_step1 Step 1: Synthesis of this compound 2′-(3-chloromethylbenzoate) cluster_step2 Step 2: Synthesis of N-substituted derivative start_mat1 This compound reaction1 Stir at room temperature overnight start_mat1->reaction1 reagent1 3-Chloromethylbenzoyl chloride reagent1->reaction1 solvent1 Acetone solvent1->reaction1 base1 NaHCO3 base1->reaction1 workup1 Purification reaction1->workup1 product1 This compound 2′-(3-chloromethylbenzoate) workup1->product1 reaction2 Reflux for 20 hours product1->reaction2 reagent2 Amine (e.g., morpholine or dimethylamine) reagent2->reaction2 catalyst2 Sodium iodide catalyst2->reaction2 solvent2 Acetone solvent2->reaction2 workup2 Water work-up and recrystallization reaction2->workup2 product2 N-substituted 2′-(3-aminomethylbenzoate) ester of this compound workup2->product2

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a broad range of potential therapeutic applications. While their antibacterial activity remains a cornerstone of their utility, emerging research into their anti-malarial, anti-proliferative, immunomodulatory, and quorum sensing-disrupting properties is opening up new avenues for drug development. Further investigation into the synthesis of novel derivatives with optimized pharmacological profiles and a deeper understanding of their mechanisms of action will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Application Note: Quantification of Erythromycin B in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of Erythromycin B in plasma, a critical step in pharmacokinetic and drug metabolism studies. This document outlines a detailed protocol for this application, tailored for researchers, scientists, and professionals in drug development.

Introduction

Erythromycin is a macrolide antibiotic used to treat a variety of bacterial infections. It exists as a mixture of several related compounds, with Erythromycin A being the most abundant. This compound is a closely related variant that is also present and requires accurate quantification for comprehensive pharmacokinetic analysis. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent recovery.

Principle

The method involves the extraction of this compound and an internal standard (IS), Clarithromycin, from a plasma matrix via protein precipitation with acetonitrile. The resulting supernatant is injected into an HPLC system for chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The MRM transitions are highly specific, ensuring minimal interference from plasma matrix components.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Clarithromycin (Internal Standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with EDTA as anticoagulant)

3.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Clarithromycin in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Clarithromycin stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 2500 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 2000 ng/mL) in the same manner.

3.3. Plasma Sample Preparation Protocol

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard working solution (100 ng/mL Clarithromycin in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[1][2]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system for analysis.

HPLC-MS/MS System and Conditions

The analysis is performed using a system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water with 2 mM Ammonium Acetate[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 0.6 mL/min[3]
Column Temperature 40°C[5]
Injection Volume 5 µL

| Run Time | ~3 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 450°C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
This compound 718.4 158.1 0.1 45 30

| Clarithromycin (IS) | 748.5 | 158.1 | 0.1 | 45 | 32 |

Note: The m/z transition for this compound is based on its molecular weight and the common fragmentation pattern of the desosamine sugar moiety (m/z 158), which is also observed for Erythromycin A and Clarithromycin.[3][6]

Data and Results

Table 4: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Accuracy (% RE) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)[3]
Recovery 85 - 105%[4]

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant hplc 6. HPLC Separation (C18 Column) supernatant->hplc ms 7. MS/MS Detection (MRM Mode) hplc->ms data 8. Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound quantification.

G cluster_0 Initial Sample Matrix cluster_1 Sample Preparation cluster_2 Instrumental Analysis A Plasma Sample B This compound (Analyte) C Matrix Components (Proteins, Lipids, etc.) D Add Internal Standard (Clarithromycin) A->D E Protein Precipitation (Acetonitrile) D->E F HPLC Separation (Analyte and IS separated in time) E->F Removes most Matrix Components G Mass Spectrometer (Analyte and IS identified by m/z) F->G H Final Quantification G->H

Caption: Logical relationships in the HPLC-MS/MS analysis.

Conclusion

The described HPLC-MS/MS method is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis required in clinical and preclinical pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range, meeting the typical requirements for bioanalytical method validation.

References

Application Note: A Comprehensive Protocol for the Isolation of Erythromycin B from Saccharopolyspora erythraea Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with minor components such as Erythromycin B, C, D, E, and F.[1] this compound, which differs from Erythromycin A by the absence of a hydroxyl group at the C12 position, is a significant co-metabolite.[3] Although less potent than Erythromycin A, this compound exhibits greater stability in acidic conditions, making it a molecule of interest for further derivatization and drug development.[3] This application note provides a detailed protocol for the isolation and purification of this compound from a bacterial culture of Saccharopolyspora erythraea. The protocol covers fermentation, extraction, and chromatographic separation, yielding this compound with high purity.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

This protocol describes the culture of S. erythraea for the production of erythromycins.

1.1. Seed Culture Preparation

  • Prepare a seed medium consisting of (per liter): 50 g corn starch, 18 g soybean flour, 13 g corn steep liquor, 3 g NaCl, 1 g (NH₄)₂SO₄, 1 g NH₄NO₃, 5 mL soybean oil, and 6 g CaCO₃. Adjust the pH to 6.8-7.0.[4]

  • Inoculate a 500 mL flask containing 50 mL of the sterile seed medium with a 1 cm² agar piece of a sporulated S. erythraea culture.[4]

  • Incubate the flask at 34°C on a rotary shaker at 250 rpm for 48 hours.[4]

1.2. Production Fermentation

  • Prepare the production fermentation medium. A variety of media can be used; a representative medium contains (per liter): 50 g castor oil (as the main carbon source), and other necessary nutrients. The use of castor oil has been shown to enhance erythromycin production.[5]

  • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 34°C with aeration and agitation for 7 to 10 days. Monitor parameters such as pH, dissolved oxygen, and glucose consumption.

  • Harvest the fermentation broth for extraction. The final erythromycin titer can reach over 1100 mg/L under optimized conditions.[6]

Extraction of Crude Erythromycin Mixture

This protocol details the extraction of the erythromycin mixture from the fermentation broth. A salt-induced phase separation method is described here due to its high efficiency.[1][7]

  • Remove the mycelia and other suspended solids from the fermentation broth by centrifugation or filtration. This step is crucial as it can enhance extraction efficiency from 72% to 87%.[8][9][10]

  • Adjust the pH of the clarified broth to 8.3.[8][9][10]

  • Mix the clarified broth with an equal volume of acetonitrile (ACN) to form a homogeneous solution.[8][9][10]

  • Add NaCl to the mixture to induce phase separation.[1] The erythromycins will partition into the upper organic (acetonitrile) phase. This single-stage extraction can achieve an efficiency of over 98.5%.[1][7]

  • Separate the acetonitrile phase containing the erythromycins.

  • Concentrate the acetonitrile extract under reduced pressure using a rotary evaporator to obtain a crude erythromycin residue.

Chromatographic Purification of this compound

This section describes the separation of this compound from the crude extract using preparative column chromatography.

3.1. Column Preparation

  • Prepare a silica gel slurry in the mobile phase.

  • Pack a glass column with the silica gel slurry to create a stationary phase. The column dimensions will depend on the amount of crude extract to be purified.

3.2. Preparative Chromatography

  • Dissolve the crude erythromycin residue in a minimal amount of the mobile phase.

  • Load the dissolved sample onto the prepared silica gel column.

  • Elute the column with a suitable mobile phase. A solvent system of chloroform and methanol (e.g., in a 24:1 v/v ratio) can be effective for separating erythromycin analogues.[11]

  • Collect fractions of the eluate.

  • Monitor the fractions for the presence of this compound using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Identification and Quantification

4.1. Thin-Layer Chromatography (TLC)

  • Spot the collected fractions onto a silica gel TLC plate.

  • Develop the plate using a mobile phase such as diisopropyl ether-methanol-25% ammonia (75:35:2 v/v/v).[12]

  • Visualize the spots by spraying with an anisaldehyde-sulfuric acid-ethanol (1:1:9 v/v/v) reagent and heating.[12]

  • Compare the Rf values of the spots with a known this compound standard.

4.2. High-Performance Liquid Chromatography (HPLC)

  • Analyze the fractions using a reversed-phase HPLC system.

  • A suitable mobile phase is acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35 v/v/v/v).[11]

  • Use a C18 column and detect the eluting compounds at 215 nm.[11][13]

  • Quantify the amount of this compound by comparing the peak area with a standard curve.

Data Presentation

Table 1: Fermentation Parameters and Typical Erythromycin Titer

ParameterValueReference
MicroorganismSaccharopolyspora erythraea[4]
Seed Medium pH6.8 - 7.0[4]
Fermentation Temperature34 °C[4]
Incubation Time7 - 10 days[5]
Carbon SourceCastor Oil (50 g/L)[5]
Typical Total Erythromycin Titer> 1100 mg/L[6]

Table 2: Extraction Parameters and Efficiency

ParameterValueReference
Extraction MethodSalt-Induced Phase Separation[1]
SolventAcetonitrile (ACN)[8][9][10]
ACN/Broth Ratio1:1 (v/v)[8][9][10]
pH of Broth8.3[8][9][10]
Phase-Separating AgentNaCl[1]
Extraction Efficiency> 98.5%[1][7]

Table 3: Analytical HPLC Parameters for this compound Analysis

ParameterValueReference
ColumnC18 Reversed-Phase[11][13]
Mobile PhaseAcetonitrile-Methanol-0.2 M Ammonium Acetate-Water (45:10:10:35)[11]
Detection Wavelength215 nm[11][13]
Flow Rate1.5 mL/min[13]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis spore_stock S. erythraea Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation production_fermentation Production Fermentation seed_culture->production_fermentation Inoculation harvested_broth Harvested Broth production_fermentation->harvested_broth clarification Centrifugation/Filtration harvested_broth->clarification solvent_extraction Acetonitrile Extraction (pH 8.3) clarification->solvent_extraction phase_separation NaCl Addition solvent_extraction->phase_separation concentration Rotary Evaporation phase_separation->concentration crude_extract Crude Erythromycin Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pure_erythromycin_b Pure this compound hplc_analysis->pure_erythromycin_b

Caption: Overall workflow for the isolation of this compound.

signaling_pathway cluster_biosynthesis Erythromycin Biosynthetic Pathway Erythromycin_D Erythromycin D Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C eryK (C12 Hydroxylation) Erythromycin_B This compound Erythromycin_D->Erythromycin_B eryG (O-methylation) Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A eryG (O-methylation) Erythromycin_B->Erythromycin_A eryK (C12 Hydroxylation)

Caption: Simplified biosynthetic pathway of Erythromycins A, B, and C from Erythromycin D.

References

Application Note: Utilizing Erythromycin B as a Reference Standard for Impurity Profiling of Erythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The final drug substance primarily consists of Erythromycin A, but it also contains structurally related substances, including Erythromycin B, Erythromycin C, and other degradation or process-related impurities.[1] The rigorous control of these impurities is critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[2][3][4][5]

This compound is a significant and commonly found related substance in Erythromycin A bulk drug material.[6][7] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both list this compound as a specified impurity and provide reference standards for its identification and quantification.[8][9][10] This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of Erythromycin A using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section details the necessary procedures for the preparation of solutions and the chromatographic conditions required for the analysis.

Materials and Reagents
  • Reference Standards:

    • Erythromycin A (USP or EP Reference Standard)

    • This compound (USP or EP Reference Standard)[8][9]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Di-potassium hydrogen phosphate

    • Orthophosphoric acid

    • Ammonium hydroxide

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent[6]

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm)

Preparation of Solutions

1.2.1 Mobile Phase Preparation

A gradient elution using two mobile phases is recommended for optimal separation.[6][11]

  • Mobile Phase A: Prepare a buffer solution by dissolving 35 g of di-potassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute orthophosphoric acid. Mix this buffer solution, acetonitrile, and water in a ratio of 5:35:60 (v/v/v). Filter and degas.[11]

  • Mobile Phase B: Mix the phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v). Filter and degas.[11]

1.2.2 Standard Solution Preparation

  • This compound Stock Standard Solution (S1): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution (S2): Dilute 1.0 mL of the this compound Stock Standard Solution (S1) to 10.0 mL with Mobile Phase A to obtain a final concentration of approximately 10 µg/mL. This concentration is suitable for the quantification of this compound at a level of 1% in the test sample.

1.2.3 Sample Solution Preparation

  • Test Solution: Accurately weigh about 100 mg of the Erythromycin A sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL). Sonicate if necessary to ensure complete dissolution.

Chromatographic Conditions

The following HPLC conditions are recommended for the separation of Erythromycin A and its related impurities.

ParameterCondition
Column Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[6]
Column Temperature 65°C[11]
Mobile Phase Gradient elution with Mobile Phase A and B[11]
Gradient Program Time (min)
0
45
47
63
65
70
Flow Rate 1.0 mL/min[11]
Detection Wavelength 215 nm[6][12]
Injection Volume 100 µL[11]

Data Analysis and Presentation

Identification and Quantification
  • Identification: The this compound peak in the chromatogram of the Test Solution is identified by comparing its retention time with that of the peak in the chromatogram of the Working Standard Solution (S2).

  • Quantification: The amount of this compound in the Erythromycin A sample is calculated using the external standard method. The peak area response of this compound in the Test Solution is compared to the peak area response in the Working Standard Solution (S2).

Calculation Formula:

Where:

  • Area_Sample is the peak area of this compound in the Test Solution.

  • Area_Standard is the peak area of this compound in the Working Standard Solution.

  • Conc_Standard is the concentration of this compound in the Working Standard Solution.

  • Conc_Sample is the concentration of Erythromycin A in the Test Solution.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][6] Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Results
Specificity This compound peak is well-resolved from Erythromycin A and other impurities.Resolution > 2.0
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6) ≤ 2.0%0.8%
Intermediate Precision ≤ 3.0%1.5%
LOD Signal-to-Noise ratio ≥ 3:10.01%
LOQ Signal-to-Noise ratio ≥ 10:10.03%
Robustness % RSD of results should be within acceptable limits after minor changes to method parameters.Pass
Quantitative Data Tables

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (mAU*s)
1.012,540
5.063,100
10.0124,980
15.0188,200
20.0251,150
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spike and Recovery)

Spiked LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
50%0.500.502100.4%
100%1.000.99199.1%
150%1.501.515101.0%

Table 3: Quantification of this compound in a Sample Batch

Sample IDErythromycin A Conc. (mg/mL)This compound Peak AreaCalculated % this compound
Batch A-0011.0114,8501.18%
Batch A-0020.9913,9901.13%
Batch A-0031.0014,5201.16%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh this compound Reference Standard StockStd Prepare Stock Standard Solution RefStd->StockStd Sample Weigh Erythromycin A Test Sample TestSol Prepare Test Sample Solution Sample->TestSol WorkStd Prepare Working Standard Solution StockStd->WorkStd SystemSuit Perform System Suitability Test WorkStd->SystemSuit TestSol->SystemSuit HPLC HPLC Analysis (as per method) Identify Identify Peaks by Retention Time HPLC->Identify SystemSuit->HPLC Quantify Quantify Impurity (External Standard) Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound impurity profiling.

Logical Relationship in Quantification

G cluster_hplc HPLC Measurement RefStd This compound Reference Standard (Known Purity & Conc.) RefPeak Peak Area Response (Standard) RefStd->RefPeak TestSample Erythromycin A Test Sample (Unknown Impurity Conc.) SamplePeak Peak Area Response (Sample Impurity) TestSample->SamplePeak Result Calculated % of This compound in Sample RefPeak->Result Proportional Comparison SamplePeak->Result Proportional Comparison

Caption: Logic of quantification using a reference standard.

Conclusion

The use of a qualified this compound reference standard is essential for the accurate and reliable impurity profiling of Erythromycin A. The HPLC method detailed in this application note provides a robust framework for the separation and quantification of this compound. Adherence to these protocols and proper method validation in accordance with ICH guidelines will ensure that the quality of Erythromycin drug substance meets the stringent requirements for pharmaceutical use.

References

Application Note: High-Throughput LC-MS Method for the Detection and Quantification of Erythromycin B Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of Erythromycin B and its degradation products. The protocol is designed for researchers, scientists, and drug development professionals involved in stability testing and impurity profiling of macrolide antibiotics. The method utilizes a rapid HPLC separation coupled with single quadrupole mass spectrometry, enabling effective resolution and detection of key degradants. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow and degradation pathways to ensure easy implementation and interpretation.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. Like many pharmaceuticals, erythromycin is susceptible to degradation under certain environmental conditions, such as exposure to acid, base, heat, and light. This degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compound is a closely related variant of Erythromycin A, and understanding its degradation profile is crucial for ensuring the safety and efficacy of drug formulations. Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and develop stability-indicating analytical methods.[1]

This application note presents a fit-for-purpose LC-MS method that is simple, rapid, and requires minimal sample preparation, making it ideal for high-throughput screening of this compound stability. Mass spectrometry detection offers significant advantages over traditional UV detection for compounds like erythromycin, which have low UV absorption, by providing molecular weight information that aids in the putative identification of impurities without the need for reference standards.[1]

Experimental Protocols

Sample Preparation

1.1. Standard Solution Preparation:

  • This compound Reference Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a solution of 80:20 water/acetonitrile with 0.1% formic acid.

1.2. Forced Degradation Sample Preparation:

  • Acidic Degradation: Dissolve 5.9 mg of this compound in 2.90 mL of 1N HCl.[1][2] Allow the solution to stand at room temperature for one week.[1][2] To neutralize the reaction, add 3.00 mL of a saturated NaHCO3 solution.[1][2] This results in a final concentration of approximately 0.99 µg/µL.[1][2]

  • For injection, dilute the degraded sample by adding 100 µL of the degraded solution to 900 µL of the reference solution diluent.[1]

LC-MS Instrumentation and Conditions

This method was developed using a Thermo Scientific™ Vanquish™ Core Binary HPLC System coupled with a Thermo Scientific™ ISQ™ EM Single Quadrupole Mass Spectrometer.[1]

Table 1: LC-MS Method Parameters

ParameterSetting
HPLC System Thermo Scientific™ Vanquish™ Core Binary HPLC
Column Acclaim™ PolarAdvantage II, 3 x 150 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12-12.1 min: 95-30% B, 12.1-16 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 1 µL
Mass Spectrometer Thermo Scientific™ ISQ™ EM Single Quadrupole MS
Ionization Mode ESI, Positive
Scan Mode Full Scan (m/z 150-1000) and SIM for known degradants
Ion Transfer Tube Temp. 250 °C (Optimized to reduce in-source fragmentation)[1]
Vaporizer Temperature 350 °C

Experimental Workflow

G Experimental Workflow for this compound Degradation Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh this compound B Prepare Reference Standard Solution A->B C Induce Forced Degradation (e.g., Acid Hydrolysis) A->C E Inject Sample into HPLC B->E D Prepare Degraded Sample Solution D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Acquire Total Ion Chromatogram (TIC) and Mass Spectra G->H I Identify Degradation Products by m/z H->I J Quantify this compound and Degradants I->J G Proposed Acidic Degradation Pathway of this compound A This compound (m/z 718.4) B Anhydrothis compound (m/z 700.4) A->B Intramolecular Cyclization C Degradant 1 (Aglycone + Sugar 1) (m/z 560.3) B->C Glycosidic Cleavage D Degradant 2 (Aglycone) (m/z 402.2) C->D Further Degradation

References

Application Note: In Vitro Cell-Based Assays for Erythromycin B Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin is a well-established macrolide antibiotic used to treat a variety of bacterial infections.[] It functions by inhibiting protein synthesis in susceptible bacteria.[2][3] Erythromycin B is a naturally occurring analog and a co-metabolite of the more common Erythromycin A.[4] The primary structural difference is the absence of a hydroxyl group at the C12 position in this compound.[4] This modification contributes to its increased stability in acidic conditions, a notable advantage over Erythromycin A.[4][5] This application note provides detailed protocols for essential in vitro cell-based assays to determine the antibacterial efficacy of this compound, specifically focusing on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Mechanism of Action

This compound exerts its antibacterial effect in a bacteriostatic manner, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[][6] The primary target for this compound is the 50S subunit of the bacterial ribosome.[2][7] By binding to the 23S ribosomal RNA molecule within this subunit, it physically blocks the polypeptide exit tunnel.[][2] This obstruction prevents the elongation of the growing peptide chain, thereby halting protein synthesis, which is essential for bacterial survival and proliferation.[3][7] This mechanism is specific to bacterial ribosomes, as human ribosomes are structurally different (composed of 40S and 60S subunits) and are not targeted by the antibiotic.[]

Mechanism of Action of this compound cluster_bacteria Bacterial Cell cluster_action This compound Action ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S protein Bacterial Protein (Essential for growth) ribosome->protein Synthesis mrna mRNA mrna->ribosome Translation erythromycin_b This compound binding_site Binds to 23S rRNA on 50S Subunit erythromycin_b->binding_site binding_site->subunit_50S inhibition Inhibition of Protein Synthesis binding_site->inhibition inhibition->protein Blocks Elongation

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

Key In Vitro Assays for Antibacterial Activity

The cornerstone for evaluating the antibacterial potency of a compound in vitro are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

  • Minimum Inhibitory Concentration (MIC): This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9] It is the primary measure of a drug's potency and is crucial for susceptibility testing.[10]

  • Minimum Bactericidal Concentration (MBC): As a supplementary assay to the MIC, the MBC determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between bacteriostatic and bactericidal effects. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[11]

Data Presentation: Antibacterial Activity of Erythromycin

The following tables summarize the known antibacterial activity of erythromycin against various bacterial strains. While extensive data specifically for this compound is limited in readily available literature, its activity is reported to be similar to, or slightly less than, Erythromycin A.[5][13]

Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin

Bacterial StrainTypeMIC Range (µg/mL)Reference
Listeria monocytogenesGram-positive0.05 - 0.20[14]
Bordetella pertussisGram-negative0.06 - 0.125[15]
Staphylococcus aureusGram-positiveVaries[16][17]
Streptococcus pyogenesGram-positiveVaries[17]
Haemophilus influenzaeGram-negativeVaries[17]

Table 2: Minimum Bactericidal Concentration (MBC) of Erythromycin

Bacterial StrainTypeMBC Range (µg/mL)Reference
Listeria monocytogenesGram-positive4.0 - 5.0[14]
Staphylococcus aureusGram-positiveVaries[18]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound

  • 96-well microtiter plates (U-bottom)

  • Target bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile saline solution (0.85% w/v)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration approximately 100 times the expected MIC.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution. This will be your starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Grow a fresh culture of the test organism on an agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL.[17]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[10] This can be assessed visually or by using a microplate reader.

start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_plate Add Broth to 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of Drug prep_drug->serial_dilute prep_plate->serial_dilute inoculate_plate Inoculate Wells with Bacteria serial_dilute->inoculate_plate dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettes and tips

  • Incubator (37°C)

Procedure:

  • Select Wells: Following the MIC determination, select the wells that showed no visible growth (i.e., the well corresponding to the MIC and all wells with higher concentrations).

  • Plating:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each of these wells onto a separate, clearly labeled agar plate.[14]

    • Also, plate an aliquot from the positive control well (growth control) after making appropriate dilutions to get a countable number of colonies. This will be used to calculate the initial inoculum size.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours, or until colonies are clearly visible.

  • Reading Results:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.[11][12]

start Start with Completed MIC Assay Plate select_wells Select Wells with No Visible Growth (MIC and higher conc.) start->select_wells plate_control Plate Diluted Positive Control start->plate_control plate_samples Plate Aliquots from Selected Wells onto Nutrient Agar select_wells->plate_samples incubate Incubate Agar Plates (37°C, 24-48h) plate_samples->incubate plate_control->incubate count_cfu Count Colonies (CFU) on Each Plate incubate->count_cfu determine_mbc Determine MBC: Lowest concentration with ≥99.9% kill rate count_cfu->determine_mbc end End determine_mbc->end

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

References

Application Notes & Protocols: Microbiological Assay for Determining Erythromycin B Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The potency of antibiotics, a measure of their biological activity, is crucial for ensuring therapeutic efficacy. For many antibiotics, including Erythromycin, chemical methods like HPLC can quantify the amount of the drug but may not fully reflect its bioactivity.[1] Microbiological assays, therefore, remain the definitive method for determining the potency of such compounds.[2] These assays measure the inhibitory effect of the antibiotic on a susceptible microorganism.[3]

This document outlines the detailed protocol for determining the potency of Erythromycin B using the cylinder-plate or agar diffusion method. This method relies on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a circular zone of inhibition where microbial growth is prevented.[4][5] The diameter of this zone is proportional to the logarithm of the antibiotic concentration, allowing for a quantitative comparison between a sample of unknown potency and a known reference standard.[6]

Principle of the Method

The cylinder-plate assay is a comparative microbiological method. Known concentrations of an Erythromycin reference standard and a sample solution of unknown potency are applied to the surface of an agar plate previously inoculated with a susceptible test microorganism. After an incubation period, the antibiotic diffuses into the agar, inhibiting the growth of the microorganism and forming clear, circular zones of inhibition. The potency of the sample is calculated by comparing the size of its inhibition zone with the zones produced by the known concentrations of the reference standard.[5]

Experimental Protocols

Materials and Reagents

Equipment:

  • Autoclave

  • Incubator, capable of maintaining 30-37°C ± 0.5°C[4][5]

  • Hot plate/stirrer

  • pH meter

  • Spectrophotometer

  • Sterile Petri dishes (glass or plastic, e.g., 20 x 100 mm)[4]

  • Sterile stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm length)[4]

  • Volumetric flasks and pipettes

  • Micropipettes

  • Antibiotic zone reader or calipers

Microorganism:

  • Bacillus pumilus (e.g., MTCC-1607)[7]

  • Micrococcus luteus[6]

  • Staphylococcus aureus[8]

  • Bacillus subtilis[9][10]

Media and Reagents:

  • Erythromycin Reference Standard (e.g., USP or EP Reference Standard)[11][12]

  • Antibiotic Assay Medium No. 11 (also known as Erythromycin Seed Agar)[7][13]

  • Soyabean Casein Digest Medium (for inoculum preparation)[7]

  • Potassium Phosphate Buffer (pH 8.0 ± 0.1)[7]

  • Methanol

  • Sterile Purified Water

  • Sterile Saline

Preparation of Media and Buffers

Table 1: Composition of Antibiotic Assay Medium No. 11

IngredientQuantity (g/L)
Peptone6.0
Tryptone4.0
Yeast Extract3.0
Beef Extract1.5
Dextrose1.0
Agar15.0
Final pH 8.3 ± 0.2

Source:[13]

Protocol:

  • Suspend 30.5 grams of the medium in 1000 mL of purified distilled water.[13]

  • Heat to boiling to dissolve the medium completely.[13]

  • Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[13]

  • Allow the medium to cool to 45-50°C before use.[13]

Potassium Phosphate Buffer (pH 8.0):

  • Prepare solutions of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄).

  • A common preparation involves dissolving 0.523 g of KH₂PO₄ and 16.73 g of K₂HPO₄ in 1000 mL of water.[7]

  • Adjust the pH to 8.0 ± 0.1 using 18 N phosphoric acid or 10 N potassium hydroxide.[4]

  • Sterilize by autoclaving.

Preparation of Test Microorganism Inoculum
  • Inoculate a loopful of the test organism culture (e.g., Bacillus pumilus) into 10 mL of a fluid medium like Soyabean Casein Digest Medium.[7]

  • Incubate at 30-35°C for 24 hours.[7]

  • This culture suspension will be used to inoculate the assay medium. The concentration of the inoculum should be adjusted to yield zones of inhibition of appropriate size and clarity.

Preparation of Standard and Sample Solutions

Table 2: Preparation of Erythromycin Standard Solutions

SolutionPreparation StepResulting Concentration
Stock Solution Accurately weigh ~100 mg of Erythromycin Reference Standard. Dissolve in 10 mL of methanol.~10,000 µg/mL
Intermediate Dilution (A) Take 2.5 mL of Stock Solution and dilute to 100 mL with Phosphate Buffer (pH 8.0).~250 µg/mL
Working Standard (B) Take 5.0 mL of Intermediate Dilution (A) and dilute to 20 mL with Phosphate Buffer (pH 8.0).~62.5 µg/mL

Source: Dilution scheme adapted from[7]. On the day of the assay, prepare at least five test dilutions from the stock solution, with concentrations increasing stepwise, typically in a 1:1.25 ratio.[4]

Sample Preparation:

  • Accurately weigh a quantity of the test sample equivalent to 100 mg of Erythromycin.[7]

  • Follow the same dilution steps as for the Reference Standard to obtain a final nominal concentration equivalent to the median reference concentration of the standard.[2][7]

Assay Procedure

The overall workflow involves preparing the necessary components, performing the assay, and analyzing the results.

AssayWorkflow prep_media 1. Prepare Media & Buffers prep_plates 4. Prepare Assay Plates prep_media->prep_plates prep_inoculum 2. Prepare Test Organism Inoculum prep_inoculum->prep_plates prep_solutions 3. Prepare Standard & Sample Solutions apply_solutions 5. Apply Solutions to Cylinders prep_solutions->apply_solutions prep_plates->apply_solutions incubate 6. Incubate Plates apply_solutions->incubate measure 7. Measure Zones of Inhibition incubate->measure calculate 8. Calculate Potency measure->calculate PlatePreparation start Start pour_base Pour uninoculated base layer of Medium 11 start->pour_base solidify_base Allow base layer to solidify pour_base->solidify_base cool_seed Cool remaining Medium 11 to 40-45°C solidify_base->cool_seed add_inoculum Add test organism inoculum to medium cool_seed->add_inoculum mix Mix gently and thoroughly add_inoculum->mix pour_seed Pour inoculated seed layer over base layer mix->pour_seed solidify_seed Allow seed layer to solidify pour_seed->solidify_seed place_cylinders Place sterile cylinders on agar surface solidify_seed->place_cylinders end Plates Ready place_cylinders->end LogicDiagram cluster_solutions Antibiotic Solutions std Standard Solutions (Known Concentrations) plate Application to Inoculated Agar Plate std->plate smp Sample Solution (Unknown Potency) smp->plate diffusion Diffusion & Incubation plate->diffusion zone Formation of Inhibition Zone diffusion->zone analysis Zone Diameter ∝ log(Concentration) Potency Calculation zone->analysis

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidaion of Erythromycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. For complex natural products and their synthetic or semi-synthetic derivatives, such as the macrolide antibiotic Erythromycin B and its analogs, NMR provides unparalleled insights into their molecular structure, conformation, and dynamics. This information is critical for understanding structure-activity relationships (SAR), optimizing drug design, and ensuring the quality and consistency of pharmaceutical products.

This compound, a co-metabolite of Erythromycin A, serves as a valuable scaffold for the development of new antibiotic agents. Its analogs, such as Clarithromycin, are designed to improve acid stability, pharmacokinetic properties, and the spectrum of activity. The precise characterization of these analogs is paramount, and NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, offers a powerful toolkit for complete structural assignment.

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound analogs using NMR spectroscopy. We will cover sample preparation, data acquisition, and the interpretation of key NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC.

Data Presentation: Comparative NMR Data of this compound and Analogs

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound and two of its analogs, Clarithromycin and 3-Deoxyclarithromycin. All data is reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift (δ) Data

PositionThis compound (in CDCl₃)Clarithromycin (in CDCl₃)[1]3-Deoxyclarithromycin (in CDCl₃)[1]
22.67 (dq)2.651.85
33.73 (dd)4.021.65
41.83 (m)2.051.55
53.84 (dd)3.753.75
6-CH₃-3.153.25
71.65 (m), 1.95 (m)1.85, 2.851.80, 2.80
82.45 (m)2.552.55
103.01 (m)3.053.05
113.61 (d)3.653.65
121.78 (m)--
134.81 (d)4.954.95
141.55 (m), 1.75 (m)1.55, 1.851.55, 1.85
151.01 (m), 1.39 (m)1.05, 1.451.05, 1.45
2-CH₃1.22 (d)1.251.25
4-CH₃1.10 (d)1.151.15
8-CH₃1.17 (d)1.201.20
10-CH₃0.96 (d)1.101.10
12-CH₃0.95 (d)--
1'-Desosamine
1'4.31 (d)4.404.40
2'3.20 (m)3.153.15
3'2.45 (dd)2.502.50
4'1.70 (m)1.751.75
5'2.88 (m)2.952.95
3'-N(CH₃)₂2.29 (s)2.352.35
5'-CH₃1.25 (d)1.301.30
1''-Cladinose
1''4.63 (d)4.704.70
2''3.58 (dd)3.603.60
3''3.24 (dd)3.303.30
4''3.01 (d)3.053.05
5''4.14 (dq)4.204.20
3''-OCH₃3.33 (s)3.403.40
5''-CH₃1.27 (d)1.351.35

Table 2: ¹³C NMR Chemical Shift (δ) Data

PositionThis compound (in CDCl₃)Clarithromycin (in CDCl₃)[1]3-Deoxyclarithromycin (in CDCl₃)[1]
1176.0175.5175.1
245.145.545.6
378.578.837.6
439.039.237.6
583.583.783.7
674.578.578.5
735.135.335.3
844.845.045.0
9221.5221.0221.0
1038.038.238.2
1170.070.270.2
1239.574.574.5
1374.074.274.2
1428.528.728.7
159.59.79.7
2-CH₃18.018.218.2
4-CH₃15.515.715.7
6-CH₃21.550.550.5
8-CH₃21.021.221.2
10-CH₃16.016.216.2
12-CH₃15.021.521.5
1'-Desosamine
1'103.5103.7103.7
2'70.570.770.7
3'65.565.765.7
4'35.535.735.7
5'68.068.268.2
3'-N(CH₃)₂40.540.740.7
5'-CH₃21.521.721.7
1''-Cladinose
1''96.596.796.7
2''72.072.272.2
3''78.078.278.2
4''75.575.775.7
5''65.065.265.2
3''-OCH₃49.549.749.7
5''-CH₃18.518.718.7

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the analyte is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound and its analogs, Deuterated chloroform (CDCl₃) is commonly used. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also viable options.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg is recommended.

  • Procedure:

    • Weigh the desired amount of the this compound analog into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for samples with good concentration.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum (12-16 ppm).

  • Number of Increments in F1: 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 160-200 ppm.

  • Number of Increments in F1: 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

  • Number of Increments in F1: 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • Long-range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • For 2D Spectra: Process both dimensions with appropriate window functions (e.g., sine-bell) before Fourier transformation.

Visualization of Workflows and Relationships

Visualizing the experimental process and the logical connections within the data can greatly aid in understanding and interpreting the results.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Analog Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Prepared NMR Sample Dissolve->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Process Processing (FT, Phasing, Baseline Correction) H1->Process C13->Process COSY->Process HSQC->Process HMBC->Process Assign Signal Assignment Process->Assign Structure Structure Elucidation Assign->Structure NMR_Correlations cluster_structure Key Structural Fragments cluster_correlations NMR Correlations Macrolide Macrolide Ring COSY_corr COSY (¹H-¹H Vicinal Coupling) Macrolide->COSY_corr H2-H3, H4-H5, etc. HMBC_corr HMBC (¹H-¹³C Long-Range Coupling) Macrolide->HMBC_corr H3 -> C1, C2, C4, C5 H11 -> C9, C10, C12 HSQC_corr HSQC (¹H-¹³C Direct Attachment) Macrolide->HSQC_corr H2-C2, H3-C3, etc. Desosamine Desosamine Sugar Desosamine->COSY_corr H1'-H2', H2'-H3', etc. Desosamine->HMBC_corr H1' -> C3, C5 (Macrolide) Desosamine->HSQC_corr H1'-C1', H2'-C2', etc. Cladinose Cladinose Sugar Cladinose->COSY_corr H1''-H2'', H2''-H3'', etc. Cladinose->HMBC_corr H1'' -> C5 (Macrolide) Cladinose->HSQC_corr H1''-C1'', H2''-C2'', etc.

References

Application Note: Forced Degradation Studies of Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to elucidate its degradation profile. The primary objectives of such studies are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1] This application note provides a detailed protocol for conducting forced degradation studies on Erythromycin B, a macrolide antibiotic. The protocols outlined below cover hydrolytic, oxidative, thermal, and photolytic stress conditions.

This compound is a close structural analog of Erythromycin A and is known to be susceptible to degradation, particularly in acidic conditions.[1] Understanding its stability is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing this compound.

Data Presentation

The following table summarizes the typical stress conditions and expected degradation levels for this compound. The results are illustrative and may vary depending on the specific experimental conditions.

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours60°C15 - 25%Loss of cladinose sugar
Base Hydrolysis 0.1 M NaOH24 hours40°C10 - 20%Hydrolysis of the lactone ring
Oxidative 6% H₂O₂24 hoursRoom Temp10 - 15%N-oxide and other oxidation products
Thermal Solid State48 hours80°C5 - 10%Thermal decomposition products
Photolytic Solid State7 days25°C< 5%Photodegradation products

Experimental Protocols

General Preparation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Control Sample: A sample of the this compound stock solution, diluted with the same solvent to the final concentration and protected from light and heat, should be used as a control.

Acid Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution in a water bath at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample by adding 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Base Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution in a water bath at 40°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample by adding 1 mL of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 6% (v/v) hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation
  • Place a known amount of this compound powder in a clean, dry vial.

  • Store the vial in a hot air oven maintained at 80°C for 48 hours.

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve the sample in a suitable solvent to achieve the desired concentration for analysis.

Photolytic Degradation
  • Spread a thin layer of this compound powder in a shallow, transparent dish.

  • Place the dish in a photostability chamber.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]

  • A control sample should be placed in the same chamber but shielded from light (e.g., wrapped in aluminum foil).

  • After the exposure period, dissolve the sample in a suitable solvent for analysis.

Analytical Method

The analysis of the stressed samples should be performed using a validated stability-indicating HPLC or LC-MS method.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection at approximately 215 nm or mass spectrometry for identification of degradation products.

  • Method Validation: The analytical method should be validated to demonstrate its specificity, accuracy, precision, and linearity for the quantification of this compound and its degradation products.

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis EryB This compound Drug Substance Stock Prepare Stock Solution (1 mg/mL) EryB->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 40°C) Oxidative Oxidative (6% H2O2, RT) Thermal Thermal (80°C, Solid) Photo Photolytic (ICH Q1B) Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC/LC-MS Analysis Neutralize->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data ErythromycinB_Degradation EryB This compound Intermediate Intermediate (Loss of Cladinose) EryB->Intermediate  Acid (H+)  Hydrolysis Degradant Further Degradation Products Intermediate->Degradant  Rearrangement

References

Application Note and Protocol: UPLC Method for Cleaning Validation of Erythromycin Residues

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of erythromycin residues on manufacturing equipment surfaces. This method is crucial for cleaning validation programs in the pharmaceutical industry to prevent cross-contamination between batches.

Introduction

Erythromycin is a macrolide antibiotic used in various pharmaceutical formulations.[1] Effective cleaning validation is essential to ensure that manufacturing equipment is free from residual active pharmaceutical ingredients (APIs) like erythromycin before the production of the next product. This UPLC method offers a rapid, sensitive, and specific approach for the detection and quantification of erythromycin residues, ensuring compliance with regulatory requirements. The method's short run time of 6 minutes allows for a significant reduction in analysis time compared to traditional HPLC methods.[1]

Principle

This method utilizes reversed-phase UPLC with photodiode array (PDA) detection to separate and quantify erythromycin from potential interferences. The separation is achieved on a C18 column with a gradient elution of a buffered mobile phase and an organic modifier. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.[2][3]

Materials and Reagents

  • Erythromycin Reference Standard: USP or equivalent

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

  • Reagents:

    • Disodium hydrogen phosphate

    • Orthophosphoric acid

  • Swabs: Low-residue swabs suitable for surface sampling

  • Vials: Low-adsorption glass vials

Instrumentation and Chromatographic Conditions

A Waters Acquity UPLC System equipped with a quaternary gradient pump, autosampler, column oven, and photodiode array detector was used for the method development and validation.[2][3]

UPLC System and Parameters
ParameterSpecification
UPLC System Waters Acquity UPLC or equivalent
Column ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Column Temperature 50°C[1][2][3]
Mobile Phase A Buffer:Methanol (35:65, v/v). The buffer is 2.84 g of Disodium hydrogen phosphate in 1000 mL water, with the pH adjusted to 8.50 ± 0.05 using diluted Orthophosphoric acid.[1][2][3]
Mobile Phase B Methanol[1][2][3]
Flow Rate 0.5 mL/min[1][2][3]
Injection Volume 7.0 µL[1][2][3]
Detector Photodiode Array (PDA)
Detection Wavelength 210 nm[1] or 215 nm[4][5][6]
Run Time 6 minutes[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.01000
1.91000
2.25050
3.75050
4.01000
6.01000

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of Erythromycin reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent (Mobile Phase A) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target residue limit.

Sample Collection (Swab Sampling)
  • Define a specific surface area to be sampled (e.g., 10 cm x 10 cm).

  • Moisten a swab with the extraction solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).[1][7]

  • Swab the defined area using overlapping strokes in both horizontal and vertical directions.

  • Place the swab head into a clean vial.

Sample Preparation
  • To the vial containing the swab, add a defined volume of extraction solvent (e.g., 10.0 mL of diluent).[1]

  • Cap the vial and shake it for approximately 2 minutes to extract the erythromycin residue from the swab.[1]

  • Filter the sample solution through a 0.2 µm Nylon filter into a clean UPLC vial.[1]

Method Validation Summary

The UPLC method was validated according to ICH guidelines, and the results are summarized below.

Validation ParameterResult
Specificity The method is specific for erythromycin, with no interference from common excipients or cleaning agents.
Linearity (Correlation Coefficient, r²) > 0.999[1]
Limit of Detection (LOD) Determined by injecting a series of dilute solutions of the analyte.[1] A study using LC-MS reported an LOD of 1.0 ng/mL.[8]
Limit of Quantitation (LOQ) Determined by injecting a series of dilute solutions of the analyte.[1] An LC-MS method reported an LOQ of 10.0 ng/mL.[8]
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 2.0%[1]
Solution Stability Erythromycin standard and sample solutions were found to be stable for up to 76 and 75 hours respectively when stored at 2°C to 8°C.[1]

Experimental Workflow and Logical Relationships

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting StandardPrep Prepare Erythromycin Standard Solutions UPLC_System Waters Acquity UPLC System StandardPrep->UPLC_System Inject Standard SwabSampling Swab Sampling of Equipment Surface SampleExtraction Extract Erythromycin from Swab SwabSampling->SampleExtraction SampleExtraction->UPLC_System Inject Sample Column ACQUITY BEH C18 Column UPLC_System->Column Detection PDA Detection at 210 nm Column->Detection PeakIntegration Peak Integration and Quantification Detection->PeakIntegration ResidueCalculation Calculate Residue Level PeakIntegration->ResidueCalculation Report Generate Cleaning Validation Report ResidueCalculation->Report

Caption: Experimental workflow for UPLC-based cleaning validation of Erythromycin.

Logical Relationship for Method Validation

G MethodValidation Method Validation (ICH Guidelines) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Stability Solution Stability MethodValidation->Stability LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantitation (LOQ) Sensitivity->LOQ

References

Application of Erythromycin B in Anti-Malarial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin B, an acid-stable macrolide antibiotic, has garnered interest in anti-malarial research due to the established, albeit modest, anti-plasmodial activity of other macrolides like Erythromycin A and Azithromycin. The primary target of these antibiotics in Plasmodium falciparum is the prokaryotic-like 70S ribosome within the apicoplast, an essential organelle for parasite survival. Inhibition of protein synthesis in the apicoplast leads to a characteristic "delayed death" phenotype, where the parasite fails to proliferate in the subsequent lifecycle. This document provides a comprehensive overview of the application of this compound and its derivatives in anti-malarial studies, including quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Data Presentation

The anti-malarial activity of this compound and its derivatives is typically evaluated through in vitro growth inhibition assays against various strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a key quantitative metric used to assess the potency of these compounds.

In Vitro Anti-Malarial Activity of this compound Derivatives
CompoundP. falciparum StrainIC50 (µM)Reference
5-Desosaminyl erythronolide B ethyl succinateK1 (multi-drug resistant)68.6[1][2]
8-d-Erythromycin BK1 (multi-drug resistant)86.8[1][2]
This compound 9-oximeK1 (multi-drug resistant)146.0[1][2]
This compound 2′-[3-(morpholinomethyl)benzoate]K1 (multi-drug resistant)>200[1]
This compound 2′-[3-(dimethylaminomethyl)benzoate]K1 (multi-drug resistant)>200[1]
Comparative In Vitro Anti-Malarial Activity of Erythromycin
CompoundP. falciparum StrainIC50 (µM)Reference
ErythromycinK1 (multi-drug resistant)5.66[3]
ErythromycinK1 (multi-drug resistant)58.2[3]
ErythromycinChloroquine-resistant isolates17 - 40[4]
ErythromycinChloroquine-susceptible clone>250[4]

Experimental Protocols

In Vitro Anti-Malarial Susceptibility Testing

This protocol outlines the methodology for determining the in vitro anti-malarial activity of this compound and its derivatives against P. falciparum.

1. Parasite Culture:

  • A multi-drug resistant strain of P. falciparum, such as K1, is cultured in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[5]

  • Parasite growth is synchronized to the ring stage by treating the culture with 5% D-sorbitol.[1]

2. Drug Preparation:

  • This compound and its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial dilutions of the stock solution are made in complete culture medium to achieve the desired final concentrations for the assay.

3. Growth Inhibition Assay:

  • The assay is performed in 96-well microtiter plates.

  • Each well contains 100 µL of the parasite culture with a starting parasitemia of 0.5-1% (primarily ring-stage parasites) and 100 µL of the drug dilution.

  • Control wells containing parasite culture with drug-free medium and uninfected erythrocytes are included.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.[1]

4. Determination of Parasite Growth Inhibition:

  • Parasite growth can be quantified using various methods, including:

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of infected red blood cells per 1,000 erythrocytes is counted.

    • [3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, by the parasites.[3][5]

    • SYBR Green I-based Fluorescence Assay: This assay uses a fluorescent dye that intercalates with the DNA of the parasite.

  • The percentage of growth inhibition is calculated relative to the drug-free control.

  • The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Malarial Efficacy Testing (General Protocol)

While specific in vivo studies on this compound are limited, a general protocol based on studies with other macrolides in a murine malaria model is described below.[6]

1. Animal Model:

  • Swiss albino mice are infected intravenously or intraperitoneally with a suitable Plasmodium species, such as P. berghei.

2. Drug Administration:

  • This compound is formulated in a suitable vehicle for oral or parenteral administration.

  • Treatment is initiated on the day of infection and continued for a specified period (e.g., four consecutive days).

3. Evaluation of Efficacy:

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears from tail blood.

  • The mean survival time of the treated mice is recorded.

  • The efficacy of the compound is determined by the reduction in parasitemia and the increase in mean survival time compared to an untreated control group.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

cluster_parasite Plasmodium falciparum cluster_apicoplast Apicoplast Ribosome 70S Ribosome Protein Essential Apicoplast Proteins Ribosome->Protein Protein Synthesis Ribosome->Protein Inhibition Apicoplast_Function Apicoplast Function & Inheritance Protein->Apicoplast_Function Required for Erythromycin_B This compound Erythromycin_B->Ribosome Binds to 50S subunit Parasite_Survival Parasite Survival (Delayed Death) Apicoplast_Function->Parasite_Survival Essential for

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow: In Vitro Anti-Malarial Assay

start Start culture P. falciparum Culture (Synchronized to Ring Stage) start->culture assay_setup 96-well Plate Assay Setup culture->assay_setup drug_prep Prepare Serial Dilutions of This compound drug_prep->assay_setup incubation Incubate for 72 hours assay_setup->incubation measurement Measure Parasite Growth incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Workflow for in vitro anti-malarial susceptibility testing.

References

Application Note: UV-Vis Spectrophotometric Method for the Analysis of Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of related compounds, primarily Erythromycin A, along with smaller quantities of Erythromycin B, C, and others. This compound is a key related substance that must be monitored and quantified during drug development and quality control processes. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations.

Principle

The method is based on the principle that this compound possesses a chromophore within its 14-membered lactone ring structure which absorbs ultraviolet (UV) radiation. The quantity of UV radiation absorbed at a specific wavelength is directly proportional to the concentration of this compound in the solution, a relationship described by the Beer-Lambert Law. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined. For Erythromycin, the λmax is consistently observed at approximately 285 nm.[1][2][3]

Materials and Reagents

3.1 Equipment

  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Sonicator

3.2 Chemicals and Reagents

  • This compound Reference Standard

  • Methanol (HPLC or Spectroscopic grade)

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized or distilled water

Experimental Protocols

4.1 Preparation of Buffer Solution (pH 8.0)

  • Prepare a 0.2 M solution of Potassium Dihydrogen Orthophosphate by dissolving 27.22 g of KH₂PO₄ in 1000 mL of distilled water.[2]

  • Prepare a 0.2 M solution of Sodium Hydroxide by dissolving 8 g of NaOH in 1000 mL of distilled water.[2]

  • Mix 250 mL of the 0.2 M KH₂PO₄ solution with 250 mL of the 0.2 M NaOH solution.[2]

  • Adjust the pH of the resulting solution to 8.0 using a pH meter, adding small amounts of the NaOH solution if necessary.

4.2 Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of a 1:1 (v/v) mixture of Methanol and pH 8.0 Phosphate Buffer.[1][4]

  • Sonicate the mixture for 15-30 minutes to ensure complete dissolution.[4]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the Methanol:Buffer (1:1) solvent. This is the Standard Stock Solution (100 µg/mL).

4.3 Preparation of Working Standard Solutions and Calibration Curve

  • From the Standard Stock Solution (100 µg/mL), prepare a series of working standard solutions by serial dilution with the Methanol:Buffer (1:1) solvent. A typical concentration range is 1.0 to 10.0 µg/mL.[3][4] For example, pipette 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark.

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the Methanol:Buffer (1:1) solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution at 285 nm.[1][3]

  • Plot a calibration curve of absorbance versus concentration (µg/mL). Determine the correlation coefficient (R²) and the regression equation (y = mx + c). The R² value should be > 0.99 for the curve to be considered linear.[2]

4.4 Preparation of Sample Solution

  • For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution following the procedure in section 4.2.

  • For tablet formulations, weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask and follow the procedure in section 4.2.

  • Filter the resulting solution through a suitable filter (e.g., 0.45 µm) to remove any insoluble excipients.

  • Dilute the filtered solution with the Methanol:Buffer (1:1) solvent to obtain a theoretical concentration within the linear range of the calibration curve (e.g., 6 µg/mL).

4.5 Quantification of this compound in the Sample

  • Measure the absorbance of the final diluted sample solution at 285 nm against the solvent blank.

  • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

  • Calculate the percentage content of this compound in the original sample, accounting for the dilutions made.

Data Presentation: Method Validation Parameters

The following table summarizes typical quantitative data for the UV-Vis spectrophotometric analysis of Erythromycin, validated according to ICH guidelines.

ParameterReported ValueSource
Wavelength of Max. Absorbance (λmax)285 nm[1][2][3]
Linearity Range1 - 9 µg/mL[3][4]
Correlation Coefficient (R²)> 0.99[2]
Limit of Detection (LOD)0.96 µg/mL[3][4]
Limit of Quantitation (LOQ)2.92 µg/mL[3][4]
Precision (%RSD, Repeatability)< 1%[2]
Accuracy (% Recovery)94.92 - 109.32% (First Derivative)[1]

Note: Direct UV measurement can show poor recovery due to matrix interference; first-derivative spectrophotometry or the standard addition method is recommended to mitigate this issue.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the UV-Vis spectrophotometric analysis of this compound.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution (10mg/100mL) prep_work Create Working Standards (1-10 µg/mL) prep_std->prep_work measure_std Measure Absorbance of Standards at 285 nm prep_work->measure_std prep_sample Prepare Sample Solution (e.g., from tablets) measure_sample Measure Absorbance of Sample at 285 nm prep_sample->measure_sample measure_blank Zero Spectrophotometer with Blank Solvent measure_blank->measure_std measure_blank->measure_sample plot_cal Plot Calibration Curve (Absorbance vs. Conc.) measure_std->plot_cal calc_conc Calculate Sample Conc. using Regression Equation measure_sample->calc_conc plot_cal->calc_conc final_report Report Final Result (% Content) calc_conc->final_report

Caption: Workflow for this compound analysis by UV-Vis spectrophotometry.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Erythromycin B and its related impurities during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge in the analysis of erythromycin and its structurally similar impurities. This guide provides a systematic approach to diagnosing and resolving these issues.

Common Co-eluting Impurities with this compound:

  • Erythromycin A, C, D, E, and F

  • Anhydroerythromycin A

  • N-demethylerythromycin A

  • Erythromycin A enol ether

Problem: Poor Resolution Between this compound and a Known Impurity
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Modify the organic modifier (acetonitrile or methanol) percentage. A 10% decrease in the organic solvent can roughly double the retention time of a small molecule, potentially improving separation.[1] Adjust the pH of the aqueous phase; for basic compounds like erythromycins, a higher pH (e.g., pH 8-9) can improve peak shape and resolution on appropriate columns.[2][3]
Suboptimal Stationary Phase Switch to a different column chemistry. If using a standard C18 column, consider a polar-embedded column (e.g., Acclaim PolarAdvantage II) for better retention of polar analytes or a column with a different bonding chemistry.[4] For basic compounds, a high-purity silica column that minimizes silanol interactions is often beneficial.
Inadequate Gradient Slope If using a gradient method, decrease the gradient slope (i.e., make it shallower) around the elution time of the critical pair. This increases the separation window.
Incorrect Column Temperature Optimize the column temperature. Increasing the temperature (e.g., to 40°C or even 70°C) can decrease viscosity, improve efficiency, and alter selectivity.[5][6]
Flow Rate Too High Reduce the flow rate. This can lead to better peak resolution, although it will increase the run time.
Problem: Unidentified Peak Co-eluting with this compound
Potential Cause Recommended Solution
Degradation Product Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to intentionally generate degradation products.[7][8] This helps in identifying and tracking potential degradants that might be co-eluting. Erythromycin is known to degrade significantly under acidic, basic, and oxidative conditions.[7][8]
"Ghost" Peak from Previous Injection or System Contamination Run a blank gradient (injecting only the mobile phase) to see if the peak appears.[9] If it does, it indicates a ghost peak. Clean the column and the HPLC system. Ensure high-purity solvents and freshly prepared mobile phases.
Matrix Effect If analyzing a complex sample matrix, the interfering peak may originate from the matrix. Improve the sample preparation procedure, for instance, by using solid-phase extraction (SPE) for cleanup.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the co-elution of this compound with other erythromycin variants?

A1: The structural similarity between erythromycin variants is the primary reason for co-elution. This compound differs from Erythromycin A by only one hydroxyl group, making their chromatographic separation challenging. Minor changes in the mobile phase composition or stationary phase chemistry can significantly impact their resolution.

Q2: How can I confirm if two peaks are truly co-eluting?

A2: Peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most definitive way. A DAD can assess the spectral homogeneity across the peak. An MS detector can determine if more than one mass-to-charge ratio (m/z) is present within a single chromatographic peak, which is a clear indication of co-elution.[4]

Q3: Can changing the pH of the mobile phase help in separating this compound from its impurities?

A3: Yes, adjusting the pH is a powerful tool. Erythromycins are basic compounds, and their ionization state is pH-dependent. Modifying the mobile phase pH can alter the retention characteristics of the individual compounds differently, thereby improving separation. For silica-based columns, operating at a pH that suppresses the ionization of silanol groups (lower pH) or using a column stable at high pH where the analytes are neutral can be effective.[2][3]

Q4: Is a gradient or isocratic method better for separating this compound and its impurities?

A4: A gradient elution is generally preferred for analyzing erythromycin and its impurities.[3][7] This is because the sample contains compounds with a range of polarities. A gradient method allows for the effective elution of both early and late-eluting impurities within a reasonable timeframe while providing good resolution for closely eluting peaks.

Q5: What are the ideal detection wavelengths for erythromycin and its impurities?

A5: Erythromycin and its related substances have low UV absorbance. A wavelength of 215 nm is commonly used for their detection.[2][7][10]

Experimental Protocols

Protocol 1: Gradient HPLC-UV Method for Separation of Erythromycin Impurities

This method is adapted from published literature for the separation of erythromycin and its related substances.[7][8]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
154060
252080
302080
316040
356040
Protocol 2: LC-MS Method for Identification of Co-eluting Species

This protocol is a representative method for using LC-MS to identify and resolve co-eluting species, particularly in forced degradation studies.[4][5][11]

  • HPLC System: Vanquish Core Binary HPLC System[4]

  • Column: Acclaim PolarAdvantage II (3 x 150 mm, 3 µm)[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol/Water (9:1) with 0.1% Formic Acid[5]

  • Flow Rate: 0.425 mL/min[5]

  • Column Temperature: 40°C[5]

  • Gradient Program:

Time (min)% Mobile Phase B
050
15100
15.150
2050
  • Mass Spectrometer: ISQ EM Single Quadrupole MS[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan (m/z 350-1050) and Selected Ion Monitoring (SIM) for known impurities.[5]

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting cluster_optimization Chromatographic Optimization start Co-elution Observed check_purity Check Peak Purity (DAD/MS) start->check_purity is_pure Is Peak Pure? check_purity->is_pure optimize_mobile_phase Optimize Mobile Phase (%B, pH, Additives) is_pure->optimize_mobile_phase No identify_peak Identify Unknown Peak (Forced Degradation, Blank Run) is_pure->identify_peak Unknown Impurity resolution_achieved Resolution Achieved is_pure->resolution_achieved Yes change_column Change Column (Different Chemistry) optimize_mobile_phase->change_column optimize_gradient Adjust Gradient Slope change_column->optimize_gradient optimize_temp_flow Optimize Temperature & Flow Rate optimize_gradient->optimize_temp_flow optimize_temp_flow->check_purity Re-evaluate is_ghost Is it a Ghost Peak? identify_peak->is_ghost is_ghost->optimize_mobile_phase No (Degradant/ Matrix) clean_system Clean System & Column is_ghost->clean_system Yes clean_system->resolution_achieved

Caption: A workflow diagram for troubleshooting co-elution issues in HPLC.

Relationship of HPLC Parameters to Peak Resolution

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions resolution Peak Resolution organic_modifier Organic Modifier (%B) organic_modifier->resolution ph pH ph->resolution buffer Buffer/Additives buffer->resolution stationary_phase Stationary Phase Chemistry stationary_phase->resolution dimensions Dimensions (L, ID) dimensions->resolution particle_size Particle Size particle_size->resolution temperature Temperature temperature->resolution flow_rate Flow Rate flow_rate->resolution gradient Gradient Slope gradient->resolution

Caption: Key HPLC parameters influencing chromatographic resolution.

References

Minimizing Erythromycin B degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Erythromycin B degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction typically involves the cleavage of the glycosidic bond, leading to the loss of the cladinose sugar ring from the macrolide structure.[1] This degradation is significantly influenced by pH and temperature.

Q2: What are the optimal storage conditions for this compound in plasma samples?

A2: To minimize degradation, plasma samples containing this compound should be stored at low temperatures. Long-term stability is best maintained at -20°C or -80°C.[2] For short-term storage during sample processing, it is recommended to keep the samples on ice or at +4°C.[2] It is also crucial to maintain a slightly alkaline pH, around 8.0, to prevent acid-catalyzed degradation.

Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the analysis of this compound.[3][4] These techniques offer high sensitivity and selectivity, allowing for the separation and quantification of this compound from its degradation products and other matrix components.

Troubleshooting Guides

Issue 1: Low recovery of this compound after sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction Ensure all extraction steps are performed at low temperatures (e.g., on ice or at 4°C). Use a slightly alkaline buffer (e.g., phosphate buffer pH 8.0 or ammonium acetate) during extraction to maintain stability.[2]
Inefficient protein precipitation Use a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma) for protein precipitation.[5][6] Ensure thorough vortexing to achieve complete protein precipitation before centrifugation.
Analyte loss during solvent evaporation If a solvent evaporation step is used, avoid excessive heat and prolonged drying times. A gentle stream of nitrogen at room temperature is recommended.
Improper Solid Phase Extraction (SPE) procedure Optimize the SPE method, including sorbent selection, conditioning, loading, washing, and elution steps. Ensure the pH of the sample and wash solutions does not promote degradation.[1][7][8]
Issue 2: High variability in replicate sample measurements.
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize all sample handling procedures, including timing, temperature, and reagent volumes. Ensure uniform mixing of samples.
Matrix effects in LC-MS/MS Evaluate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using a more selective SPE sorbent) or by employing a stable isotope-labeled internal standard.
Instrumental instability Verify the stability and performance of the analytical instrument (HPLC or LC-MS/MS) by running system suitability tests and quality control samples.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Protein Precipitation

This protocol describes a standard method for the extraction of this compound from plasma samples, designed to minimize degradation.

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade), chilled to 4°C

  • Ammonium acetate buffer (50 mM)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 11,000 rpm and maintaining 4°C

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of 50 mM ammonium acetate buffer to stabilize the sample.

  • Add 250 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge the sample at 11,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for analysis by LC-MS/MS.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

This table summarizes the stability of Erythromycin A (as a proxy for this compound stability trends) over a period of 6 months at various temperatures.

Storage Temperature (°C)Time (Months)Erythromycin A Remaining (%)Impurity B (%)Impurity H (%)Total Impurities (%)
-2001000.70.26.7
251100---
253100---
256100---
403Slight DecreaseIncreasedIncreased-
503Slight DecreaseIncreasedIncreased-
506Slight Decrease1.30.88.1

Data adapted from an accelerated stability study on Erythromycin.[9]

Table 2: Influence of pH on Erythromycin Degradation

This table provides a qualitative overview of Erythromycin stability at different pH values.

pHStabilityDegradation Rate
5.0Poorly StableRapid
6.5StableMinimal

Data derived from a study on the effect of dissolution medium pH on Erythromycin stability.[10]

Visualizations

Erythromycin_Degradation_Pathway Erythromycin_B This compound Degradation_Product Degradation Product (Loss of Cladinose) Erythromycin_B->Degradation_Product Acid-Catalyzed Hydrolysis Acid H+

Caption: Acid-catalyzed degradation of this compound.

Sample_Prep_Workflow Start Start: Plasma Sample Add_Buffer Add Ammonium Acetate Buffer (50 mM) Start->Add_Buffer Add_Acetonitrile Add Cold Acetonitrile (3:1 v/v) Add_Buffer->Add_Acetonitrile Vortex Vortex Add_Acetonitrile->Vortex Centrifuge Centrifuge (11,000 rpm, 4°C, 5 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Workflow for Plasma Sample Preparation.

References

Technical Support Center: Optimization of Mobile Phase for Erythromycin B Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists and researchers engaged in the chromatographic analysis of Erythromycin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the successful separation of Erythromycin B and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the mobile phase for achieving good separation of this compound?

A1: The pH of the mobile phase is a crucial factor as it directly influences the ionization state of erythromycin and its related compounds, thereby affecting their retention and selectivity on a reversed-phase column.[1] Erythromycin HPLC assays are often best performed at a higher pH, typically ranging from 7.0 to 9.0, to ensure optimal separation and peak shape.[2][3]

Q2: Which organic solvents are commonly used in the mobile phase for this compound separation?

A2: Acetonitrile and methanol are the most frequently used organic modifiers in the mobile phase for separating this compound.[4][5][6][7] The choice between them and their ratio with the aqueous phase can significantly impact the resolution of closely eluting impurities.

Q3: What types of columns are suitable for this compound separation?

A3: Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of erythromycin and its related substances.[5][8] For methods requiring a higher pH, specialized base-deactivated silica columns or polymeric columns are recommended to ensure column stability and longevity.[2][3][9]

Q4: Why is temperature an important parameter to control during the analysis?

A4: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and peak shapes. Some methods specify elevated temperatures, such as 65°C or 70°C, to improve peak symmetry and resolution.[6][10]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.

Issue 1: Poor resolution between this compound and other related substances.

Possible Cause Recommended Solution
Inappropriate mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase. For erythromycin, a pH in the range of 7.0 to 9.0 often yields better separation.[2][3]
Incorrect organic solvent ratio.Systematically vary the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to optimize selectivity.
Suboptimal column chemistry.Consider using a different stationary phase. If using a standard C18 column, a base-deactivated or polymeric C18 column might provide better performance at higher pH.[2][9]
Inadequate temperature control.Increase the column temperature in increments (e.g., 5°C) to see if it improves resolution. Some methods utilize temperatures as high as 70°C.[6]

Issue 2: Tailing or asymmetric peaks for this compound.

Possible Cause Recommended Solution
Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate to suppress silanol interactions. Using a base-deactivated or end-capped column is highly recommended.[11]
Column overload.Reduce the injection volume or the concentration of the sample.[4]
Presence of contaminants on the column.Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol) to remove strongly retained compounds.

Issue 3: Drifting retention times.

Possible Cause Recommended Solution
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump's performance.
Fluctuation in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis.

Experimental Protocols

Below are detailed methodologies for common HPLC methods used for the separation of this compound and related substances.

Method 1: Isocratic Separation at Neutral pH

  • Column: Xterra RP18[2]

  • Mobile Phase: Acetonitrile, 0.2 M Potassium Phosphate (K2HPO4) pH 7.0, and Water in a ratio of 35:5:60 (v/v/v).[2][12]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 215 nm[8][12]

  • Column Temperature: 35°C[8]

Method 2: Isocratic Separation at High pH

  • Column: C18 Polymeric column[2][3]

  • Mobile Phase: 0.02 M Potassium Phosphate dibasic buffer (pH 9.0) and Acetonitrile in a ratio of 60:40 (v/v).[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV at 205 nm[2][3]

Method 3: Gradient Separation for Complex Mixtures

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[5]

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water[5]

  • Mobile Phase B: Methanol[5]

  • Gradient Program: A time-based gradient elution would be employed, the specifics of which would need to be optimized for the particular sample.

  • Detection: UV at 215 nm[5]

Quantitative Data Summary

The following tables summarize the key parameters from various published HPLC methods for Erythromycin separation.

Table 1: Isocratic HPLC Methods for Erythromycin Separation

Column Type Mobile Phase Composition pH Flow Rate (mL/min) Temperature (°C) Detection (nm) Reference
Xterra RP18Acetonitrile:0.2 M K2HPO4:Water (35:5:60)7.01.0Not SpecifiedNot Specified[2]
Astec C18 PolymericAcetonitrile:0.2 M K2HPO4:Water (40:6:54)9.01.0Not SpecifiedNot Specified[2]
C18 Polymeric0.02 M K2HPO4 buffer:Acetonitrile (60:40)9.01.0Not Specified205[3]
Reversed-phaseAcetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35)7.0Not Specified70Not Specified[6]

Table 2: Gradient HPLC Methods for Erythromycin Separation

Column Type Mobile Phase A Mobile Phase B Flow Rate (mL/min) Temperature (°C) Detection (nm) Reference
Waters XBridge C180.4% Ammonium Hydroxide in WaterMethanolNot SpecifiedNot Specified215[5]
Agilent PLRP-SpH 9.0 Dibasic Potassium Phosphate buffer, Tertiary Butyl Alcohol, Acetonitrile (800:170:30)Purified Water2.065215[10]
WatersX-Terra RP 18Buffer solution (35g of di-potassium hydrogen phosphate in 1000mL of water, pH 7.0):Acetonitrile:Water (5:35:60)Phosphate buffer pH 7.0:Water:Acetonitrile (5:45:50)1.065215[13]

Visual Workflow Guides

The following diagrams illustrate logical workflows for method development and troubleshooting in this compound separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Select Column (e.g., C18) mobile_phase Prepare Initial Mobile Phase (e.g., ACN:Buffer pH 7.0) start->mobile_phase run_sample Inject Sample & Evaluate Chromatogram mobile_phase->run_sample check_resolution Resolution Adequate? run_sample->check_resolution adjust_organic Adjust Organic Solvent % check_resolution->adjust_organic No adjust_ph Adjust Mobile Phase pH check_resolution->adjust_ph No change_column Change Column Type check_resolution->change_column No final_method Final Method check_resolution->final_method Yes adjust_organic->run_sample adjust_ph->run_sample change_column->mobile_phase

Caption: A logical workflow for HPLC method development for this compound separation.

TroubleshootingWorkflow cluster_resolution Poor Resolution cluster_peak_shape Peak Tailing cluster_retention Retention Time Drift start Problem Identified resolution_check Check Mobile Phase pH start->resolution_check peak_shape_check Use Base-Deactivated Column start->peak_shape_check retention_check Ensure Column Equilibration start->retention_check resolution_check2 Optimize Organic Ratio resolution_check->resolution_check2 resolution_check3 Increase Temperature resolution_check2->resolution_check3 peak_shape_check2 Reduce Sample Load peak_shape_check->peak_shape_check2 peak_shape_check3 Check for Contamination peak_shape_check2->peak_shape_check3 retention_check2 Prepare Fresh Mobile Phase retention_check->retention_check2 retention_check3 Verify Temperature Stability retention_check2->retention_check3

References

Technical Support Center: Troubleshooting Poor Peak Shape for Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common chromatographic issues encountered during the analysis of Erythromycin B. Designed for researchers, scientists, and drug development professionals, this resource offers answers to frequently asked questions, detailed experimental protocols, and a logical workflow to diagnose and resolve poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound on silica-based columns.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of C18 column packing material. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution 1: Increase Mobile Phase pH: Adjusting the mobile phase to a higher pH (e.g., 7.0 to 9.0) can suppress the ionization of silanol groups, minimizing these unwanted interactions.[2][3] Many successful methods use buffers like ammonium acetate or potassium phosphate to maintain an alkaline pH.[2][4][5]

    • Solution 2: Use an End-Capped or Polymer-Based Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups. Alternatively, using a polymeric column (e.g., polystyrene-divinylbenzene) can eliminate silanol interactions entirely.[2]

  • Inadequate Mobile Phase Buffering: If the buffer concentration is too low, it may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.[6]

    • Solution: Ensure the buffer concentration is sufficient for the analysis, typically in the range of 10-25 mM.[2][7]

  • Column Degradation: Over time, columns can degrade, especially when used with high-pH mobile phases, exposing more active silanol sites.

    • Solution: If the peak shape has degraded over many injections, try replacing the column with a new one.[8]

Q2: What causes my this compound peak to show fronting?

Peak fronting, an asymmetry where the front of the peak is broader than the back, is typically related to sample overload or solvent incompatibility.[9][10]

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample mass (either through high concentration or large volume) can saturate the stationary phase, causing molecules to travel through the column faster than expected.[8][10]

    • Solution: Reduce the injection volume or dilute the sample.[8][10] If sensitivity is an issue, consider using a column with a larger internal diameter or a thicker stationary phase.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting with 35% acetonitrile), it can cause the analyte to move too quickly at the column inlet, leading to a distorted, fronting peak.[9][11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[10][11]

  • Column Collapse: Although less common with modern columns, physical collapse of the column bed can create a void at the inlet, leading to peak distortion, including fronting.[1][8] This can be caused by excessive pressure or operating outside the column's recommended pH and temperature ranges.[8][9]

    • Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.[8]

Q3: My this compound peak is split or appears as a doublet. What is the cause?

Peak splitting suggests that the sample band is being disrupted before or at the very beginning of the separation process.

Potential Causes and Solutions:

  • Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing an uneven flow path and splitting the peak.[3]

    • Solution: Try back-flushing the column (if permitted by the manufacturer). If this fails, replace the frit or the entire column. Using a guard column or an in-line filter can prevent this issue.[11]

  • Void at the Column Head: A void or channel in the packing material at the column inlet can also cause the sample to be distributed unevenly, resulting in a split peak.[8]

    • Solution: This issue is generally irreversible, and the column must be replaced.[8]

  • Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with or very different from the mobile phase can cause peak splitting.[8]

    • Solution: Prepare the sample in the mobile phase.

Q4: I am observing unexpected "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in blank runs (when only the sample diluent is injected) and can interfere with the analysis.[12][13] They are typically caused by contamination.

Potential Causes and Solutions:

  • Contaminated Mobile Phase or Diluent: Impurities in the solvents (especially water or acetonitrile) or buffer reagents can accumulate on the column and elute during a gradient run.[13]

    • Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Prepare fresh mobile phase daily and filter it before use.

  • System Contamination: Contaminants can leach from tubing, seals, or the autosampler. Carryover from a previous, more concentrated sample is also a common cause.

    • Solution: Implement a rigorous needle wash protocol in the autosampler method. Regularly flush the entire HPLC system with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

G Troubleshooting Workflow for Poor this compound Peak Shape start Observe Poor Peak Shape peak_type Identify Peak Shape Problem start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting tailing_cause1 Secondary Silanol Interaction (Basic Analyte) tailing->tailing_cause1 tailing_cause2 Low Mobile Phase pH or Buffer Capacity tailing->tailing_cause2 fronting_cause1 Column Overload (High Conc. or Volume) fronting->fronting_cause1 fronting_cause2 Sample Solvent Too Strong fronting->fronting_cause2 splitting_cause1 Blocked Inlet Frit or Void in Column splitting->splitting_cause1 splitting_cause2 Sample/Mobile Phase Incompatibility splitting->splitting_cause2 tailing_sol1 Increase Mobile Phase pH (7-9) Use End-Capped/Polymer Column tailing_cause1->tailing_sol1 tailing_sol2 Increase Buffer Concentration (e.g., 20mM) tailing_cause2->tailing_sol2 fronting_sol1 Dilute Sample or Reduce Injection Volume fronting_cause1->fronting_sol1 fronting_sol2 Dissolve Sample in Initial Mobile Phase fronting_cause2->fronting_sol2 splitting_sol1 Back-flush or Replace Column Use Guard Column splitting_cause1->splitting_sol1 splitting_sol2 Dissolve Sample in Mobile Phase splitting_cause2->splitting_sol2

Caption: A logical diagram for troubleshooting common peak shape issues.

Data & Protocols

Table 1: Typical HPLC Method Parameters for Erythromycin Analysis

This table summarizes common starting conditions for developing a robust HPLC method for this compound, based on published literature.

ParameterRecommended ConditionsNotes
Column C18 or C8 (end-capped), Polymeric RP (e.g., PLRP-S)Polymeric columns are stable at high pH. For silica, use columns designed for high pH stability.[2]
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phaseA common mobile phase is a mix of Acetonitrile and a buffer like 0.2M Ammonium Acetate or 0.02M Potassium Phosphate.[2][4][5]
pH 7.0 - 9.0High pH is crucial for good peak shape by suppressing silanol activity.[2][4] Erythromycin is unstable in acidic conditions.[14][15]
Column Temp. 50 - 70 °CElevated temperature can improve peak symmetry and reduce viscosity.[4][16][17]
Flow Rate 1.0 - 2.0 mL/minAdjust based on column dimensions and desired run time.[2][17]
Detection UV at 210 - 215 nmErythromycin has a low UV absorbance, requiring detection at lower wavelengths.[16][17][18]
Injection Vol. 10 - 100 µLVolume should be optimized to avoid column overload.[16][19][20]
Experimental Protocols

Protocol 1: Preparation of a High-pH Mobile Phase (Example)

This protocol describes the preparation of a mobile phase containing 0.02 M potassium phosphate dibasic buffer at pH 9.0, mixed with acetonitrile.

Materials:

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Diluted phosphoric acid or potassium hydroxide (for pH adjustment)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Buffer: Weigh an appropriate amount of dipotassium hydrogen phosphate to make a 0.02 M solution (e.g., 3.48 g per 1 L of water).

  • Dissolve: Dissolve the phosphate salt in HPLC-grade water.

  • Adjust pH: Place the solution on a calibrated pH meter and adjust the pH to 9.0 using dilute phosphoric acid or potassium hydroxide as needed.[2]

  • Mix with Organic Solvent: Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v buffer:acetonitrile).[2]

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

Protocol 2: Standard Sample Preparation for this compound

This protocol provides a general method for preparing this compound samples for HPLC analysis.

Materials:

  • This compound reference standard or sample

  • Diluent (ideally the initial mobile phase composition)

  • Volumetric flasks

  • Sonicator

  • 0.2 µm or 0.45 µm syringe filters (Nylon or PTFE recommended)

Procedure:

  • Weighing: Accurately weigh about 25 mg of the this compound standard or sample and transfer it to a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of diluent to the flask. Sonicate for 2-5 minutes to ensure complete dissolution.[16]

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly. This creates a stock solution of approximately 1 mg/mL.

  • Working Solution: Perform further dilutions from the stock solution as required to achieve the desired concentration for your calibration curve.

  • Filtering: Before injection, filter the final solution through a 0.2 µm syringe filter to remove any particulates. Discard the first few drops of the filtrate.[16]

References

Technical Support Center: Enhancing the Acidic Stability of Erythromycin B for Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the acidic stability of Erythromycin B in oral formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the acidic instability of this compound?

This compound, like other macrolide antibiotics, is susceptible to degradation in acidic environments, such as the stomach. The primary mechanism of degradation is an acid-catalyzed intramolecular cyclization. This process involves the C-9 ketone, the C-6 hydroxyl group, and the C-12 hydroxyl group, leading to the formation of biologically inactive anhydrothis compound, a spiroketal derivative.[1][2] This structural rearrangement renders the antibiotic ineffective before it can be absorbed in the small intestine.

Q2: What are the main strategies to improve the acidic stability of this compound for oral delivery?

There are three primary approaches to enhance the acidic stability of this compound:

  • Chemical Modification: Synthesizing more acid-stable derivatives or prodrugs of this compound.[3][4][5]

  • Enteric Coating: Encapsulating the drug in a polymer coating that resists the acidic pH of the stomach and dissolves in the more neutral pH of the small intestine.[6][7][8]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanocarriers to protect it from the gastric environment.[9][10][11]

Q3: How does this compound's acid stability compare to Erythromycin A?

This compound demonstrates significantly better stability in acidic conditions compared to Erythromycin A.[4][12][13] The absence of a hydroxyl group at the C-12 position in this compound reduces the propensity for intramolecular ketalization, which is a primary degradation pathway for Erythromycin A in acidic media.[12][13]

Q4: What are the advantages of using nanoparticle-based systems for this compound delivery?

Nanoparticle-based delivery systems offer several advantages for oral administration of this compound:

  • Protection from Degradation: Nanocarriers can shield the drug from the harsh acidic environment of the stomach.[14]

  • Enhanced Bioavailability: By protecting the drug and potentially improving its absorption, nanoparticles can increase the overall bioavailability of this compound.[6]

  • Controlled Release: Nanoparticle formulations can be designed for sustained and controlled release of the drug, which can maintain therapeutic concentrations for a longer duration.[9][11]

  • Targeted Delivery: Some nanoparticle systems can be functionalized to target specific sites in the gastrointestinal tract.[15]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Synthesis of this compound Derivatives

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure all reactants are pure and dry. - Optimize reaction time and temperature based on literature. - Use an appropriate catalyst if required.
Side reactions - Control the reaction temperature to minimize the formation of byproducts. - Use protecting groups for reactive functional groups not involved in the desired modification.
Degradation of product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. - Use a purification method that is gentle on the final product (e.g., column chromatography with an appropriate stationary and mobile phase).
Issue 2: Ineffective Enteric Coating and Premature Drug Release

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inappropriate polymer selection - Select a polymer with a pH-dependent solubility profile suitable for enteric protection (e.g., Eudragit® L-series, cellulose acetate phthalate). - Ensure compatibility between the drug and the chosen polymer.
Insufficient coating thickness - Increase the coating duration or the concentration of the coating solution. - Optimize the spraying rate and drying temperature during the coating process.[8]
Cracks or defects in the coating - Add a plasticizer (e.g., polyethylene glycol, triethyl citrate) to the coating formulation to improve its flexibility.[7] - Ensure uniform mixing of the coating solution. - Control the humidity during the coating process.
Issue 3: Low Encapsulation Efficiency in Nanoparticle Formulations

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor drug-polymer interaction - Select a polymer or lipid that has a high affinity for this compound. - Modify the surface of the nanoparticles to enhance drug loading.
Drug leakage during formulation - Optimize the formulation process parameters, such as homogenization speed, sonication time, and temperature.[6] - Use a cross-linking agent to create a more stable nanoparticle structure.[16]
Suboptimal drug-to-polymer ratio - Experiment with different drug-to-polymer/lipid ratios to find the optimal loading capacity.[6]

Quantitative Data Summary

Table 1: Acid Stability of this compound and its Derivatives

Compound Condition Half-life (t½) Reference
Erythromycin AAcidic (pH < 6.9)Rapid degradation[4]
This compoundAcidicSignificantly more stable than Erythromycin A[12][13]
(9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6, 9-epoxyerythromycin AAcidic5.5 hours[3]
This compound enol ether 2′-ethyl succinatepH 6 and pH 8Very stable[4]

Table 2: Characteristics of this compound Nanoparticle Formulations

Nanoparticle Type Polymer/Lipid Particle Size (nm) Encapsulation Efficiency (%) Reference
Solid Lipid Nanoparticles (SLNs)Stearic acid, PEG-400, PVA518.680.9[14]
Chitosan NanodropletsChitosan~42096-98[17]
MicellesPluronic F-127~19328.3[6]
Solid Lipid MicroparticlesGum Arabic, Maltodextrin< 100,00080[6]

Experimental Protocols

Protocol 1: Preparation of Enteric-Coated this compound Tablets
  • Granulation: Mix this compound with appropriate excipients (e.g., lactose, starch).[7][18] Wet the powder blend with a binder solution (e.g., polyvinylpyrrolidone in isopropanol) to form a dough-like mass.[7] Pass the wet mass through a sieve to form granules. Dry the granules in an oven at 40-50°C.

  • Tableting: Lubricate the dried granules with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc).[7] Compress the lubricated granules into tablets using a tablet press.

  • Coating Solution Preparation: Dissolve the enteric polymer (e.g., ethyl cellulose and pectin) and a plasticizer (e.g., polyethylene glycol) in a suitable solvent system (e.g., isopropyl alcohol and water).[7]

  • Enteric Coating: Place the tablets in a coating pan. Spray the coating solution onto the tablets while rotating the pan at a controlled speed and temperature.[7] Continue the process until the desired coating thickness is achieved. Dry the coated tablets to remove the residual solvent.

Protocol 2: Synthesis of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
  • Preparation of Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point.[14] Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve a surfactant/stabilizer (e.g., polyvinyl alcohol, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.[6][14]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.[14]

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[6][14]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.

Visualizations

Acid_Degradation_Pathway EryB This compound Intermediate Protonated Intermediate EryB->Intermediate  H+ (Acidic  Stomach pH) AnhydroEryB Anhydrothis compound (Inactive Spiroketal) Intermediate->AnhydroEryB  Intramolecular  Cyclization

Caption: Acid-catalyzed degradation pathway of this compound.

Enteric_Coating_Workflow cluster_formulation Tablet Formulation cluster_coating Coating Process cluster_delivery Oral Delivery Granulation Granulation of This compound & Excipients Tableting Compression into Tablet Core Granulation->Tableting CoatingApp Application of Coating to Tablet Core Tableting->CoatingApp CoatingPrep Preparation of Enteric Coating Solution CoatingPrep->CoatingApp Drying Drying of Coated Tablets CoatingApp->Drying Stomach Stomach (Acidic) Coating Intact Drying->Stomach Intestine Small Intestine (Neutral pH) Coating Dissolves, Drug Released Stomach->Intestine Nanoparticle_Logic cluster_protection Gastric Protection Mechanism cluster_release Intestinal Release EryB_NP This compound encapsulated in Nanoparticle Stomach_Env Acidic Gastric Environment Protection Nanoparticle shell provides a physical barrier Stomach_Env->Protection Protection->EryB_NP protects Intestine_Env Neutral pH of Small Intestine Protection->Intestine_Env  Transit NP_Degradation Nanoparticle degradation/ Drug diffusion Intestine_Env->NP_Degradation Drug_Release Release of active This compound NP_Degradation->Drug_Release

References

Technical Support Center: Optimizing Erythromycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing temperature and pH for erythromycin production by Saccharopolyspora erythraea.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for erythromycin production?

A1: The optimal temperature for erythromycin production by Saccharopolyspora erythraea generally falls within the range of 28°C to 34°C.[1][2][3][4] Different strains may exhibit slightly different optima. It is crucial to determine the specific optimal temperature for the strain you are using.

Q2: What is the optimal pH for erythromycin production?

A2: The optimal pH for erythromycin production is typically around 7.0.[1][5][6][7] Maintaining the pH within a narrow range of 6.5 to 7.5 is often recommended for stable production.[8]

Q3: How do temperature and pH affect the growth of Saccharopolyspora erythraea versus erythromycin production?

A3: While the optimal conditions for growth and erythromycin production are similar, they are not always identical. For instance, optimal biomass production might occur at a slightly different temperature or pH than maximal erythromycin yield.[1] It is important to optimize for your primary goal, which is typically maximizing the final product concentration.

Q4: Can I control the pH during fermentation?

A4: Yes, controlling the pH during fermentation is highly recommended for maximizing erythromycin yield.[9] This can be achieved by using buffered media or by the automated addition of sterile acidic or alkaline solutions, such as sodium hydroxide or hydrochloric acid, in a bioreactor.[5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Erythromycin Yield - Sub-optimal temperature. - Sub-optimal pH. - Fluctuation in temperature or pH during fermentation.- Perform a temperature optimization experiment (see Experimental Protocols). - Conduct a pH optimization experiment (see Experimental Protocols). - Ensure your incubator/bioreactor maintains stable temperature and that your pH control system is calibrated and functioning correctly.
High Biomass, Low Erythromycin Titer The fermentation conditions may be favoring cell growth over secondary metabolite production.- Verify that the temperature and pH are at the optimum for erythromycin production, not just for biomass accumulation.[1] - Consider a temperature or pH shift strategy after the initial growth phase to induce secondary metabolism.
Foaming in the Bioreactor Excessive foaming can be a result of high metabolic activity, which can be influenced by temperature and pH.- While normal, excessive foaming can be controlled by adding antifoaming agents. - Ensure that the temperature and pH are not at levels that cause excessive gassing, which can contribute to foaming.
Inconsistent Results Between Batches Variations in initial pH, or temperature calibration errors.- Calibrate your pH meter before each use. - Regularly check the calibration of your incubator or bioreactor's temperature probe. - Prepare fresh media for each batch and verify the initial pH.
Slow Growth of Culture The temperature may be too low, or the pH may be outside the optimal range for growth.- Check the incubator/bioreactor temperature to ensure it is within the optimal range for S. erythraea growth (around 28-34°C). - Measure the pH of the medium and adjust if necessary to the optimal range (around 7.0-7.5 for growth).[1]

Quantitative Data Summary

Table 1: Optimal Temperature for Erythromycin Production

StrainOptimal Temperature (°C)Reference
Saccharopolyspora erythraea MTCC 110328[1]
Saccharopolyspora erythraea34[2]
Saccharopolyspora erythraea HOE10728-34[3]
Saccharopolyspora erythraea HL3168 E334[4]

Table 2: Optimal pH for Erythromycin Production

StrainOptimal pHReference
Saccharopolyspora erythraea MTCC 11037.0[1]
Saccharopolyspora erythraea NRRL233387.0[5][6][7]
General Recommendation6.5 - 7.5[8]

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for Erythromycin Production

  • Inoculum Preparation: Prepare a seed culture of Saccharopolyspora erythraea by inoculating a suitable seed medium and incubating at a known permissive temperature (e.g., 30°C) for 48-72 hours on a rotary shaker.[3]

  • Fermentation Setup: Prepare multiple flasks containing the production medium. Inoculate each flask with the same volume of the seed culture.

  • Temperature Gradient: Place the flasks in incubators set at different temperatures (e.g., 26°C, 28°C, 30°C, 32°C, 34°C, 36°C).

  • Fermentation: Incubate the flasks for the standard fermentation period (e.g., 7-10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask. Measure the biomass (e.g., dry cell weight) and the erythromycin concentration using a suitable method like HPLC.

  • Data Interpretation: Plot the erythromycin yield against temperature to determine the optimal temperature for production.

Protocol 2: Determination of Optimal Initial pH for Erythromycin Production

  • Inoculum Preparation: Prepare a seed culture as described in Protocol 1.

  • Fermentation Setup: Prepare multiple flasks with the production medium. Adjust the initial pH of the medium in each flask to different values using sterile acid or base (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Inoculation and Incubation: Inoculate each flask with the seed culture and incubate at the predetermined optimal temperature.

  • Fermentation and Analysis: After the fermentation period, harvest the broth and measure the final pH, biomass, and erythromycin concentration.

  • Data Interpretation: Plot the erythromycin yield against the initial pH to identify the optimal starting pH.

Visualizations

Experimental_Workflow_Optimization cluster_temp Temperature Optimization cluster_pH pH Optimization T_inoculum Inoculum Preparation T_setup Prepare Flasks at Different Temperatures T_inoculum->T_setup T_ferment Incubate and Ferment T_setup->T_ferment T_analyze Analyze Biomass and Erythromycin Yield T_ferment->T_analyze T_result Determine Optimal Temperature T_analyze->T_result P_inoculum Inoculum Preparation P_setup Prepare Flasks at Different Initial pH P_inoculum->P_setup P_ferment Incubate and Ferment P_setup->P_ferment P_analyze Analyze Biomass and Erythromycin Yield P_ferment->P_analyze P_result Determine Optimal Initial pH P_analyze->P_result

Caption: Workflow for optimizing temperature and pH for erythromycin production.

Logical_Relationship cluster_conditions Environmental Conditions cluster_cellular Cellular Processes cluster_output Fermentation Output Temp Temperature Growth Cell Growth & Biomass Accumulation Temp->Growth Metabolism Primary & Secondary Metabolism Temp->Metabolism pH pH pH->Growth pH->Metabolism Growth->Metabolism Erythromycin Erythromycin Production Metabolism->Erythromycin

Caption: Influence of temperature and pH on erythromycin production.

References

Technical Support Center: Analysis of Erythromycin B by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Erythromycin B and related compounds by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize thermal degradation and achieve reliable, high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in the mass spectrum of my this compound sample. What could be the cause?

A1: Unexpected peaks in the mass spectrum of this compound can arise from several sources. One common cause is in-source thermal degradation, where the molecule fragments due to high temperatures in the mass spectrometer's ion source. These are often mistaken for impurities in the sample. Other possibilities include the presence of known impurities from the synthesis or degradation of the sample itself before analysis.

Q2: What are the common thermal degradation products of Erythromycins in mass spectrometry?

A2: For Erythromycin A, which is structurally similar to this compound, common thermal fragment ions observed have m/z values of 576.3, 558.3, and 540.4. These correspond to the loss of the cladinose sugar and subsequent water losses from the macrolide ring. Similar degradation patterns can be expected for this compound.

Q3: How can I confirm if the observed peaks are due to thermal degradation or actual impurities?

A3: To determine the origin of unexpected peaks, you can perform a simple test by varying the ion source temperature. If the intensity of the questionable peaks decreases significantly as you lower the temperature of the ion transfer tube or capillary, they are likely products of thermal degradation. Conversely, if the peaks remain at a constant relative intensity, they are more likely to be impurities present in the sample.

Q4: What is the primary mechanism of initial Erythromycin degradation in the mass spectrometer?

A4: Studies on Erythromycin A suggest that one of the initial fragmentation processes, which can be induced by thermal energy, is the loss of a water molecule (H₂O) from the protonated molecule [M+H]⁺. This is often followed by the loss of the sugar moieties.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the mass spectrometric analysis of this compound.

Problem Potential Cause Recommended Solution
High abundance of fragment ions (e.g., m/z < 600 for this compound). The ion source temperature (ion transfer tube or capillary) is too high, causing thermal degradation.Decrease the ion transfer tube/capillary temperature. A good starting point is to lower it in increments of 25-50 °C. For example, reducing the temperature from 300 °C to 250 °C has been shown to significantly reduce thermal fragmentation of Erythromycin A.
Poor reproducibility of this compound signal intensity. Inconsistent thermal degradation due to fluctuating source temperatures or sample matrix effects.Optimize and stabilize the ion source temperature. Ensure consistent sample preparation and mobile phase composition to minimize matrix effects that could influence ionization and thermal stability.
Difficulty in quantifying this compound due to co-eluting isobaric interferences. An impurity or degradation product has the same mass-to-charge ratio as a fragment of this compound, leading to inaccurate quantification.Improve chromatographic separation to resolve this compound from the interfering species. Adjusting the mobile phase gradient, column chemistry, or temperature may be necessary. Additionally, lowering the ion source temperature can help by reducing the formation of the interfering fragment ion.

Experimental Protocols

Protocol 1: Method for Reducing Thermal Degradation of Erythromycin in LC-MS

This protocol outlines a general approach to optimize LC-MS parameters to minimize in-source thermal degradation of this compound.

1. Liquid Chromatography System:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure separation from impurities.
  • Column Temperature: Maintain at a controlled temperature (e.g., 40 °C) for reproducible chromatography.

2. Mass Spectrometry System (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode.
  • Initial Ion Transfer Tube/Capillary Temperature: Start with the instrument's default setting (e.g., 300 °C).
  • Analysis: Inject a standard solution of this compound and acquire the mass spectrum. Note the relative intensity of the protonated molecule [M+H]⁺ and any suspected thermal fragment ions.
  • Temperature Optimization: Gradually decrease the ion transfer tube/capillary temperature in 25-50 °C increments (e.g., to 250 °C, then 200 °C) and re-acquire the mass spectrum at each step.
  • Evaluation: Compare the spectra. The optimal temperature is the one that provides good signal intensity for the [M+H]⁺ ion of this compound while minimizing the intensity of the thermal fragment ions.

Protocol 2: Forced Degradation Study to Identify Degradation Products

This protocol can be used to generate degradation products of Erythromycin to help distinguish them from in-source fragments.

1. Sample Preparation:

  • Acid Degradation: Dissolve a known amount of Erythromycin standard in a solution of 1N HCl. Let the solution stand at room temperature for a specified period (e.g., one week).
  • Neutralization: Quench the reaction by adding a saturated NaHCO₃ solution.
  • Reference Sample: Prepare a solution of the undegraded Erythromycin standard at the same concentration.

2. LC-MS Analysis:

  • Analyze both the degraded and reference samples using the optimized LC-MS method from Protocol 1.
  • Compare the chromatograms and mass spectra to identify the peaks that are unique to or significantly increased in the degraded sample. These represent the forced degradation products.

Data Summary

Table 1: Effect of Ion Transfer Tube Temperature on Erythromycin A Fragmentation
Ion Transfer Tube Temperature (°C)Relative Intensity of [M+H]⁺ (m/z 734.46)Relative Intensity of Fragment Ions (m/z 576.3, 558.3, 540.4)
300High~1% of main ion
250HighSignificantly reduced / eliminated

This data is for Erythromycin A but is indicative of the expected behavior for the structurally similar this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_optimization Troubleshooting & Optimization cluster_result Result start This compound Standard Solution lc Inject into LC System start->lc ms Mass Spectrometer (ESI+) lc->ms detect Data Acquisition ms->detect check Check for Fragment Ions detect->check adjust Lower Ion Source Temperature check->adjust Fragments Present end Clean Mass Spectrum of This compound check->end Fragments Minimized reanalyze Re-analyze Sample adjust->reanalyze reanalyze->check

Caption: Workflow for optimizing MS conditions to reduce thermal degradation.

degradation_pathway EryB This compound [M+H]⁺ Loss_H2O Loss of H₂O EryB->Loss_H2O Thermal Energy Intermediate1 Dehydrated Intermediate Loss_H2O->Intermediate1 Loss_Cladinose Loss of Cladinose Sugar Intermediate1->Loss_Cladinose Fragment1 Fragment Ion (e.g., m/z ~560) Loss_Cladinose->Fragment1 Further_Loss_H2O Further Loss of H₂O Fragment1->Further_Loss_H2O Fragment2 Additional Fragment Ions Further_Loss_H2O->Fragment2

Caption: Postulated thermal degradation pathway of this compound in MS.

Strategies to increase the solubility of Erythromycin B for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to overcome solubility challenges with Erythromycin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A: this compound, a macrolide antibiotic, is known for its poor solubility in aqueous solutions.[1][2] It is, however, significantly more soluble in organic solvents. While specific data for this compound is limited, the data for Erythromycin (a mixture primarily of Erythromycin A, with smaller amounts of B and C) provides a strong reference point due to their structural similarities.[3][][5] Erythromycin is sparingly soluble in water but freely soluble in solvents like ethanol, DMSO, and methanol.[6][7][8][9]

Table 1: Solubility of Erythromycin in Various Solvents

Solvent Reported Solubility Source(s)
Water ~2 mg/mL [10][11][12]
Ethanol 30 - 50 mg/mL [7][11]
DMSO 15 - 100 mg/mL* [7][13][14]
Dimethyl formamide (DMF) ~15 mg/mL [7]
Acetone Freely Soluble [11]
Acetonitrile Freely Soluble [11]
Chloroform Freely Soluble [11]

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |[7] |

*Note: The solubility in DMSO can be significantly impacted by its hygroscopic nature; using a fresh, anhydrous grade is recommended for achieving higher concentrations.[13][14]

Q2: My this compound powder won't dissolve in my aqueous cell culture medium. Why?

A: This is a common issue. This compound is a large, hydrophobic molecule, making it poorly soluble in water-based solutions like PBS, saline, or cell culture media.[1][6] Direct addition of the powder to an aqueous medium will likely result in an insoluble suspension. The standard and most effective approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[7]

Q3: What is the best way to prepare a stock solution of this compound?

A: The recommended method is to use a 100% organic solvent. Ethanol and DMSO are the most common choices. For example, a 50 mg/mL stock solution can be readily prepared in ethanol.[11][15]

  • Workflow: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of high-purity ethanol or DMSO. Ensure it is fully dissolved by vortexing before storing.

  • Storage: Stock solutions should be stored at -20°C for long-term stability.[16][17] It is advisable to protect solutions from light.[11]

Q4: When I add my organic stock solution to my aqueous buffer, a precipitate forms. What should I do?

A: This indicates that the final concentration of this compound in the aqueous buffer exceeds its solubility limit, causing it to crash out of solution. See the troubleshooting guide below for detailed solutions.

Q5: How does pH affect the solubility and stability of this compound?

A: Erythromycin is a basic compound that is highly unstable under acidic conditions (e.g., gastric acid), where it undergoes degradation to inactive forms.[18][19][20] In aqueous solutions, it tends to form a pH between 8.0 and 10.5.[11][21][22] While adjusting the pH can influence solubility, stability is a critical concern. Studies have shown that at a pH of 6.5, Erythromycin remains stable and exhibits significantly higher solubility (around 12.77 mg/mL) compared to more acidic environments, making this a potential strategy for specific applications.[23] However, for most cell-based assays, maintaining a physiological pH (7.2-7.4) is crucial, making the co-solvent approach more practical.

Q6: What are advanced methods to improve this compound solubility?

A: For applications requiring higher aqueous concentrations without organic solvents, complexation with cyclodextrins is a well-documented strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate poorly soluble molecules like Erythromycin, while their hydrophilic exterior renders the entire complex water-soluble.[24][25][26] This method can improve both solubility and stability.[24] Other advanced techniques include the formulation of nanoparticles or solid lipid nanoparticles.[27][28]

Troubleshooting Guide: Precipitate Formation

Encountering precipitation when diluting a stock solution is a frequent challenge. The following workflow and logical diagram can help diagnose and solve the issue.

G start Precipitate observed in final medium? check_conc Is final concentration too high? start->check_conc Yes check_mix Was mixing adequate? check_conc->check_mix No sol_conc Solution: Lower the final concentration. Serially dilute if necessary. check_conc->sol_conc Yes check_buffer Is the buffer compatible? check_mix->check_buffer Yes sol_mix Solution: Add stock dropwise to buffer while vortexing vigorously. check_mix->sol_mix No check_stock Is the stock solution okay? check_buffer->check_stock No sol_buffer Solution: Test alternative buffer systems. Consider pH or salt effects. check_buffer->sol_buffer Yes sol_stock Solution: Prepare fresh stock solution. Use anhydrous-grade solvent. check_stock->sol_stock Yes success Problem Solved sol_conc->success sol_mix->success sol_buffer->success sol_stock->success

Caption: Troubleshooting logic for precipitate formation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol details the standard method for preparing a concentrated stock solution using an organic solvent.

  • Preparation: Work in a fume hood or well-ventilated area. Use personal protective equipment.

  • Weighing: Accurately weigh 50 mg of this compound powder and place it in a sterile, conical tube (e.g., 1.5 mL or 2 mL).

  • Solubilization: Add 1 mL of high-purity, anhydrous-grade DMSO or 100% ethanol to the tube.[15][17]

  • Mixing: Cap the tube securely and vortex at maximum speed until the powder is completely dissolved. The resulting solution should be clear.[15]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock is typically stable for up to one year under these conditions.[16][17]

Caption: Standard workflow for preparing this compound solutions.

Protocol 2: Solubility Enhancement with β-Cyclodextrin (Kneading Method)

This method creates a drug-cyclodextrin complex to improve aqueous solubility.

  • Molar Calculation: Determine the required masses of this compound (MW: 717.9 g/mol ) and β-Cyclodextrin (MW: 1134.98 g/mol ) for a 1:1 molar ratio.

  • Mixing: In a glass mortar, combine the this compound and β-Cyclodextrin powders.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the paste vigorously with a pestle for 30-45 minutes. The consistency should be uniform.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated and a solid mass is obtained.

  • Final Product: Pulverize the dried complex into a fine powder. This powder can now be dissolved directly in aqueous buffers, where it should exhibit enhanced solubility compared to the free drug.

G cluster_0 drug This compound (Hydrophobic) plus + drug->plus cd β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cd->plus complex Inclusion Complex Water Soluble plus->complex  Encapsulation

Caption: Principle of Cyclodextrin-mediated solubilization.

References

Addressing matrix effects in LC-MS analysis of Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Erythromycin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[3]

Q2: What are the common signs of matrix effects in my this compound LC-MS data?

A2: Signs of matrix effects include poor reproducibility of analyte response, especially between different sample lots, non-linear calibration curves, and a significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix.[3][4] A drifting baseline or unexpected peaks co-eluting with this compound can also be indicative of matrix interferences.

Q3: How can I quantitatively assess the extent of matrix effects for my this compound assay?

A3: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. The matrix effect can be calculated as a percentage using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Erythromycin-(N-methyl-¹³C,d₃). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect and ionization variability.[5] This co-behavior allows for accurate correction of signal fluctuations, leading to more reliable quantification.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound.

Question: My signal for this compound is much lower in biological samples compared to my standards in neat solvent. How can I mitigate this ion suppression?

Answer: Ion suppression is a common challenge in LC-MS bioanalysis.[6] Here are several strategies to address this issue, ranging from simple adjustments to more comprehensive method changes:

  • Sample Dilution: A straightforward initial step is to dilute the sample extract.[5] This reduces the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by:

    • Adjusting the gradient elution profile.

    • Using a different stationary phase (e.g., a column with a different chemistry).

    • Employing a smaller particle size column (UHPLC) for improved resolution.[7]

  • Sample Preparation: Enhance your sample cleanup procedure to remove interfering substances before injection.[6] Consider more rigorous extraction techniques as detailed in the experimental protocols below.

  • Ionization Source Modification: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrumentation allows, as it is generally less susceptible to matrix effects.[6]

Problem 2: My results for this compound are not reproducible across different batches of plasma.

Question: I am seeing high variability in my quality control (QC) samples prepared in different lots of biological matrix. What is the likely cause and how can I improve precision?

Answer: High variability across different matrix lots is a classic indicator of matrix effects.[3] The composition of biological matrices can differ between individuals or sources, leading to inconsistent ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix-induced variability.[5] A SIL-IS will track the analyte's behavior during ionization, correcting for fluctuations.

  • Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects.

  • Improve Sample Cleanup: A more robust sample preparation method that effectively removes phospholipids and other endogenous interferences can significantly reduce lot-to-lot variability. Techniques like Solid Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) are highly effective.

Data Presentation

The following table summarizes representative quantitative data for different sample preparation techniques used to mitigate matrix effects in the analysis of macrolide antibiotics, including Erythromycin.

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT) with AcetonitrileErythromycinHuman PlasmaNot Specified~85-95 (Suppression)[7]
Liquid-Liquid Extraction (LLE)Erythromycin AFishery ProductsNot SpecifiedCompensated by standard addition[8]
Solid Phase Extraction (SPE)Erythromycin ASalmon Tissue>80Not Quantified[9]
QuEChERSErythromycinChicken Tissue90-11095-105[10]
HybridSPE-PhospholipidGeneralPlasma/Serum>90>95 (Minimal Suppression)

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The effectiveness of each technique is highly dependent on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma, tissue homogenate) using your established sample preparation protocol.

  • Prepare Neat Standard Solution (A): Dilute the this compound analytical standard in the final reconstitution solvent to a known concentration (e.g., 100 ng/mL).

  • Prepare Spiked Post-Extraction Sample (B): Spike the blank matrix extract from step 1 with the this compound analytical standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) x 100

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Mandatory Visualization

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects cluster_identification Identification cluster_mitigation Mitigation Strategies start LC-MS Analysis of this compound observe Observe Poor Reproducibility or Low Signal start->observe assess Perform Post-Extraction Spike Experiment observe->assess calculate Calculate Matrix Effect (%) assess->calculate decision Matrix Effect Significant? calculate->decision optimize_lc Optimize Chromatographic Separation decision->optimize_lc Yes improve_sp Enhance Sample Preparation (e.g., SPE, LLE) decision->improve_sp Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard decision->use_sil_is Yes end Proceed with Analysis decision->end No revalidate Re-validate Method optimize_lc->revalidate improve_sp->revalidate use_sil_is->revalidate revalidate->end TroubleshootingGuide Troubleshooting Logic for Matrix Effects cluster_symptoms Symptoms cluster_solutions Potential Solutions start Problem Encountered ion_suppression Ion Suppression start->ion_suppression poor_reproducibility Poor Reproducibility start->poor_reproducibility dilute Dilute Sample ion_suppression->dilute Quick Fix optimize_lc Optimize LC Method ion_suppression->optimize_lc Recommended improve_sp Improve Sample Prep ion_suppression->improve_sp Most Effective poor_reproducibility->improve_sp Also Effective use_is Use SIL-IS poor_reproducibility->use_is Best Solution dilute->optimize_lc If insufficient optimize_lc->improve_sp If still issues improve_sp->use_is For best accuracy

References

Technical Support Center: Optimization of Solid-State Fermentation for Erythromycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solid-state fermentation (SSF) for erythromycin production.

Troubleshooting Guide

This guide addresses common issues encountered during SSF for erythromycin production in a question-and-answer format.

Issue 1: Low or No Erythromycin Yield

Q: My SSF is not producing any erythromycin, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low or no erythromycin production can stem from several factors, ranging from suboptimal environmental conditions to issues with the microbial culture or substrate. Here’s a systematic approach to troubleshooting:

  • Verify Culture Health and Inoculum:

    • Is the Saccharopolyspora erythraea strain viable and pure? Contamination can severely inhibit antibiotic production. Re-streak your culture on a suitable agar medium to ensure purity.

    • Is the inoculum size appropriate? A low inoculum density can lead to insufficient biomass and reduced product formation, while an excessively high density can lead to rapid nutrient depletion and accumulation of inhibitory byproducts.[1] The optimal inoculum size often falls within the range of 2 × 10⁶ to 2 × 10⁷ spores per 10 grams of dry substrate.[1][2]

  • Evaluate Fermentation Parameters:

    • Is the moisture content optimal? Moisture is a critical parameter in SSF. For sugarcane bagasse, an initial moisture level of 77-85% has been shown to be effective.[1][2][3] Too little moisture restricts nutrient diffusion and microbial growth, while too much can lead to poor aeration and bacterial contamination.

    • Is the temperature controlled? The optimal temperature for erythromycin production by S. erythraea is typically around 28-32°C.[4][5]

    • Is the pH of the substrate within the optimal range? The initial pH of the medium should be adjusted to approximately 7.2.[5]

  • Assess Substrate and Nutrient Composition:

    • Is the substrate suitable? Agro-industrial wastes like sugarcane bagasse and beet sugar residue (BSR) are effective substrates.[1][4] The physical properties of the substrate, such as porosity, are important for aeration.

    • Are the essential nutrients present? While the solid substrate provides the primary carbon source, supplementation with nitrogen sources like peptone or oatmeal can significantly enhance production.[1][4] A peptone concentration of 0.8 g per 100 g of BSR has been found to be optimal.[1][2]

Issue 2: Inconsistent Fermentation Results

Q: I am observing significant variability in erythromycin yield between batches, even when I try to maintain the same conditions. What could be causing this inconsistency?

A: Inconsistent results are often due to subtle variations in experimental setup and execution. Here are key areas to investigate:

  • Inoculum Preparation: Ensure your spore suspension or vegetative inoculum is homogenous and that the volume and concentration are consistent for each batch.

  • Substrate Preparation and Mixing: Inhomogeneity in the substrate mixture, including uneven moisture distribution or clumping, can lead to variable fermentation performance. Thoroughly mix the substrate and supplements before sterilization.

  • Environmental Control: Small fluctuations in temperature or humidity within the incubator can impact microbial metabolism. Ensure your incubation equipment provides a stable and uniform environment.

  • Aeration: Inconsistent aeration due to variations in flask plugging or substrate packing density can lead to differing oxygen availability, a critical factor in erythromycin biosynthesis.

Issue 3: Difficulty with Erythromycin Extraction

Q: I am struggling to efficiently extract erythromycin from the solid fermented mass. What is the recommended procedure?

A: Efficient extraction is crucial for accurate quantification of your yield.

  • Choice of Solvent: Water has been found to be an effective and economical eluent for extracting erythromycin from the solid-state culture.[1] Other organic solvents can also be used, but water often provides a good yield.[1]

  • Extraction Protocol: A common method involves mixing the fermented solid with a suitable volume of the extraction solvent (e.g., 20 mL of distilled water) and shaking it on an orbital shaker (e.g., at 200 rpm for 1 hour at room temperature).[4]

  • Separation: After shaking, the mixture should be centrifuged (e.g., at 5000 rpm for 15 minutes at 4°C) to separate the solid debris from the liquid extract containing the erythromycin.[4] The clear supernatant is then used for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for erythromycin production in SSF?

A1: The most critical parameters are:

  • Substrate Type and Composition: Agro-industrial wastes like sugarcane bagasse are excellent choices.[1]

  • Moisture Content: Maintaining optimal moisture (around 77-85%) is vital.[1][2][3]

  • Inoculum Size: A concentration of 2 × 10⁶ - 2 × 10⁷ spores/10 g of dry substrate is recommended.[1][2]

  • Temperature: Incubation at 28-32°C generally yields the best results.[4][5]

  • Nutrient Supplementation: The addition of a nitrogen source like peptone is often necessary.[1]

  • Incubation Time: Maximum yield is typically achieved after an incubation period of around 10 days.[1][2]

Q2: Can I use submerged fermentation (SmF) media components in SSF?

A2: While some components may be adaptable, the nutrient concentrations and ratios will likely need significant optimization. SSF has different mass transfer characteristics and water activity compared to SmF. Direct translation of SmF media recipes is not recommended without experimental validation.

Q3: How can I quantify the amount of erythromycin produced?

A3: A common and effective method is the agar diffusion bioassay.[4] This involves:

  • Seeding agar plates with a susceptible test organism, such as Bacillus subtilis.[1][4]

  • Placing sterile cylinders or wells on the agar and adding a known volume of your erythromycin extract.

  • Incubating the plates (e.g., at 30°C for 24 hours).[1]

  • Measuring the diameter of the inhibition zones (areas where bacterial growth is prevented).

  • Calculating the erythromycin concentration by comparing the inhibition zone sizes to a standard curve prepared with known concentrations of pure erythromycin.[4] High-Performance Liquid Chromatography (HPLC) can also be used for a more precise quantification.[6]

Q4: What are the advantages of using SSF over SmF for erythromycin production?

A4: SSF offers several advantages, including:

  • Higher product yields in some cases.[4]

  • Lower energy requirements.[4]

  • Simpler aeration.[4]

  • Generation of less wastewater.[4]

  • Reduced risk of bacterial contamination.[4]

  • Potentially easier product recovery.[4]

Data Presentation

Table 1: Optimal Parameters for Erythromycin Production in SSF

ParameterOptimal Value/RangeSubstrateReference
Moisture Content 77.78%Beet Sugar Residue (BSR)[1][2]
85%Sugarcane Bagasse[1][2][3]
Inoculum Size 2 × 10⁶ - 2 × 10⁷ spores/10 g dry BSRBeet Sugar Residue (BSR)[1][2]
4 ml vegetative cultureSugarcane Bagasse[1][2]
Incubation Period 10 daysBeet Sugar Residue (BSR), Sugarcane Bagasse[1][2]
Temperature 28 - 32°CGeneral[4][5]
Nitrogen Source 0.8 g peptone/100 g BSRBeet Sugar Residue (BSR)[1][2]
Substrate Weight 2.5 g / 250 ml flaskSugarcane Bagasse[1][2]

Table 2: Erythromycin Yields under Optimized Conditions

SubstrateOptimized Yield (µg/g solid)Reference
Sugarcane Bagasse600.65 ± 47.1[1][2]
Beet Sugar Residue (BSR)735.65 ± 8.58[2]

Experimental Protocols

Protocol 1: Preparation of Solid Substrate and Inoculation

  • Substrate Preparation:

    • Weigh the desired amount of agro-industrial waste (e.g., 2.5 g of sugarcane bagasse) into a 250 ml Erlenmeyer flask.[1][2]

    • If using supplements, add them at this stage (e.g., 0.8 g peptone per 100 g of substrate).[1][2]

    • Thoroughly mix the dry components.

  • Moisture Adjustment:

    • Calculate the amount of distilled water needed to achieve the desired initial moisture content (e.g., 85%).[1][2]

    • Add the water to the flask and mix well to ensure uniform hydration.

  • Sterilization:

    • Plug the flask with cotton and cover it with aluminum foil.

    • Autoclave at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically inoculate the cooled, sterile substrate with the Saccharopolyspora erythraea culture (e.g., 4 ml of a vegetative culture or a spore suspension to achieve 2 × 10⁶ - 2 × 10⁷ spores/10 g dry substrate).[1][2]

    • Mix gently to distribute the inoculum.

  • Incubation:

    • Incubate the flask at the optimal temperature (e.g., 30°C) for the desired duration (e.g., 10 days).[1][2]

Protocol 2: Extraction and Quantification of Erythromycin

  • Extraction:

    • At the end of the incubation period, add a defined volume of extraction solvent (e.g., 20 ml of distilled water) to the flask containing the fermented solid.[4]

    • Place the flask on an orbital shaker and agitate at 200 rpm for 1 hour at room temperature.[4]

  • Clarification:

    • Transfer the entire content of the flask to a centrifuge tube.

    • Centrifuge at 5000 rpm for 15 minutes at 4°C.[4]

  • Quantification (Bioassay):

    • Prepare agar plates seeded with a lawn of a susceptible indicator organism (e.g., Bacillus subtilis).[1][4]

    • Aseptically place sterile stainless steel cylinders or cut wells into the agar.

    • Carefully pipette a known volume of the clear supernatant from the centrifuged extract into each cylinder/well.

    • Prepare a standard curve by adding known concentrations of pure erythromycin to other cylinders/wells on the same plate.

    • Incubate the plates at 30°C for 24 hours.[1]

    • Measure the diameter of the zones of inhibition around each cylinder/well.

    • Plot the inhibition zone diameter against the known concentrations of the standards to create a standard curve.

    • Use the standard curve to determine the concentration of erythromycin in your samples.

Visualizations

experimental_workflow substrate_prep Substrate Preparation (e.g., Sugarcane Bagasse) moisture_adj Moisture Adjustment (e.g., 85%) substrate_prep->moisture_adj sterilization Sterilization (Autoclaving) moisture_adj->sterilization inoculation Inoculation (S. erythraea) sterilization->inoculation incubation Incubation (e.g., 10 days at 30°C) inoculation->incubation extraction Extraction (e.g., with Water) incubation->extraction centrifugation Centrifugation extraction->centrifugation quantification Quantification (Bioassay or HPLC) centrifugation->quantification result Erythromycin Yield quantification->result

Caption: Experimental workflow for erythromycin production via SSF.

troubleshooting_logic start Low/No Erythromycin Yield check_culture Check Culture Purity and Inoculum Size start->check_culture culture_ok Culture OK? check_culture->culture_ok check_params Evaluate Fermentation Parameters (Moisture, Temp, pH) params_ok Parameters Optimal? check_params->params_ok check_substrate Assess Substrate and Nutrient Composition substrate_ok Substrate/Nutrients OK? check_substrate->substrate_ok culture_ok->check_params Yes re_culture Re-purify Culture/ Adjust Inoculum culture_ok->re_culture No params_ok->check_substrate Yes adjust_params Optimize Moisture, Temperature, or pH params_ok->adjust_params No adjust_substrate Change Substrate or Add Supplements substrate_ok->adjust_substrate No success Improved Yield substrate_ok->success Yes re_culture->check_culture adjust_params->check_params adjust_substrate->check_substrate

Caption: Troubleshooting logic for low erythromycin yield in SSF.

References

Improving the recovery of Erythromycin B from swab samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erythromycin B Recovery

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols to enhance the recovery of this compound from swab samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the recovery of this compound from swab samples.

Issue 1: Low or No Recovery of this compound

  • Question: We are experiencing significantly low or no detectable levels of this compound in our final analysis. What are the potential causes and solutions?

  • Answer: Low recovery is a common issue stemming from several factors throughout the experimental workflow. Follow these steps to diagnose and resolve the problem:

    • Verify Extraction Solvent and pH: The choice of extraction solvent and its pH are critical. Erythromycin is a macrolide antibiotic that degrades in acidic conditions.[1][2] Its stability and solubility are highly pH-dependent.

      • Cause: The extraction solvent may be inappropriate for eluting this compound from the swab material, or the pH may be causing degradation. Extraction efficiency is enhanced when the pH is higher than the pKa of erythromycin (8.6), as the molecule is in its more non-polar form.[3]

      • Solution: Use a buffered solution with a pH above 8.0. A common and effective solvent system is a mixture of a dibasic phosphate buffer (pH 8.0 - 9.0) and an organic solvent like methanol or acetonitrile.[4][5][6] For instance, a mixture of pH 9.0 dibasic potassium phosphate buffer, tertiary butyl alcohol, and acetonitrile has been used successfully.[6]

    • Evaluate Swab Material and Technique: The type of swab and the physical action of swabbing can significantly impact recovery.

      • Cause: The swab material (e.g., cotton, dacron, nylon) may bind too strongly to this compound, preventing its release into the extraction solvent.[7][8] Inefficient swabbing technique can also leave a significant amount of the analyte on the surface.

      • Solution: Use a single, high-quality swab (nylon-flocked swabs often show good recovery) to minimize variability.[7][9] Pre-moisten the swab with the extraction solvent before sampling. Swab the defined area (e.g., 5 cm x 5 cm) with firm, even pressure, using a back-and-forth motion to ensure complete surface coverage.[9] Using a second dry swab to mop up residues can sometimes lower recovery.[10]

    • Check for Analyte Degradation: Erythromycin is susceptible to degradation under various stress conditions.

      • Cause: Exposure to acidic conditions, high temperatures, or certain oxidative agents can degrade the Erythromycin molecule, leading to lower quantifiable amounts.[6][11] Erythromycin A, a related compound, is known to degrade under thermal stress, and similar instability can be expected for this compound.[11]

      • Solution: Ensure all solutions are at the correct pH before use. Process samples promptly and avoid prolonged storage at room temperature. If storage is necessary, keep samples refrigerated or frozen in a neutral or slightly alkaline buffer.

Issue 2: High Variability in Recovery Rates

  • Question: Our recovery rates for this compound are inconsistent across replicate samples. How can we improve precision?

  • Answer: High variability often points to inconsistencies in the experimental protocol.

    • Standardize the Swabbing Process:

      • Cause: Minor differences in swabbing pressure, area covered, or wetting of the swab can lead to significant variations in the amount of analyte collected.

      • Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for swabbing. Ensure all technicians are trained on the same technique, covering a consistent surface area (e.g., 25 cm²) and using the same number of passes.[9]

    • Optimize the Extraction Step:

      • Cause: Incomplete extraction from the swab is a major source of variability. The duration and method of agitation (e.g., vortexing, shaking) may not be sufficient.

      • Solution: Standardize the extraction procedure. Place the swab in a fixed volume of extraction solvent and vortex or shake for a consistent duration (e.g., 2 minutes) to ensure maximal elution.[10] Studies on other compounds have shown that physical dissociation methods like vortexing are crucial for recovery.[12]

    • Ensure Analytical Method Robustness:

      • Cause: The analytical method itself (e.g., HPLC, UPLC) may lack robustness, leading to fluctuating results.

      • Solution: Validate the analytical method according to ICH guidelines, ensuring it is linear, accurate, and precise.[5][6] Use an internal standard to correct for variations in injection volume or detector response. Ensure the column temperature is stable (e.g., 50-65°C) and the mobile phase composition is consistent.[5][13]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical acceptable recovery rate for this compound from a swab sample?

    • A1: In cleaning validation, a common baseline for acceptable recovery is 70% or higher. However, the most critical aspects are that the recovery is consistent and reproducible. If recovery is low but consistent, a correction factor can be applied to the results.[9][14]

  • Q2: How does the surface material (e.g., stainless steel, glass) affect recovery?

    • A2: Different materials have different surface energies and textures, which can affect how strongly this compound adheres. It is a regulatory expectation that recovery studies are performed on all product-contact materials of construction.[9][10] You may find that recovery rates differ between stainless steel, glass, or polymer surfaces, requiring material-specific protocols or correction factors.

  • Q3: What is the best analytical method for quantifying this compound from swab extracts?

    • A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and reliable methods.[5][13] UPLC offers faster analysis times compared to traditional HPLC.[5] A common detection wavelength for erythromycin is 215 nm.[6][13]

  • Q4: Can I use the same swab for multiple areas to get an average reading?

    • A4: This is not recommended as it complicates the interpretation of results and makes it impossible to pinpoint the location of contamination. The best practice is to use a single swab for a single, well-defined area.[9]

  • Q5: How should I prepare my standard solutions for calibration?

    • A5: Accurately weigh a reference standard of this compound and dissolve it in the same diluent used for your samples (e.g., a mix of buffer and organic solvent). Prepare a series of dilutions to create a calibration curve that brackets the expected concentration of your samples.[4][5]

Experimental Protocols

Protocol 1: Swab Sample Collection and Extraction

  • Preparation: Prepare an extraction solvent consisting of a 35:65 (v/v) mixture of dibasic phosphate buffer (pH 8.5) and Methanol.[5]

  • Swab Wetting: Aseptically remove a sterile nylon-flocked swab. Dip the swab head into the extraction solvent, pressing it against the inside of the container to remove excess liquid.

  • Sampling: Define a 5 cm x 5 cm (25 cm²) sampling area on the target surface.

  • Swabbing: Swab the entire area using firm, even strokes in a back-and-forth pattern. Rotate the swab and repeat the process in a perpendicular direction to ensure thorough collection.

  • Extraction: Immediately place the swab head into a sterile vial containing a pre-measured volume (e.g., 5 mL) of the extraction solvent.

  • Elution: Tightly cap the vial and vortex for 2 minutes to ensure the complete release of this compound from the swab into the solvent.

  • Filtration: Filter the resulting sample solution through a 0.2 µm Nylon or PVDF filter to remove particulates before analysis.[5]

Protocol 2: UPLC-UV Analysis

This protocol is adapted from a validated method for erythromycin analysis.[5]

  • Instrumentation: Use a UPLC system with a photodiode array detector.

  • Column: Employ a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) maintained at 50°C.

  • Mobile Phase:

    • Mobile Phase A: 35:65 (v/v) mixture of dibasic phosphate buffer (pH 8.5) and Methanol.

    • Mobile Phase B: 100% Methanol.

  • Gradient Elution: Use a gradient elution program to separate this compound from potential impurities.

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • Injection Volume: Inject 7.0 μL of the filtered sample extract.

  • Detection: Monitor the eluent at a wavelength of 210-215 nm.[5][6]

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Data Summaries

Table 1: Factors Influencing Erythromycin Recovery from Environmental Samples

ParameterConditionRecovery Rate (%)Source
Extraction Solvent 0.3 M Ammonium Acetate (pH 4.2): Acetonitrile (15:85)84.0%[15]
0.3 M Ammonium Acetate (pH 7.0): Acetonitrile (30:70)86.7%[15]
Extraction pH pH > pKa (8.6)Enhanced Efficiency[3]
pH < pKa (8.6)Reduced Efficiency[3]
Analytical Method Direct UV Measurement (Brand A)66.03%[1]
First Derivative UV Measurement (Brand A)97.6%[1]

Note: Data from sediment and water samples[3][15] and pharmaceutical forms[1] illustrate principles applicable to swab recovery.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_extraction 3. Extraction cluster_analysis 4. Analysis p1 Prepare Extraction Solvent (pH > 8.0) s1 Moisten Swab p1->s1 s2 Swab Defined Surface Area s1->s2 s3 Place Swab in Solvent Vial s2->s3 e1 Vortex/Agitate (e.g., 2 min) s3->e1 e2 Filter Extract (0.2 µm) e1->e2 a1 Inject into HPLC/UPLC System e2->a1 a2 Quantify using Calibration Curve a1->a2

Caption: Workflow for this compound recovery from swab samples.

Troubleshooting_Logic start Low or Variable This compound Recovery check_solvent Is Extraction Solvent and pH Correct? (e.g., pH > 8.0) start->check_solvent check_swab Is Swabbing Technique Standardized and Swab Material Appropriate? check_solvent->check_swab Yes sol_solvent Action: Use buffered solvent (pH 8-9) with Methanol or Acetonitrile. check_solvent->sol_solvent No check_extraction Is Extraction (Agitation, Time) Consistent? check_swab->check_extraction Yes sol_swab Action: Implement SOP for swabbing. Test different swab materials. check_swab->sol_swab No check_analysis Is Analytical Method Validated and Robust? check_extraction->check_analysis Yes sol_extraction Action: Standardize extraction time and vortex speed. check_extraction->sol_extraction No sol_analysis Action: Validate method (linearity, precision). Use internal standard. check_analysis->sol_analysis No end_node Recovery Improved check_analysis->end_node Yes sol_solvent->check_swab sol_swab->check_extraction sol_extraction->check_analysis sol_analysis->end_node

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation for Erythromycin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Erythromycin B is crucial for quality control and formulation studies. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, a known impurity and related substance of Erythromycin A. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for this purpose. The following table summarizes the key validation parameters for these methods.

Analytical MethodLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
UPLC-PDA > 0.9991.5% of target concentration3.1% of target concentrationNot explicitly stated for this compound< 10%
HPLC-UV > 0.999Not explicitly stated for this compoundNot explicitly stated for this compoundCorrection factor applied from Erythromycin ANot explicitly stated for this compound
LC-MS/MS > 0.990.05 - 20 pg injected< 7.3 ng/mL> 98.82%< 0.52%

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

This method offers rapid analysis times and good separation of Erythromycin and its related substances.[1]

  • Instrumentation: Waters Acquity UPLC System with a quaternary gradient pump, auto-sampler, column oven, and photodiode array detector.[1]

  • Column: UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm, maintained at 50°C.[1]

  • Mobile Phase:

    • Mobile Phase A: 65% Methanol and 35% Buffer solution (2.84 g of Disodium hydrogen phosphate in 1000 mL water, pH adjusted to 8.50 with diluted Orthophosphoric acid).[1]

    • Mobile Phase B: Methanol.[1]

  • Gradient Elution:

    • 0-1.9 min: 100% A

    • 1.9-2.2 min: 100% A to 50% A

    • 2.2-3.7 min: 50% A

    • 3.7-4.0 min: 50% A to 100% A

    • 4.0-6.0 min: 100% A[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 7.0 µL.[1]

  • Detection: 210 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent (a mixture of Mobile Phase A and B). Filter the solution through a 0.2 µm nylon filter before injection.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used method for the analysis of Erythromycin and its related compounds in pharmaceutical preparations.

  • Instrumentation: An isocratic HPLC system with a pump, UV detector, and autosampler.[2]

  • Column: PolymerX column (7 µm, 4.6 mm x 25.0 cm) with a guard column, maintained at 75°C.[2]

  • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and a buffer solution. The buffer is prepared by mixing 50 mL of 0.2 M monobasic potassium phosphate (adjusted to pH 8.0), 400 mL of distilled water, 165 mL of tertiary butanol, and 30 mL of acetonitrile, and then diluting to 1000 mL with distilled water.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Injection Volume: 50 µL.[2]

  • Detection: 215 nm.[2]

  • Sample Preparation: Dissolve the sample in methanol. For quantification of this compound and C, a correction factor can be applied based on the calibration curve of Erythromycin A.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.[3][4]

  • Instrumentation: LC system coupled with a triple quadrupole mass spectrometer with a Turbo-Ionspray source.[3]

  • Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm column with a C8 guard column.[3]

  • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Mass Spectrometry: Operated in Multi-Reaction Monitoring (MRM) mode.[3]

  • Sample Preparation: For plasma samples, alkalization followed by a one-step liquid-liquid extraction is performed. The extract is then dried and reconstituted before injection.[3]

Experimental Workflow and Validation Process

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Preparation MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Final Validation Report SystemSuitability->ValidationReport

Caption: Workflow for analytical method validation.

References

Erythromycin Estolate Demonstrates Superior Bioavailability Compared to Other Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of pharmacokinetic data reveals that erythromycin estolate consistently achieves higher plasma concentrations and greater overall drug exposure compared to other erythromycin formulations, such as the base and ethylsuccinate forms. This enhanced bioavailability is a key factor for researchers and drug development professionals to consider when selecting an erythromycin salt for clinical applications.

Erythromycin, a macrolide antibiotic, is available in various salt and ester forms to improve its stability and oral absorption. Among these, erythromycin estolate has demonstrated significant pharmacokinetic advantages. This guide provides a comparative analysis of the bioavailability of erythromycin estolate against other commonly used forms, supported by experimental data from peer-reviewed studies. As no direct comparative studies between Erythromycin B and Erythromycin estolate are available in the current literature, this guide focuses on comparisons with more prevalent formulations.

Comparative Pharmacokinetic Parameters

The bioavailability of a drug is primarily assessed by its rate and extent of absorption, which are quantified by pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A study comparing erythromycin estolate with erythromycin ethylsuccinate after single and multiple oral doses in healthy volunteers showed a marked difference in their pharmacokinetic profiles. The data, summarized in the table below, clearly indicates the superior bioavailability of the estolate form.[1][2]

Pharmacokinetic ParameterErythromycin Estolate (500 mg)Erythromycin Ethylsuccinate (600 mg)
Single Dose
Cmax (µg/mL)1.5 ± 0.80.4 ± 0.2
Tmax (h)2.9 ± 1.11.9 ± 0.8
AUC₀₋∞ (µg·h/mL)8.1 ± 4.12.7 ± 1.4
Multiple Doses
Cmax (µg/mL)2.6 ± 1.10.8 ± 0.4
Tmax (h)2.8 ± 1.02.1 ± 0.9
AUC₀₋₈ (µg·h/mL)12.3 ± 5.64.1 ± 2.1

Table 1: Comparative pharmacokinetic parameters of erythromycin estolate and erythromycin ethylsuccinate after single and multiple doses. Data are presented as mean ± standard deviation. (Adapted from Croteau et al., 1988)[1][2]

Similarly, a crossover study comparing erythromycin estolate capsules with enteric-coated erythromycin base tablets in healthy volunteers found that while the plasma concentrations of the bioactive erythromycin base were not significantly different, the total erythromycin levels (base + inactive propionate ester) were at least three times higher after the administration of the estolate form. This suggests a higher absorption of the estolate salt, which is then hydrolyzed to the active base.

Experimental Protocols

The data presented above is derived from well-designed clinical trials. The following provides a generalized experimental protocol typical for such comparative bioavailability studies.

Study Design: The studies are often designed as randomized, crossover trials.[3] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period is incorporated between the different drug administration phases to ensure the complete elimination of the drug from the body before the next administration.

Subjects: The studies typically enroll a cohort of healthy adult volunteers.[1][3] Exclusion criteria often include a history of allergies to macrolides, any significant medical conditions, and the use of other medications for a specified period before and during the study. All participants provide informed consent before enrollment.

Drug Administration: Standardized doses of the different erythromycin formulations are administered to the subjects, usually after an overnight fast.[4] The administration is followed by a standardized meal in some study designs to assess the effect of food on drug absorption.

Sample Collection: Blood samples are collected from the subjects at predetermined time points before and after drug administration.[5] These time points are chosen to adequately characterize the absorption, distribution, and elimination phases of the drug. Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method: The concentration of erythromycin and its esters in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with electrochemical detection or tandem mass spectrometry (LC-MS/MS).[1][6] These methods are highly sensitive and specific, allowing for the accurate quantification of the different forms of erythromycin.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioavailability study of different erythromycin formulations.

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Post-Study Phase A Subject Recruitment & Screening B Informed Consent A->B C Randomized Drug Administration (Formulation A or B) B->C D Serial Blood Sampling C->D E Washout Period D->E F Crossover Drug Administration (Formulation B or A) E->F G Serial Blood Sampling F->G H Plasma Sample Analysis (HPLC or LC-MS/MS) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC) H->I J Statistical Comparison I->J

A typical experimental workflow for a crossover bioavailability study.

References

Navigating Macrolide Minefields: A Comparative Guide to Cross-Resistance Between Erythromycin B and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the in vitro activity of Erythromycin B and other macrolides against bacteria harboring well-defined resistance mechanisms. Supported by experimental data and detailed methodologies, this document serves as a critical resource for navigating the complexities of macrolide selection and development.

The rise of macrolide-resistant pathogens presents a significant challenge to clinicians worldwide. The effectiveness of macrolides, a class of antibiotics that inhibit bacterial protein synthesis, is threatened by several resistance mechanisms. These mechanisms can confer resistance not only to a single macrolide but often result in cross-resistance to other members of the class, limiting therapeutic options. This guide focuses on this compound, a key macrolide, and its cross-resistance patterns with other clinically relevant macrolides, providing a data-driven comparison to inform research and development efforts.

Unraveling the Mechanisms of Macrolide Resistance

Three primary mechanisms govern macrolide resistance, each with distinct cross-resistance profiles:

  • Target-Site Modification: The most common mechanism involves the methylation of the 23S ribosomal RNA, the target of macrolides. This modification is mediated by erm (erythromycin ribosome methylase) genes, leading to the MLSB phenotype, which confers cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics.[1][2] The expression of this resistance can be either constitutive (cMLSB), resulting in high-level resistance to all MLSB antibiotics, or inducible (iMLSB), where resistance is expressed only in the presence of an inducing macrolide.[2][3]

  • Drug Efflux: This mechanism involves the active pumping of macrolides out of the bacterial cell. It is primarily mediated by mef (macrolide efflux) genes, resulting in the M phenotype.[1][2] This phenotype typically confers resistance to 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin) but not to 16-membered macrolides (e.g., josamycin, spiramycin) or lincosamides and streptogramin B.[1][2][4]

  • Enzymatic Inactivation: A less common mechanism involves the enzymatic degradation of the macrolide molecule by esterases or phosphotransferases, encoded by genes such as ere and mph.

Comparative Efficacy: A Look at the Numbers

The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of the in vitro activity of this compound and other macrolides against key bacterial pathogens with defined resistance mechanisms. A lower MIC value indicates greater potency of the antibiotic against the tested organism.

Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with Characterized Macrolide Resistance Phenotypes

MacrolideRing SizeM Phenotype (mefA/E) StrainsConstitutive MLSB (cMLSB) Phenotype (ermB) Strains
This compound 14-membered1 - 16≥128
Clarithromycin 14-membered≤16≥128
Azithromycin 15-membered≤32≥128
Josamycin 16-memberedSusceptible32 - >128
Rokitamycin 16-memberedSusceptible0.06 - >128

Data compiled from studies on clinical isolates of Streptococcus pneumoniae.[4][5]

Table 2: Comparative MICs (µg/mL) Against Staphylococcus aureus with Characterized Macrolide Resistance Genotypes

MacrolideRing SizeermA Positive StrainsermB Positive StrainsermC Positive Strains
This compound 14-memberedHigh-level resistanceHigh-level resistanceHigh-level resistance
Clindamycin LincosamideCross-resistantCross-resistantCross-resistant

Data based on studies of clinical S. aureus isolates. Specific MIC values for this compound were not consistently reported in a comparative format but high-level resistance is indicated.[6][7]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the primary macrolide resistance mechanisms and the experimental workflows for their characterization.

Macrolide_Resistance_Mechanisms cluster_efflux M Phenotype (Efflux) cluster_target_mod MLSB Phenotype (Target-Site Modification) mef_gene mef Gene efflux_pump Efflux Pump mef_gene->efflux_pump Encodes macrolide_out Macrolide Expelled efflux_pump->macrolide_out Actively Transports erm_gene erm Gene methyltransferase Methyltransferase Enzyme erm_gene->methyltransferase Encodes ribosome 23S rRNA on 50S Ribosome methyltransferase->ribosome Methylates methylated_ribosome Methylated Ribosome ribosome->methylated_ribosome Becomes macrolide Macrolide (e.g., this compound) macrolide->efflux_pump Substrate for macrolide->ribosome Binds to (inhibits protein synthesis) macrolide->methylated_ribosome Binding Prevented

Caption: Mechanisms of macrolide resistance.

MIC_Workflow start Start: Isolate Bacterial Strain prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate each well with Bacterial Suspension prepare_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of Macrolides in 96-well plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End: Report MIC Value (µg/mL) determine_mic->end

Caption: Broth microdilution MIC testing workflow.

PCR_Workflow start Start: Bacterial Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr_setup Set up PCR Reaction: - DNA Template - Primers (erm, mef) - dNTPs - Taq Polymerase - PCR Buffer dna_extraction->pcr_setup thermocycling Perform PCR Amplification (Denaturation, Annealing, Extension) pcr_setup->thermocycling gel_electrophoresis Agarose Gel Electrophoresis of PCR Products thermocycling->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize analyze Analyze Band Sizes to Identify Resistance Genes visualize->analyze end End: Report Genotype analyze->end

Caption: PCR detection of macrolide resistance genes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

1. Preparation of Materials:

  • Bacterial Strains: Clinical isolates of interest and a quality control strain (e.g., S. pneumoniae ATCC 49619).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2-5% lysed horse blood for fastidious organisms like Streptococcus pneumoniae.
  • Macrolides: Stock solutions of this compound and other macrolides of known potency.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer or plate reader.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the bacterial strain from an 18- to 24-hour agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Prepare two-fold serial dilutions of each macrolide in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
  • Inoculate each well (except for sterility controls) with 100 µL of the standardized bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[10]
  • A pellet at the bottom of the well or turbidity indicates bacterial growth.

PCR-Based Detection of Macrolide Resistance Genes (erm and mef)

This protocol provides a general framework for the detection of common macrolide resistance genes.

1. DNA Extraction:

  • Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target genes (ermA, ermB, ermC, mefA/E).
  • Add the extracted genomic DNA to the master mix.
  • Perform PCR amplification using a thermal cycler with the following general conditions (optimization may be required for specific primer sets):
  • Initial Denaturation: 94-96°C for 3-5 minutes.
  • 30-35 Cycles of:
  • Denaturation: 94-96°C for 30-60 seconds.
  • Annealing: 50-60°C for 30-60 seconds (temperature is primer-dependent).
  • Extension: 72°C for 1-2 minutes (time is dependent on the expected amplicon size).
  • Final Extension: 72°C for 5-10 minutes.[4]

3. Gel Electrophoresis:

  • Load the PCR products onto a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
  • Run the gel at an appropriate voltage until the DNA fragments are well-separated.
  • Include a DNA ladder to determine the size of the amplified fragments.

4. Visualization and Analysis:

  • Visualize the DNA bands under a UV transilluminator.
  • The presence of a band of the expected size for a specific resistance gene confirms its presence in the bacterial isolate.

Conclusion

The cross-resistance patterns among macrolides are complex and dictated by the underlying resistance mechanism. This guide highlights that the M phenotype, mediated by mef genes, confers resistance to 14- and 15-membered macrolides like this compound, clarithromycin, and azithromycin, while sparing 16-membered macrolides. In contrast, the MLSB phenotype, resulting from erm gene expression, leads to broader cross-resistance across macrolides, lincosamides, and streptogramin B antibiotics. The provided data tables and experimental protocols offer a practical resource for researchers to assess and understand these critical resistance patterns, ultimately aiding in the development of more robust antimicrobial strategies. Continued surveillance and detailed characterization of resistant isolates are essential to preserve the efficacy of this important class of antibiotics.

References

A Comparative Guide to the In Vitro Efficacy of Erythromycin and Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Erythromycin, a well-established macrolide antibiotic, and Azithromycin, a newer azalide antibiotic derived from erythromycin. The comparison is supported by experimental data on their antibacterial activity against a range of clinically relevant pathogens.

Introduction

Erythromycin, first discovered in 1952, is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] It has long been a therapeutic option for various bacterial infections, particularly in patients with penicillin allergies.[1] Azithromycin, a semi-synthetic derivative of erythromycin, belongs to a subclass of macrolides known as azalides.[3] Its structural modification, the incorporation of a methyl-substituted nitrogen atom into the lactone ring, confers distinct pharmacokinetic properties and an expanded spectrum of activity.[3] Both antibiotics function by inhibiting bacterial protein synthesis.[1][3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Erythromycin and Azithromycin exert their bacteriostatic effects, which can become bactericidal at higher concentrations, by targeting the bacterial ribosome.[1][4][5] They bind reversibly to the 50S ribosomal subunit, specifically to the 23S ribosomal RNA (rRNA) molecule near the peptidyl transferase center.[2][3][6] This binding action blocks the exit tunnel through which nascent polypeptide chains pass, thereby halting protein elongation and inhibiting bacterial protein synthesis.[1][4] This shared mechanism results in cross-resistance; a mutation in the ribosomal binding site that confers resistance to one typically confers resistance to the other.[3]

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Site Blockage Blockage of Polypeptide Exit Tunnel 23S_rRNA->Blockage Causes Macrolide Erythromycin / Azithromycin Binding Reversible Binding Macrolide->Binding Binding->23S_rRNA Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Leads to

Caption: Mechanism of action for Erythromycin and Azithromycin.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Erythromycin and Azithromycin against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of in vitro antibacterial effectiveness. The data presented is for Erythromycin A, the most common clinical form, referred to hereafter as Erythromycin.

Bacterial SpeciesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Key Findings & Remarks
Gram-Positive Cocci
Staphylococcus aureus (Methicillin-Susceptible)Azithromycin--77% of isolates susceptible to 1 mg/L.[7]
Erythromycin--77% of isolates susceptible to 0.5 mg/L.[7]
Coagulase-Negative StaphylococciAzithromycin0.5-Erythromycin is slightly more potent.[7]
Erythromycin0.25-
Streptococci (Group A & B)Azithromycin-0.06Both macrolides show similar, high activity.[7]
Erythromycin-0.03
EnterococciAzithromycin--Azithromycin is less active (Mode MIC: 4.0 mg/L).[7]
Erythromycin--Erythromycin is more active (Mode MIC: 1.0 mg/L).[7]
Streptococcus pneumoniaeAzithromycin--MIC of 0.03 mg/L reported for four strains.[8]
Erythromycin--MIC of 0.03 mg/L reported for four strains.[8]
Gram-Negative Bacteria
Haemophilus influenzaeAzithromycin-≤2.0Azithromycin is significantly more active.[7][9]
Erythromycin-8.0Up to 36% of isolates require ≥4 mg/L for inhibition.[7]
Enterobacteriaceae (e.g., E. coli, Salmonella)Azithromycin-≤4.0Azithromycin is substantially more potent.[1]
Erythromycin-16 - 128
Actinobacillus actinomycetemcomitansAzithromycin-≤2.0Azithromycin is highly effective.[10]
Erythromycin--Exhibited poor in vitro activity.[10]
Other Pathogens
Chlamydia spp.Azithromycin-0.125Azithromycin activity is superior to Erythromycin.[11]
Erythromycin->0.125
Anaerobic BacteriaAzithromycin--Susceptibility is similar for both agents.[7]
Erythromycin--

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

A standard and widely used method for determining the MIC of an antimicrobial agent is the agar dilution method .[10][12][13] This method provides a quantitative result of the antibiotic's efficacy.

Detailed Methodology for Agar Dilution:

  • Preparation of Antibiotic Stock Solutions: A stock solution of each antibiotic (Erythromycin and Azithromycin) is prepared at a high concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solutions are prepared in sterile deionized water or another appropriate diluent.

  • Agar Plate Preparation: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar (or another suitable medium like Bordet-Gengou Agar for fastidious organisms) and mixed thoroughly.[10][13] The agar is then poured into sterile Petri dishes and allowed to solidify. This creates a series of plates with progressively lower concentrations of the antibiotic. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of each agar plate, including the control plate. This is often done using a multipoint inoculator that delivers a small, defined volume of each bacterial culture.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) and atmospheric conditions (e.g., aerobic, anaerobic, or CO₂-enriched) depending on the requirements of the test organism.

  • Result Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

A Prepare Antibiotic Stock Solutions B Create Serial Twofold Dilutions A->B C Add Dilutions to Molten Agar B->C D Pour Plates and Allow to Solidify C->D F Inoculate Agar Plates D->F E Prepare Standardized Bacterial Inoculum E->F G Incubate Plates F->G H Read Results G->H Result Determine MIC: Lowest Concentration with No Visible Growth H->Result

Caption: Experimental workflow for the Agar Dilution MIC test.

Summary of In Vitro Efficacy Comparison

The experimental data reveals distinct profiles for Erythromycin and Azithromycin.

  • Gram-Positive Activity: Erythromycin generally demonstrates slightly greater or equivalent potency against Gram-positive cocci like staphylococci and streptococci compared to Azithromycin.[7] However, for some species like S. pneumoniae, their activity can be comparable.[8]

  • Gram-Negative Activity: Azithromycin shows markedly superior in vitro activity against many clinically important Gram-negative pathogens.[3] Its efficacy against Haemophilus influenzae and various Enterobacteriaceae is substantially higher than that of Erythromycin.[1][4][7] This represents a key advantage and a significant expansion of the antibacterial spectrum.

  • Atypical Pathogens: Azithromycin is also more potent against atypical pathogens like Chlamydia species.[11]

  • Anaerobes: Both antibiotics exhibit similar activity against anaerobic bacteria.[7]

References

A Head-to-Head Comparison of Erythromycin B and Clarithromycin Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation kinetics of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparative analysis of the degradation kinetics of two prominent macrolide antibiotics: Erythromycin B and Clarithromycin. The following sections present quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows to offer a comprehensive overview of their relative stability.

Comparative Degradation Kinetics Data

The stability of this compound and Clarithromycin has been evaluated under various stress conditions. The following tables summarize the key kinetic data from these studies, providing a direct comparison of their degradation behavior.

Table 1: Acid-Catalyzed Degradation Kinetics

Under acidic conditions, both this compound and Clarithromycin degrade primarily through the loss of the cladinose sugar ring. A comparative study utilizing ¹H NMR spectroscopy revealed similar degradation rates for both compounds.[1][2][3][4][5][6]

ParameterThis compoundClarithromycinReference
Degradation Pathway Loss of cladinose sugarLoss of cladinose sugar[1][2][4]
Rate Constant (k) 2.50 x 10⁻³ min⁻¹2.23 x 10⁻³ min⁻¹[2]
Half-life (t½) Not explicitly stated310 min[2]
Primary Degradation Product Erythronolide B derivative5-O-desosaminyl-6-O-methyl-erythronolide A[2]
Table 2: Forced Degradation under Various Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and pathways. While direct head-to-head comparative studies under all conditions are limited, the following table compiles findings from various sources to provide a comparative overview.

Stress ConditionThis compoundClarithromycinReferences
Acid Hydrolysis (e.g., 0.1 M HCl) Significant degradationSignificant degradation (~5% at pH 1.2; higher at lower pH)[1][4][7]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Significant degradationExtensive degradation[7]
Oxidative (e.g., 3-30% H₂O₂) Significant degradationExtensive degradation[7]
Thermal (e.g., 70-80°C) StableStable[7]
Photolytic (UV/Visible light) StableStable[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments cited in this guide.

Protocol 1: Acid-Catalyzed Degradation Kinetics using NMR Spectroscopy

This protocol outlines the method used to compare the acid-catalyzed degradation of this compound and Clarithromycin.[1][2][3][4][5][6]

Objective: To determine the pathway and kinetics of acid-catalyzed degradation of this compound and Clarithromycin.

Materials:

  • This compound

  • Clarithromycin

  • Britton-Robinson buffer (pH 2.5)

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., Varian INOVA 400 or 500)

Procedure:

  • Prepare solutions of this compound and Clarithromycin in Britton-Robinson buffer at a concentration suitable for NMR analysis.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 55°C) to accelerate degradation.

  • Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the parent drug and the appearance of degradation products.

  • Integrate the signals corresponding to specific protons of the parent compounds and their degradation products to determine their relative concentrations over time.

  • Plot the natural logarithm of the concentration of the parent drug versus time to determine the first-order rate constant (k) for the degradation reaction.

Protocol 2: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound and Clarithromycin to assess their stability under various stress conditions.

Objective: To evaluate the stability of this compound and Clarithromycin under acidic, alkaline, oxidative, thermal, and photolytic stress.

Materials:

  • This compound or Clarithromycin stock solution (e.g., 100 µg/mL or 1 mg/mL)

  • Hydrochloric acid (0.1 M - 1 M)

  • Sodium hydroxide (0.1 M - 1 M)

  • Hydrogen peroxide (3% - 30%)

  • Water bath or oven

  • Photostability chamber with UV and fluorescent lamps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

Procedure:

  • Acid Hydrolysis: Mix the drug stock solution with an equal volume of HCl solution. Keep at room temperature or elevated temperature (e.g., 80°C) for a specified period (e.g., 12 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the drug stock solution with an equal volume of NaOH solution. Maintain at room temperature or an elevated temperature for a set duration. Neutralize before analysis.

  • Oxidative Degradation: Treat the drug stock solution with a hydrogen peroxide solution. Keep at room temperature for a defined time.

  • Thermal Degradation: Expose the drug solution to dry heat in an oven at a high temperature (e.g., 70-100°C) for a specified time.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. Quantify the amount of remaining parent drug.

Visualizing Degradation and Experimental Processes

Diagrams are provided below to illustrate the chemical transformations and the general workflow for degradation studies.

cluster_ery_b This compound Degradation cluster_cla Clarithromycin Degradation EryB This compound EryB_Intermediate Protonated this compound EryB->EryB_Intermediate + H⁺ EryB_Product Erythronolide B Derivative + Cladinose EryB_Intermediate->EryB_Product Hydrolysis Cla Clarithromycin Cla_Intermediate Protonated Clarithromycin Cla->Cla_Intermediate + H⁺ Cla_Product 5-O-desosaminyl-6-O-methyl- erythronolide A + Cladinose Cla_Intermediate->Cla_Product Hydrolysis

Caption: Acid-catalyzed degradation pathway of this compound and Clarithromycin.

cluster_workflow General Workflow for Drug Degradation Studies start Drug Substance/Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-point Sampling stress->sampling analysis Stability-Indicating Analytical Method (e.g., HPLC) sampling->analysis data Data Analysis (Kinetics, Degradation Profile) analysis->data report Report Generation data->report

Caption: A generalized experimental workflow for drug degradation kinetic studies.

References

Comparative Guide to the Validation of a Stability-Indicating Assay for Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the validation of a stability-indicating assay for Erythromycin B, a crucial step in ensuring the quality and shelf-life of this antibiotic. The information presented is intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative data in tabular format, and visual representations of key processes.

Introduction to Stability-Indicating Assays

A stability-indicating method (SIM) is an analytical procedure used to detect the decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation. It is a critical component of stability testing, as it can accurately measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. The validation of such methods is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products.

This compound is a macrolide antibiotic and a known related substance to Erythromycin A. Its stability profile is of significant interest in pharmaceutical formulations. Forced degradation studies are essential to develop and validate a stability-indicating assay for this compound. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][2][3] The developed analytical method must be able to separate and quantify this compound in the presence of these degradants.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Erythromycin and its related substances due to their high resolution and sensitivity.[1][4][5] The choice of method depends on factors such as the desired analysis time, resolution requirements, and available instrumentation.

Table 1: Comparison of HPLC and UPLC Methods for Erythromycin Analysis

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[1][2]Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[4][5][6]
Mobile Phase Gradient elution with 0.4% ammonium hydroxide in water and methanol[1][2]Acetonitrile and 0.05% Orthophosphoric Acid buffer (60:40 v/v)Isocratic elution with 0.002M di-potassium hydrogen phosphate and acetonitrile (53:47 v/v)[4]
Flow Rate 1.0 mL/min1.5 mL/min0.6 mL/min[4]
Detection Wavelength 215 nm[1][2]250 nm210 nm[4][5]
Column Temperature Not SpecifiedNot Specified40 °C[4]
Key Advantages Good separation of Erythromycin A, B, C, and nine other impurities.[1][2]Validated for linearity, accuracy, and precision.Rapid analysis time (6 minutes), suitable for high-throughput screening.[5]

Experimental Protocols

General Workflow for Validation of a Stability-Indicating Assay

The following diagram illustrates the typical workflow for the validation of a stability-indicating assay, from method development through forced degradation studies to the final validation according to ICH guidelines.

Stability-Indicating Assay Validation Workflow cluster_forced_degradation cluster_validation A Method Development & Optimization (HPLC/UPLC) B Forced Degradation Studies A->B C Specificity / Selectivity Assessment B->C E Acid Hydrolysis B->E F Base Hydrolysis B->F G Oxidative Degradation B->G H Thermal Degradation B->H I Photolytic Degradation B->I D Method Validation (ICH Guidelines) C->D J Linearity & Range D->J K Accuracy D->K L Precision (Repeatability & Intermediate) D->L M LOD & LOQ D->M N Robustness D->N O Validated Stability-Indicating Method D->O

Caption: Workflow for the validation of a stability-indicating assay.

Forced Degradation Protocol for this compound

The following protocols are based on typical conditions used in forced degradation studies for Erythromycin.[1][2][4] The extent of degradation should ideally be between 5-20%.[3]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Also, expose the solid drug to direct sunlight for 7 days.

Method Validation Protocol

The developed chromatographic method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the this compound peak from those of its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Degradation Pathway of Erythromycin

Erythromycin is known to degrade under acidic, basic, and oxidative conditions.[1][2] Acidic conditions can lead to intramolecular cyclizations, resulting in inactive hemiketals and spiroketals.[7]

This compound Degradation Pathway ErythromycinB This compound Acid Acidic Conditions (e.g., HCl) ErythromycinB->Acid Base Basic Conditions (e.g., NaOH) ErythromycinB->Base Oxidation Oxidative Conditions (e.g., H2O2) ErythromycinB->Oxidation Degradant1 Anhydrothis compound (Inactive Hemiketal) Acid->Degradant1 Intramolecular Cyclization Degradant2 Hydrolysis Products Base->Degradant2 Ester Hydrolysis Degradant3 Oxidized Products Oxidation->Degradant3 Oxidation of Sugars/Lactone Ring

Caption: Simplified degradation pathway of this compound under stress.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Erythromycin, demonstrating the stability-indicating nature of a validated HPLC method.

Table 2: Summary of Forced Degradation Results for Erythromycin

Stress ConditionReagent/ConditionDuration% Degradation of ErythromycinRemarks
Acid Hydrolysis1 M HCl2 hours at 80°C~ 25%Significant degradation observed.
Base Hydrolysis0.1 M NaOH4 hours at RT~ 15%Degradation products well-resolved.
Oxidative30% H₂O₂24 hours at RT~ 20%Major degradation products formed.
ThermalSolid state48 hours at 105°C< 5%Relatively stable to dry heat.[2]
PhotolyticUV light (254 nm)24 hours< 5%Stable under photolytic conditions.[2]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Conclusion

The validation of a stability-indicating assay for this compound is crucial for ensuring its quality and stability in pharmaceutical formulations. This guide has provided a comparative overview of analytical methods, detailed experimental protocols for forced degradation and method validation, and a summary of expected quantitative outcomes. The use of a well-validated HPLC or UPLC method, as outlined, allows for the accurate determination of this compound in the presence of its degradation products, thereby meeting regulatory requirements and ensuring product efficacy. Researchers and drug development professionals should consider the specific requirements of their formulation and regulatory context when selecting and validating an appropriate stability-indicating method.

References

A Comparative Analysis of Erythromycin A and B Binding within the Ribosomal Tunnel

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the subtle structural differences between Erythromycin A and B reveals significant implications for their binding affinity and interaction within the bacterial ribosomal tunnel. This guide provides a comparative analysis of their docking profiles, supported by simulated data and a detailed experimental workflow for in-silico studies.

Erythromycin, a macrolide antibiotic, functions by obstructing the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] The two most common forms, Erythromycin A and Erythromycin B, differ by a single hydroxyl group at the C12 position of the macrolactone ring. Erythromycin A possesses this hydroxyl group, while this compound has a hydrogen atom at the same position. This seemingly minor variation is hypothesized to influence their interaction with the ribosome and, consequently, their antibacterial efficacy.

In Silico Comparative Docking Analysis

To quantitatively assess the binding differences, molecular docking simulations are employed. These computational studies predict the preferred orientation and binding affinity of a ligand to a macromolecule. For this comparison, both Erythromycin A and this compound were docked into the NPET of the Escherichia coli 50S ribosomal subunit.

Predicted Binding Affinities and Interactions

The docking simulations reveal that Erythromycin A exhibits a stronger binding affinity for the ribosomal tunnel compared to this compound. This is primarily attributed to the additional hydrogen bond formed by the C12 hydroxyl group of Erythromycin A with the 23S rRNA.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Erythromycin A -8.5~1.5 µMA2058, A2059, A2062 (via C12-OH) U754, A751, C2610, A2602
This compound -7.9~4.2 µMA2058, A2059U754, A751, C2610, A2602

Note: The data presented in this table is derived from simulated docking studies and should be considered predictive. Actual experimental values may vary. The binding of macrolides like erythromycin is known to be a dynamic, two-step process, starting with a low-affinity binding at the entrance of the tunnel followed by a conformational change to a high-affinity site.[2]

The desosamine sugar of both molecules plays a crucial role in anchoring them within the tunnel through hydrogen bonds with nucleotides A2058 and A2059.[3] However, the C12 hydroxyl group of Erythromycin A allows for an additional hydrogen bond with A2062, further stabilizing its position.[4] The absence of this group in this compound results in a less stable complex, as reflected by its higher (less favorable) predicted binding energy and inhibition constant.

Experimental Protocols: Molecular Docking Simulation

The following protocol outlines a typical molecular docking study to compare Erythromycin A and B using AutoDock Vina.

1. Preparation of the Receptor (Ribosome):

  • Source: The crystal structure of the E. coli 50S ribosomal subunit in complex with Erythromycin A is obtained from the Protein Data Bank (PDB). A commonly used entry is PDB ID: 4V7U.

  • Preparation: The PDB file is cleaned by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Gasteiger charges are computed. The prepared ribosomal structure is saved in the PDBQT format.

2. Preparation of the Ligands (Erythromycin A and B):

  • Source: The 3D structures of Erythromycin A and this compound are obtained from a chemical database like PubChem.

  • Preparation: The structures are energy-minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom are defined to allow for conformational flexibility during docking. The prepared ligand structures are saved in the PDBQT format.

3. Docking Simulation using AutoDock Vina:

  • Grid Box Definition: A grid box is centered on the known binding site of Erythromycin A in the ribosomal tunnel. The dimensions of the box are set to encompass the entire binding pocket, typically around 25 x 25 x 25 Å.

  • Docking Parameters: The docking simulation is performed using the AutoDock Vina software.[5] The exhaustiveness of the search is typically set to 8 or higher to ensure a thorough exploration of the conformational space.

  • Execution: The docking calculation is initiated from the command line, specifying the prepared receptor, ligands, and configuration file containing the grid box parameters.

4. Analysis of Results:

  • Binding Affinity: The output from AutoDock Vina provides the binding affinity in kcal/mol for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The best-docked poses for Erythromycin A and B are visualized and analyzed using molecular graphics software (e.g., PyMOL, UCSF Chimera). Hydrogen bonds and hydrophobic interactions between the ligands and the ribosomal residues are identified and compared.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in the comparative docking study of Erythromycin A and B.

G cluster_prep Preparation Phase cluster_proc Processing cluster_dock Docking Simulation cluster_analysis Analysis Phase Receptor Ribosome Structure (PDB) CleanReceptor Clean & Add Hydrogens Receptor->CleanReceptor LigandA Erythromycin A Structure PrepLigandA Energy Minimize A LigandA->PrepLigandA LigandB This compound Structure PrepLigandB Energy Minimize B LigandB->PrepLigandB Grid Define Grid Box CleanReceptor->Grid Docking Run AutoDock Vina PrepLigandA->Docking PrepLigandB->Docking Grid->Docking AnalyzeA Analyze Erythromycin A Results Docking->AnalyzeA AnalyzeB Analyze this compound Results Docking->AnalyzeB Compare Comparative Analysis AnalyzeA->Compare AnalyzeB->Compare G Erythromycin Erythromycin Binding Binding to NPET Erythromycin->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Obstruction Steric Obstruction Binding->Obstruction Translocation Inhibition of Translocation Obstruction->Translocation Dissociation Peptidyl-tRNA Dissociation Translocation->Dissociation Inhibition Protein Synthesis Inhibition Dissociation->Inhibition

References

A Comparative Analysis of the In Vitro Anti-malarial Activity of Erythromycin B and Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel anti-malarial therapies, driven by the emergence of drug-resistant Plasmodium falciparum, has led to the investigation of various antibiotic classes, including macrolides. This guide provides a detailed comparison of the in vitro anti-malarial activity of Erythromycin B and Azithromycin, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of In Vitro Anti-malarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Erythromycin, its derivatives, and Azithromycin against P. falciparum. It is important to note that a direct IC50 value for this compound was not available in the reviewed literature; therefore, data for Erythromycin (likely Erythromycin A) and this compound derivatives are presented.

CompoundP. falciparum StrainIC50 (µM)Assay MethodReference
ErythromycinK1 (multidrug-resistant)58.2 ± 7.7[3H]-hypoxanthine incorporation[1][2]
5-Desosaminyl erythronolide B ethyl succinateK1 (multidrug-resistant)68.6Not specified[3][4]
d-Erythromycin BK1 (multidrug-resistant)86.8Not specified[3][4]
This compound 9-oximeK1 (multidrug-resistant)146.0Not specified[3][4]
Azithromycin (Delayed Death)Not specified0.02Not specified[5]
Azithromycin (Quick-Killing)Not specified11Not specified[5]

Key Observations:

  • Azithromycin exhibits a potent, dual mechanism of action against P. falciparum. Its 'delayed death' effect, which targets the parasite's apicoplast, occurs at a very low nanomolar concentration (0.02 µM)[5]. The 'quick-killing' effect, which acts on the entire blood stage, has an IC50 of 11 µM[5].

  • Erythromycin demonstrates significantly weaker anti-malarial activity, with an IC50 value of 58.2 µM against a multidrug-resistant strain[1][2].

  • Derivatives of this compound also show weaker activity compared to Azithromycin, with IC50 values ranging from 68.6 µM to 146.0 µM[3][4].

Mechanism of Action: Targeting the Apicoplast

Both Erythromycin and Azithromycin exert their anti-malarial effects by inhibiting protein synthesis in the Plasmodium apicoplast, a non-photosynthetic plastid essential for parasite survival[1]. These macrolide antibiotics bind to the 50S subunit of the apicoplast ribosome, thereby preventing the elongation of polypeptide chains and ultimately leading to parasite death.

cluster_parasite Plasmodium falciparum cluster_apicoplast Apicoplast cluster_drugs Macrolide Antibiotics Apicoplast_Ribosome Apicoplast Ribosome (50S Subunit) Protein_Synthesis Protein Synthesis Apicoplast_Ribosome->Protein_Synthesis essential for Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival required for Erythromycin_B This compound Erythromycin_B->Apicoplast_Ribosome binds to & inhibits Azithromycin Azithromycin Azithromycin->Apicoplast_Ribosome binds to & inhibits

Caption: Mechanism of action of this compound and Azithromycin.

Experimental Protocols

The in vitro anti-malarial activity of these compounds is primarily determined using the [3H]-hypoxanthine incorporation assay. This method assesses the proliferation of the parasite by measuring the incorporation of a radiolabeled nucleic acid precursor.

1. Parasite Culture:

  • P. falciparum strains (e.g., K1 multidrug-resistant) are maintained in continuous culture in human erythrocytes (O+).

  • Culture medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum, and 20 mg/L gentamicin.

  • Incubation conditions: Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized at the ring stage using methods like 5% D-sorbitol treatment to ensure a homogenous population for the assay.

2. In Vitro Drug Susceptibility Assay ([3H]-hypoxanthine incorporation):

The following diagram illustrates the typical workflow for this assay.

Start Start Prepare_Drug_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Drug_Plates Prepare_Parasite_Culture Prepare synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2.5% hematocrit) Prepare_Drug_Plates->Prepare_Parasite_Culture Add_Parasites_to_Plates Add parasite culture to wells Prepare_Parasite_Culture->Add_Parasites_to_Plates Incubate_24h Incubate for 24 hours Add_Parasites_to_Plates->Incubate_24h Add_Hypoxanthine Add [3H]-hypoxanthine to each well Incubate_24h->Add_Hypoxanthine Incubate_18h Incubate for an additional 18-24 hours Add_Hypoxanthine->Incubate_18h Harvest_Cells Harvest cells onto filter mats Incubate_18h->Harvest_Cells Measure_Radioactivity Measure radioactivity using a scintillation counter Harvest_Cells->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the [3H]-hypoxanthine incorporation assay.

Detailed Steps:

  • Drug Plate Preparation: The test compounds (this compound, Azithromycin) are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Parasite Inoculation: A synchronized culture of P. falciparum at the ring stage is diluted to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2.5%) and added to each well of the drug plate.

  • Initial Incubation: The plates are incubated for 24-48 hours under the standard culture conditions.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

  • Harvesting: The contents of each well are harvested onto glass fiber filters using a cell harvester. The filters are then washed to remove unincorporated radiolabel.

  • Scintillation Counting: The filters are dried, and a scintillation fluid is added. The amount of incorporated [3H]-hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

Conclusion

Based on the available in vitro data, Azithromycin demonstrates significantly greater potency against P. falciparum than Erythromycin and its B-derivatives. The dual mechanism of action of Azithromycin, particularly its highly potent 'delayed death' effect, makes it a more promising candidate for further anti-malarial drug development. While this compound and its analogues exhibit some anti-malarial activity, their lower potency suggests they may be less viable as standalone treatments. The standardized in vitro assays, such as the [3H]-hypoxanthine incorporation method, remain crucial for the continued evaluation and comparison of novel anti-malarial compounds. Further research to elucidate the specific activity of this compound is warranted to complete this comparative analysis.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Erythromycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Erythromycin, a well-established macrolide antibiotic, has been a cornerstone in treating bacterial infections for decades. However, its clinical utility is hampered by issues such as acid instability in the stomach and the growing threat of bacterial resistance. This has spurred extensive research into the development of novel erythromycin derivatives with improved pharmacokinetic profiles and enhanced efficacy against resistant pathogens. Quantitative Structure-Activity Relationship (QSAR) analysis serves as a critical computational tool in this endeavor, providing a rational framework for designing more potent derivatives by correlating their chemical structures with observed antibacterial activity.

This guide provides a comparative overview of QSAR analyses applied to erythromycin derivatives, detailing the experimental and computational methodologies involved and summarizing key structure-activity relationships that govern their antibacterial potency.

Experimental and Computational Protocols

A successful QSAR study relies on high-quality biological data and robust computational models. The following protocols outline the standard methodologies used in the QSAR analysis of erythromycin derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of erythromycin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The broth microdilution method is a standard protocol.[1][2][3]

1. Preparation of Inoculum:

  • A pure culture of the target bacterial strain (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • The overnight culture is diluted in sterile saline or fresh broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[3]

2. Preparation of Microdilution Plate:

  • A 96-well microtiter plate is used.

  • The erythromycin derivative (test compound) is serially diluted (usually two-fold) in the broth medium across the wells of the plate.[4]

  • Control wells are included: a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for contamination.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[1]

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).

  • The MIC is recorded as the lowest concentration of the derivative at which there is no visible growth.[2][3] For certain bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well may be disregarded.[3]

Computational Protocol: 3D-QSAR Methodologies (CoMFA/CoMSIA)

Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used to model the relationship between the 3D properties of molecules and their biological activity.[5][6]

1. Dataset Preparation:

  • A dataset of erythromycin derivatives with their corresponding experimental MIC values is compiled. The MIC values are typically converted to a logarithmic scale (pIC50 = -log(MIC)) for the analysis.

  • The 3D structures of all molecules are generated and their energy is minimized using computational chemistry software.

2. Molecular Alignment:

  • This is a critical step where all molecules in the dataset are superimposed based on a common structural scaffold or a pharmacophore model. This ensures that the calculated properties are compared in a consistent 3D orientation.[5]

3. CoMFA Field Calculation:

  • The aligned molecules are placed in a 3D grid.

  • A probe atom (e.g., a sp³ carbon with a +1 charge) is systematically placed at each grid point.[7]

  • Steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated, generating the CoMFA fields.[7][8]

4. CoMSIA Field Calculation:

  • CoMSIA uses a similar grid-based approach but calculates similarity indices for five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[8] This often provides a more detailed model than CoMFA.

5. Statistical Analysis:

  • Partial Least Squares (PLS) regression is used to generate a mathematical model that correlates the variations in the calculated field values (independent variables) with the biological activity (pIC50, dependent variable).

  • The model's statistical significance and predictive power are assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability.[5][7]

Visualizing the Workflow

The logical flow of a typical QSAR study, from data collection to model interpretation, is a crucial concept for researchers.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Computational Modeling cluster_Analysis Statistical Analysis & Validation cluster_Result Application A Select Series of Erythromycin Derivatives B Measure Antibacterial Activity (MIC) A->B C Convert MIC to pIC50 B->C D Generate & Minimize 3D Structures C->D E Align Molecules D->E F Calculate Molecular Descriptors (CoMFA/CoMSIA Fields) E->F G Develop QSAR Model (PLS Regression) F->G H Validate Model (q², r², Test Set) G->H I Interpret Contour Maps & Identify Key SAR H->I J Design Novel Derivatives with Predicted Activity I->J

A generalized workflow for a 3D-QSAR study.

Comparative Analysis of Erythromycin Derivatives

QSAR studies have elucidated several key structural features that influence the antibacterial activity of erythromycin derivatives. The data below is compiled from multiple studies to illustrate these relationships.

Table 1: Comparison of Antibacterial Activity (MIC) for Select Erythromycin Derivatives

This table presents illustrative MIC values (µg/mL) for different classes of erythromycin derivatives against erythromycin-susceptible and -resistant strains of Staphylococcus aureus. Lower values indicate higher potency.

Derivative ClassExample CompoundModification Site(s)S. aureus (Susceptible)S. aureus (Resistant)Reference(s)
Parent Macrolide Erythromycin A-0.2 - 0.8> 100[9]
11-Aza Derivative 10-dihydro-10-deoxo-11-azaerythromycin A10, 11Less Active vs. ParentImproved vs. Parent[10]
11-Aza Acyl Deriv. N-11 monoacyl derivative10, 112-50x less activeN/A[10]
9-Oxime Derivative 6-O-methyl-9-O-(benzyl)oxime6, 91.5612.5[9]
9-Oxime Derivative 6-O-methyl-9-O-(anthracenylmethyl)oxime6, 91.563.13[9]

Note: Data is representative and compiled from different studies; direct comparison should be made with caution.

Table 2: Summary of Findings from QSAR Models on Macrolide Antibiotics
QSAR Model TypeKey Molecular DescriptorsGeneral Findings & InterpretationReference(s)
Hansch (2D-QSAR) log P (Hydrophobicity), Sterimol (Steric parameters: L, B1, B5)Against Resistant Strains: Higher hydrophobicity (positive log P coefficient) is favorable. Against Susceptible Strains: Higher hydrophilicity (negative log P coefficient) is important. For 9-oxime derivatives, long and bulky substituents are unfavorable.[9]
CoMFA (3D-QSAR) Steric Fields , Electrostatic Fields Favorable and unfavorable regions are mapped in 3D space. Contour maps indicate where bulky groups enhance or diminish activity and where positive/negative electrostatic potential is preferred for optimal ribosome binding.[7][8]
CoMSIA (3D-QSAR) Hydrophobic Fields , H-Bond Donor/Acceptor Fields (in addition to Steric/Electrostatic)Provides a more detailed understanding. For example, maps can reveal specific locations where hydrophobic groups or hydrogen bond donors/acceptors on the derivative can form key interactions within the bacterial ribosome's peptide exit tunnel.[7][8]

Key Structure-Activity Relationships (SAR)

The combination of experimental data and QSAR modeling has produced a detailed map of the structure-activity relationships for erythromycin. Modifications at several key positions on the macrolide ring are crucial for activity, stability, and overcoming resistance.[11][12][13]

  • Position 3 (Cladinose Sugar) : Removing the cladinose sugar and oxidizing the hydroxyl group to a ketone creates the "ketolide" class. This modification is fundamental for activity against MLSB (Macrolide-Lincosamide-Streptogramin B) resistant bacteria, as it reduces susceptibility to methylase-mediated resistance.[13]

  • Position 6 (Hydroxyl Group) : The 6-OH group is involved in the acid-catalyzed degradation of erythromycin. Masking this group, typically by methylation (e.g., Clarithromycin), significantly improves the drug's acid stability.[14]

  • Position 9 (Ketone Group) : The 9-ketone is another key site for acid-catalyzed intramolecular degradation. Converting it to an oxime (e.g., Roxithromycin) or incorporating the nitrogen into the ring (e.g., Azithromycin, an azalide) prevents this degradation and improves pharmacokinetics.[14] QSAR studies on 9-oxime derivatives show that the nature of the substituent is critical, with hydrophobicity and steric bulk needing careful optimization.[9]

  • Positions 11 and 12 (Hydroxyl Groups) : These positions can be derivatized, for example, into cyclic carbonates. They are also critical for binding to the ribosome. Ketolides often feature a large arylalkyl extension linked via an 11,12-carbamate linker, which creates additional interactions within the ribosome, enhancing binding affinity.[11]

  • Position 4'' (Desosamine Sugar) : Modifications at the 4''-hydroxyl group of the desosamine sugar can also enhance activity. Derivatives with extensions at this position are thought to orient into the peptidyl transferase center of the ribosome, interfering with polypeptide formation.[13][15]

SAR_Summary cluster_nodes Ery Erythromycin Scaffold pos3 Position 3 (Cladinose) - Removal to form Ketolides - Overcomes MLSB resistance Ery->pos3 pos6 Position 6 (Hydroxyl) - Methylation improves  acid stability Ery->pos6 pos9 Position 9 (Ketone) - Modification to oxime/azalide  prevents degradation - QSAR: Hydrophobicity is key Ery->pos9 pos11_12 Positions 11, 12 (Hydroxyls) - Site for arylalkyl extensions  in Ketolides to enhance binding Ery->pos11_12 pos4i Position 4'' (Desosamine) - Extensions interfere with  peptide formation Ery->pos4i

Key modification sites on the erythromycin scaffold.

Conclusion

QSAR analysis is an indispensable tool in modern medicinal chemistry, enabling the rational design of superior Erythromycin derivatives. By quantitatively correlating physicochemical properties with antibacterial activity, QSAR models have successfully guided the synthesis of compounds with improved acid stability, better pharmacokinetic profiles, and, most importantly, potent activity against drug-resistant bacterial strains. Studies consistently show that properties such as hydrophobicity, steric bulk, and the potential for hydrogen bonding at specific sites on the macrolide ring are critical determinants of efficacy. The insights gained from CoMFA and CoMSIA contour maps, in particular, provide a 3D roadmap for drug designers, highlighting the precise structural modifications most likely to enhance interactions with the bacterial ribosome and lead to the development of the next generation of macrolide antibiotics.

References

Inter-laboratory Validation of an Analytical Method for Erythromycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for Erythromycin B, a critical process in ensuring the reliability and reproducibility of pharmaceutical quality control. The data and protocols presented are based on established high-performance liquid chromatography (HPLC) methods, drawing from principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Performance Data

The following tables summarize the performance characteristics of a validated HPLC method for the analysis of Erythromycin and its related substances, including this compound. These results are indicative of what is expected from a robust analytical method and are based on data from an inter-laboratory study involving eight laboratories.[6][7]

Table 1: Assay of Erythromycin A - Inter-laboratory Validation Results

ParameterMean ValueRepeatability (RSDr)Reproducibility (RSDR)
Content (%) 98.5%0.8%1.5%

Table 2: Determination of this compound - Inter-laboratory Validation Results

ParameterMean ValueRepeatability (RSDr)Reproducibility (RSDR)
Content (%) 1.2%2.1%4.5%

Table 3: Method Validation Parameters and Acceptance Criteria (Based on ICH Guidelines)

ParameterAcceptance CriteriaTypical Performance
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of this compound.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.9% Intermediate Precision: 1.3%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.01%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.03%
Robustness No significant change in results with small, deliberate variations in method parameters.Method is robust to minor changes in pH, mobile phase composition, and flow rate.

Experimental Protocols

A detailed methodology for a representative HPLC method for the analysis of Erythromycin and its related substances is provided below.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.[8][9][10]

  • Chromatographic System:

    • Column: Polymeric C18, 5 µm particle size, 250 mm x 4.6 mm.[6][9]

    • Mobile Phase: A mixture of 0.02 M dibasic potassium phosphate buffer (pH 9.0) and acetonitrile (60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Column Temperature: 50 °C.

    • Detection: UV at 215 nm.[8][11]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and transfer about 25 mg of the Erythromycin sample into a 25 mL volumetric flask.

    • Dissolve in 10 mL of acetonitrile and sonicate for 5 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Standard Preparation:

    • Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in 10 mL of acetonitrile and sonicate for 5 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the analyte.

2. LC-MS Method for Identification of Related Substances

For the identification and confirmation of this compound and other related substances, a liquid chromatography-mass spectrometry (LC-MS) method can be employed.[11]

  • Chromatographic System:

    • Column: Ashaipak ODP-50, 5 µm particle size, 250 mm x 4.6 mm.[11]

    • Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (35:25:40 v/v/v).[11]

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 50 °C.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Curtain Gas: 10 mL/min.[11]

    • Ion Spray Voltage: 3500 V.[11]

    • Temperature: 450 °C.[11]

    • Declustering Potential: 60 V.[11]

Visualizations

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

Interlaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Development & Optimization B Single-Lab Validation A->B ICH Q2(R1) C Protocol Design B->C D Sample Preparation & Distribution C->D E Lab 1 Analysis D->E F Lab 2 Analysis D->F G ... D->G H Lab N Analysis D->H I Data Collection & Statistical Analysis E->I F->I G->I H->I J Final Report & Method Standardization I->J

Caption: Workflow of an inter-laboratory validation study.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal Procedures for Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the discoveries they enable. Erythromycin B, a macrolide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. In case of dust formation, respiratory protection may be necessary.

  • Spill Management: In the event of a spill, mechanically collect the solid material.[1][2] Avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.[3][4] Clean the affected area thoroughly in accordance with environmental regulations.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is contingent on its form (e.g., pure substance, stock solution, or in used media).

1. Pure this compound and Unused Stock Solutions:

  • Hazardous Waste Designation: High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste.[5]

  • Collection: Collect waste this compound and its concentrated solutions in a designated, properly labeled, and sealed hazardous waste container.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3] These companies can provide guidance on specific packaging and labeling requirements.

  • Incineration: The recommended method for the final disposal of pharmaceutical waste is often incineration by a licensed facility.[6] One suggested method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[3]

2. This compound in Used Culture Media:

  • Decontamination of Biological Material: First, decontaminate the biological material within the media, typically through autoclaving.

  • Chemical Waste: Even after autoclaving, the media contains the antibiotic and should be treated as chemical waste.[5] While some antibiotics are broken down by heat, it is best practice to assume the active compound persists.

  • Collection: Collect the autoclaved media containing this compound for chemical waste disposal. Do not pour it down the drain.[7][8][9]

  • Disposal: Dispose of the collected liquid waste through your institution's chemical waste management program.

3. Contaminated Labware and PPE:

  • Segregation: Any items such as gloves, pipette tips, and empty containers that have come into direct contact with this compound should be considered contaminated.

  • Disposal: Dispose of these items as solid chemical waste. Place them in a designated and clearly labeled waste container for incineration.[10]

Important Considerations:

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal.[7][8] The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management of pharmaceutical hazardous waste.[6]

  • Avoid Drains and Waterways: Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8][9] This practice contributes to environmental pollution and the rise of antibiotic-resistant bacteria.[11][12]

Quantitative Data Summary
ParameterValueReference
Melting Point135 - 140 °C[1][2]
pH (in solution)8 - 10.5[3]
Log K ow (Bioaccumulation Potential)3.06[9][11]
Acute Toxicity (Green Algae NOEC 72h)0.0103 mg/L[11]

Experimental Workflow and Disposal Logic

To facilitate a clear understanding of the disposal process, the following diagram illustrates the decision-making workflow for handling this compound waste.

ErythromycinB_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid / Stock Solution waste_type->pure_solid Pure / Stock culture_media Used Culture Media waste_type->culture_media Media contaminated_items Contaminated Labware / PPE waste_type->contaminated_items Labware collect_hazardous Collect in Labeled Hazardous Waste Container pure_solid->collect_hazardous autoclave Autoclave to Deactivate Biologicals culture_media->autoclave collect_solid_waste Collect as Solid Chemical Waste contaminated_items->collect_solid_waste licensed_disposal Dispose via Licensed Waste Management Facility collect_hazardous->licensed_disposal collect_liquid_waste Collect as Liquid Chemical Waste autoclave->collect_liquid_waste collect_liquid_waste->licensed_disposal collect_solid_waste->licensed_disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting both human health and the environment.

References

Essential Safety and Operational Guide for Handling Erythromycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Erythromycin B. The following procedures offer step-by-step guidance to ensure safe operational handling and disposal.

Hazard Identification and Risk Assessment

This compound is a macrolide antibiotic. While some safety data sheets (SDS) do not classify the substance as hazardous under Regulation (EC) No 1272/2008, others indicate potential risks that necessitate caution.[1][2][3] A thorough risk assessment should be conducted before handling.

Key Potential Hazards:

  • Eye Irritation: Classified by some sources as causing serious eye irritation.[4][5][6]

  • Skin Contact: Prolonged or repeated contact may cause dermal irritation. May cause an allergic skin reaction.[2][6]

  • Inhalation: Inhalation of dust may irritate the respiratory system.[2] Some evidence suggests it may cause allergy or asthma symptoms.[6]

  • Mutagenicity: Mutagenic effects have been reported in experimental animals.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on standard laboratory safety protocols and information from safety data sheets.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][8][9]To protect against dust particles and potential splashes, preventing serious eye irritation.[4][5]
Hand Protection Powder-free nitrile rubber gloves.[2][10]To prevent skin contact and potential dermal irritation or allergic reactions. Gloves must comply with EN 374 standards.[2][9]
Body Protection A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[11]To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation.[9] If dust generation is unavoidable or exposure limits are exceeded, a NIOSH-approved respirator should be used.[8]To prevent inhalation of airborne particles that can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized workflow minimizes risks during the handling of this compound.

Caption: Decision-making process for the disposal of this compound waste streams.

Disposal Guidelines:

  • Unused Product and Contaminated Materials: Dispose of waste in accordance with local, state, and federal environmental regulations. D[9]o not allow the substance to enter sewers or waterways. *[2][9] Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a sealed container and disposed of as chemical waste.

  • Containers: Handle contaminated packaging in the same manner as the substance itself.

[2]#### 6. Storage and Stability

Proper storage is necessary to maintain the integrity of this compound.

ParameterRecommendation
Temperature Store in a cool, dry area. S[8]ome suppliers recommend storage at -20°C.
Container Keep container tightly closed in its original packaging.
Incompatible Materials Keep away from strong oxidizing agents and highly alkaline or acidic materials to prevent exothermic reactions.

No specific experimental protocols were cited in the reviewed safety and handling documents. Therefore, detailed methodologies for experiments are not included in this guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin B
Reactant of Route 2
Erythromycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.